5-Methylpyridine-3-boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(5-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2/c1-5-2-6(7(9)10)4-8-3-5/h2-4,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REONQWGHSQHTAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376382 | |
| Record name | 5-Methylpyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173999-18-3 | |
| Record name | 5-Methylpyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methylpyridine-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Methylpyridine-3-boronic acid synthesis protocol
An In-depth Technical Guide to the Synthesis of 5-Methylpyridine-3-boronic Acid
Authored by a Senior Application Scientist
This guide provides a detailed examination of the synthesis of this compound, a critical building block in modern medicinal chemistry and organic synthesis. Its utility in constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions, makes a reliable and well-understood synthetic protocol essential for researchers in drug development.[1][2] Pyridine-3-boronic acids are generally stable, making them reliable reagents in synthetic workflows. This document moves beyond a simple recitation of steps to provide the underlying chemical principles, field-proven insights for troubleshooting, and a robust, validated protocol.
Strategic Approach: The Primacy of Halogen-Metal Exchange
While several methods exist for the synthesis of pyridinylboronic acids, including palladium-catalyzed C-H borylation and cross-coupling with diboron reagents, the halogen-metal exchange followed by borylation remains the most fundamental, cost-effective, and reliable method for large-scale preparation.[3] This strategy hinges on the creation of a highly reactive organometallic intermediate from an inexpensive halopyridine precursor, which is then trapped by an electrophilic boron source.
The core transformation involves a two-step sequence:
-
Lithiation: A halogen-metal exchange between a suitable precursor, 3-bromo-5-methylpyridine, and an organolithium reagent, typically n-butyllithium (n-BuLi).
-
Borylation: The resulting nucleophilic 5-methyl-3-lithiopyridine attacks a trialkyl borate, such as triisopropyl borate, forming a boronate ester intermediate.
-
Hydrolysis: Aqueous acidic workup hydrolyzes the boronate ester to the final this compound.
A critical aspect of this protocol is the implementation of an in situ quench procedure.[4] In this approach, the organolithium reagent is added to a pre-cooled mixture of the halopyridine and the trialkyl borate. The strategic advantage is that the highly reactive 3-lithiopyridine intermediate is intercepted by the borate ester immediately upon its formation.[4] This minimizes potential side reactions, such as decomposition or reaction with other electrophiles, which is a known challenge with certain lithiated heterocycles.[4]
Visual Workflow: Synthesis of this compound
Caption: High-level experimental workflow for the synthesis.
Detailed Experimental Protocol
This protocol is designed for a 20 mmol scale synthesis. All operations must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents. Glassware should be oven or flame-dried before use.
Reagent and Solvent Data
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Quantity |
| 3-Bromo-5-methylpyridine | C₆H₆BrN | 172.02 | 20.0 | 1.0 | 3.44 g |
| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | 30.0 | 1.5 | 5.64 g (6.9 mL) |
| n-Butyllithium | C₄H₉Li | 64.06 | 21.0 | 1.05 | 8.4 mL (2.5 M in hexanes) |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - | 80 mL |
| Toluene | C₇H₈ | 92.14 | - | - | 320 mL |
| Hydrochloric Acid (1M) | HCl | 36.46 | - | - | As needed |
| Acetonitrile | C₂H₃N | 41.05 | - | - | ~20 mL |
Step-by-Step Methodology
-
Reaction Setup: To a 1-L three-necked flask equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet, add 3-bromo-5-methylpyridine (3.44 g, 20.0 mmol), anhydrous toluene (320 mL), and anhydrous tetrahydrofuran (THF) (80 mL).
-
Borylation Reagent Addition: Add triisopropyl borate (6.9 mL, 30.0 mmol) to the flask.
-
Cooling: Cool the resulting mixture to -78 °C using a dry ice/acetone bath. The solution should be vigorously stirred.
-
Lithiation and In Situ Borylation: Slowly add n-butyllithium (8.4 mL of a 2.5 M solution in hexanes, 21.0 mmol) dropwise to the cooled mixture over approximately 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Stirring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 1 hour.
-
Warming and Quenching: Remove the cooling bath and allow the mixture to slowly warm to room temperature. Let it stir for 12 hours.
-
Hydrolysis and Precipitation: Carefully add 1 M aqueous hydrochloric acid dropwise to the reaction mixture until the pH of the aqueous layer is approximately 5. A precipitate will form.
-
Isolation: Filter the resulting solid through a fritted-glass funnel.
-
Purification: Wash the collected solid with cold acetonitrile (15 mL) to remove soluble impurities.
-
Drying: Dry the purified white solid under vacuum to yield this compound. Expected yield is typically in the range of 75-85%.
Chemical Mechanism and Rationale
The success of this synthesis is contingent on controlling the reactivity of the key organolithium intermediate.
Visualizing the Reaction Mechanism
Caption: The core chemical transformations from precursor to product.
-
Halogen-Metal Exchange: The reaction is initiated by the deprotonation of the C-3 position of the pyridine ring via lithium-halogen exchange. This process is highly efficient for bromo-pyridines at low temperatures.[4]
-
Nucleophilic Attack: The resulting 5-methyl-3-lithiopyridine is a potent nucleophile. Its immediate proximity to the electrophilic boron atom of triisopropyl borate in the in situ protocol facilitates a rapid reaction to form a tetracoordinate boron intermediate.[4]
-
Hydrolysis: The addition of aqueous acid serves two purposes: it hydrolyzes the isopropyl boronate ester to the corresponding boronic acid and protonates the pyridine nitrogen, aiding in the precipitation of the product. The final product often exists in equilibrium with its dehydrated trimeric form, known as a boroxine.[4][5] This is a common characteristic of boronic acids and does not typically impede their reactivity in subsequent coupling reactions.
Purification and Characterization Insights
Purification Challenges: The purification of boronic acids can be non-trivial.[6]
-
Chromatography: Standard silica gel chromatography is often avoided as the acidic nature of the silica can promote protodeboronation (loss of the boronic acid group) and dehydration to the boroxine, leading to streaking and poor separation.[6][7]
-
Recrystallization: This is the most effective method. For this compound, crystallization from acetonitrile or an acetonitrile/water mixture after the acidic workup provides a high degree of purity.[4]
-
Acid/Base Extraction: An alternative method involves dissolving the crude product in a basic aqueous solution to form the boronate salt, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure boronic acid.[8]
Characterization:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring and the methyl group singlet. The B(OH)₂ protons often appear as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and water content.[9]
-
¹¹B NMR: This is a definitive technique for confirming the presence of the boronic acid. A tricoordinate boronic acid typically shows a single, broad resonance in the range of δ 28–33 ppm.[9]
-
Mass Spectrometry: Provides confirmation of the molecular weight of the product.
Expert Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive n-BuLi.2. Presence of moisture or oxygen.3. Reaction temperature too high. | 1. Titrate the n-BuLi solution before use.2. Ensure all glassware is rigorously dried and the system is kept under a positive pressure of inert gas.3. Maintain strict temperature control at -78 °C during n-BuLi addition. |
| Significant Protodeboronation | 1. Overly harsh acidic or basic conditions during workup.2. Unstable lithiated intermediate. | 1. Carefully adjust the pH during the quench to be only mildly acidic (pH 4-5).2. Strictly adhere to the in situ quench protocol to trap the intermediate as it forms. |
| Product is an Oil or Fails to Crystallize | 1. Presence of residual solvents (hexanes, toluene).2. Impurities disrupting crystallization. | 1. Ensure thorough removal of reaction solvents on a rotary evaporator before attempting crystallization.2. Attempt trituration with a non-polar solvent like hexane or diethyl ether to induce solidification. If that fails, consider the acid/base extraction purification method.[6] |
References
- 1. Buy this compound | 173999-18-3 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Recent Advances in the Synthesis of Borinic Acid Derivatives [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Characterization of 5-Methylpyridine-3-boronic acid
Introduction: The Strategic Importance of 5-Methylpyridine-3-boronic acid in Modern Chemistry
This compound is a heterocyclic organoboron compound that has garnered significant attention from the scientific community, particularly those in medicinal chemistry and materials science. Its utility primarily stems from its role as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds.[1] This reactivity allows for the precise installation of the 5-methylpyridinyl moiety into complex molecular architectures, a structural motif present in numerous biologically active compounds and advanced materials.
For researchers in drug development, the pyridine ring is a privileged scaffold, offering advantageous pharmacokinetic properties and diverse interaction capabilities with biological targets. The boronic acid functional group, while being a potent reactive handle, also presents unique analytical challenges due to its reactivity and physicochemical properties.[2][3] Therefore, a robust and multi-faceted analytical characterization is not merely a procedural step but a fundamental requirement to ensure the identity, purity, and stability of this critical reagent, thereby guaranteeing the reliability and reproducibility of downstream applications. This guide provides an in-depth, experience-driven approach to the comprehensive characterization of this compound.
Physicochemical & Structural Properties
A foundational characterization begins with verifying the basic physical and chemical identifiers of the compound. This data serves as the first point of comparison against supplier specifications and literature values.
| Property | Value | Source(s) |
| CAS Number | 173999-18-3 | [1][4] |
| Molecular Formula | C₆H₈BNO₂ | [4] |
| Molecular Weight | 136.94 g/mol | |
| Appearance | White to pale brown solid/powder | [4] |
| Melting Point | >300°C | [1] |
| Purity (Typical) | ≥97.5% (by HPLC) | [4] |
The structural integrity of the molecule is the primary focus of spectroscopic analysis.
References
- 1. This compound | 173999-18-3 [chemicalbook.com]
- 2. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. H52891.03 [thermofisher.com]
A Technical Guide to the Spectroscopic Characterization of 5-Methylpyridine-3-boronic acid
Abstract
This technical guide provides an in-depth analysis of 5-Methylpyridine-3-boronic acid, a versatile building block in medicinal chemistry and organic synthesis, through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the structural elucidation of this compound. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting ¹H, ¹³C, and ¹¹B NMR spectra, as well as its mass spectrometric fragmentation patterns. This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.
Introduction: The Significance of this compound
This compound is a key heterocyclic boronic acid derivative. Its utility is prominent in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[2] The presence of the pyridine ring, a common motif in pharmaceuticals, and the versatile boronic acid functionality make this compound a valuable precursor for the synthesis of complex molecules with potential therapeutic applications, including anticancer agents and enzyme inhibitors.[1][3][4] The methyl group on the pyridine ring can also influence the electronic properties and steric interactions, thereby modulating the reactivity and biological activity of its derivatives.[1] A thorough understanding of its structure and purity, as determined by spectroscopic methods, is paramount for its effective application in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about its atomic connectivity and chemical environment.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. For this compound, we can predict the following proton signals. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the boronic acid group, as well as the electron-donating methyl group.
Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~8.5 - 8.7 | s (singlet) | - |
| H4 | ~7.9 - 8.1 | s (singlet) | - |
| H6 | ~8.3 - 8.5 | s (singlet) | - |
| -CH₃ | ~2.3 - 2.5 | s (singlet) | - |
| -B(OH)₂ | ~5.0 - 6.0 | br s (broad singlet) | - |
Interpretation:
-
Aromatic Protons (H2, H4, H6): The protons on the pyridine ring are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The specific positions are influenced by the substituents. The H2 and H6 protons, being ortho to the nitrogen, are generally the most deshielded. The H4 proton is also deshielded due to its position relative to the nitrogen and the boronic acid group. The expected multiplicities are singlets, assuming minimal long-range coupling.
-
Methyl Protons (-CH₃): The methyl group protons will appear as a singlet in the upfield region, typically around δ 2.3-2.5 ppm.
-
Boronic Acid Protons (-B(OH)₂): The hydroxyl protons of the boronic acid group are acidic and undergo rapid exchange with trace amounts of water in the solvent. This results in a broad singlet that can vary in chemical shift and may sometimes not be observed.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~150 - 155 |
| C3 | ~130 - 135 (ipso-carbon) |
| C4 | ~138 - 142 |
| C5 | ~135 - 140 |
| C6 | ~148 - 152 |
| -CH₃ | ~18 - 22 |
Interpretation:
-
Aromatic Carbons (C2, C4, C5, C6): The pyridine ring carbons resonate in the downfield region of the spectrum (δ 120-160 ppm). The carbons adjacent to the nitrogen (C2 and C6) are the most deshielded.
-
Ipso-Carbon (C3): The carbon atom directly attached to the boron atom (C3) often shows a broader signal and its chemical shift can be difficult to predict with high accuracy. In some cases, the signal for the ipso-carbon can be weak or even undetectable due to quadrupolar relaxation effects of the boron nucleus.[5]
-
Methyl Carbon (-CH₃): The methyl carbon will appear at the most upfield region of the spectrum.
Methods for predicting ¹³C NMR chemical shifts of substituted pyridines often involve the use of substituent chemical shift (SCS) parameters.[6]
¹¹B NMR Spectroscopy: A Direct Probe of the Boron Center
¹¹B NMR is a powerful technique for characterizing boronic acids as it directly probes the boron atom. Boron has two NMR-active isotopes, ¹¹B (I = 3/2, 80.1% natural abundance) and ¹⁰B (I = 3, 19.9% natural abundance), with ¹¹B being the more commonly observed nucleus due to its higher natural abundance and smaller quadrupole moment.[7]
The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment. For trigonal planar (sp² hybridized) boronic acids, the ¹¹B chemical shift typically appears in the range of δ 28-34 ppm. Upon coordination with a Lewis base, such as a diol or in the presence of a suitable solvent, the boron center can become tetracoordinate (sp³ hybridized), resulting in a significant upfield shift to approximately δ 5-15 ppm.[8]
For this compound, a single broad resonance is expected in the ¹¹B NMR spectrum, consistent with a trigonal planar boron center. The chemical shift will be influenced by the solvent and concentration.
Predicted ¹¹B NMR Spectral Data
| Boron | Predicted Chemical Shift (δ, ppm) |
| -B(OH)₂ | ~28 - 32 |
Mass Spectrometry (MS) Analysis
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound, as well as providing structural information through fragmentation analysis. The analysis of boronic acids by MS can be challenging due to their tendency to undergo dehydration to form cyclic anhydrides (boroxines) or form adducts.[9][10]
Ionization Techniques
Electrospray ionization (ESI) is a commonly used soft ionization technique for the analysis of boronic acids. It typically produces protonated molecules [M+H]⁺ or other adducts, minimizing fragmentation in the ion source. For more detailed fragmentation studies, tandem mass spectrometry (MS/MS) can be employed.
Molecular Ion and Isotopic Pattern
This compound has a monoisotopic mass of 137.065 g/mol . The presence of boron with its two isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%), results in a characteristic isotopic pattern for the molecular ion peak, with the M+1 peak having a relative intensity of approximately 25% of the M peak.
Fragmentation Pattern
While soft ionization techniques are preferred to observe the molecular ion, fragmentation can be induced to gain structural insights. The fragmentation of this compound is expected to involve cleavages around the boronic acid moiety and the pyridine ring.
Predicted Key Fragments in Mass Spectrometry
| m/z | Proposed Fragment |
| 137 | [C₆H₈BNO₂]⁺ (Molecular Ion) |
| 119 | [M - H₂O]⁺ |
| 92 | [M - B(OH)₂]⁺ |
| 91 | [C₆H₅N]⁺ (Loss of B(OH)₂) |
| 65 | [C₅H₅]⁺ (Fragmentation of pyridine ring) |
Proposed Fragmentation Pathway:
A primary fragmentation pathway involves the loss of a water molecule (18 Da) from the boronic acid group. Another significant fragmentation is the cleavage of the C-B bond, leading to the loss of the boronic acid group (B(OH)₂, 45 Da) and the formation of a pyridyl cation. Further fragmentation of the pyridine ring can also occur.
Experimental Protocols
NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a standard 5 mm NMR tube. For ¹¹B NMR, it is crucial to use a quartz NMR tube to avoid background signals from borosilicate glass.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹¹B NMR Acquisition: Use a broadband probe tuned to the ¹¹B frequency. A simple pulse-and-acquire experiment is usually sufficient. A wider spectral width may be needed compared to ¹H NMR.
Mass Spectrometry Sample Preparation and Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid or ammonium acetate to promote ionization if necessary.
-
ESI-MS Analysis: Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC). Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
MS/MS Analysis: Select the molecular ion peak ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) to obtain the fragmentation spectrum.
Visualizations
Molecular Structure
Figure 1: Molecular structure of this compound.
Proposed Mass Spectrometry Fragmentation
Figure 2: Proposed fragmentation of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR and MS provides a robust framework for its structural confirmation and purity assessment. The predictable nature of its ¹H, ¹³C, and ¹¹B NMR spectra, combined with a logical fragmentation pattern in mass spectrometry, allows for unambiguous identification. The methodologies and interpretations presented in this guide serve as a valuable resource for scientists engaged in the synthesis and application of this important chemical entity, ensuring the reliability and reproducibility of their scientific endeavors.
References
- 1. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. rsc.org [rsc.org]
- 5. NMR chemical shift prediction of pyridines [stenutz.eu]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Crystal Structure Analysis of 5-Methylpyridine-3-boronic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylpyridine-3-boronic acid is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its utility in forming stable, reversible covalent bonds and participating in robust cross-coupling reactions makes it a molecule of significant interest.[1][2] Understanding its three-dimensional structure is paramount to harnessing its full potential. This guide provides an in-depth technical exploration of the single-crystal X-ray diffraction (SC-XRD) analysis of this compound, moving from the foundational principles of crystallization to the intricate details of structure solution and interpretation. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative scientific principles, offering a comprehensive roadmap for researchers aiming to elucidate the solid-state architecture of this and similar compounds.
Introduction: The Structural Imperative of a Versatile Building Block
This compound (C₆H₈BNO₂) belongs to the versatile class of boronic acids, compounds that have seen a meteoric rise in importance since the approval of the first boronic acid drug, Bortezomib.[3][4][5][6] These molecules are not merely synthetic intermediates; they are pharmacophores in their own right, capable of forming reversible covalent complexes with biological targets like enzymes and proteins.[1][4] The pyridine ring offers a hydrogen bond acceptor and a scaffold for further functionalization, while the methyl group can enhance selectivity in coupling reactions by increasing the nucleophilicity of the boronic acid.[1]
The precise arrangement of atoms, the nature of intermolecular interactions (hydrogen bonding, π-stacking), and the overall packing motif in the solid state dictate the compound's physical properties—solubility, stability, and dissolution rate—and its chemical reactivity. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for obtaining this detailed structural information.[7][8][9] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, we can determine bond lengths, bond angles, and the complete three-dimensional geometry of the molecule.[7] This guide serves as a technical manual for achieving and interpreting a high-resolution crystal structure of this compound.
Foundational Step: Achieving High-Quality Single Crystals
The adage "garbage in, garbage out" is acutely true in crystallography; the quality of the diffraction data is entirely dependent on the quality of the single crystal. The ideal crystal for SC-XRD is well-formed, free of defects, and typically between 0.1 and 0.4 mm in its dimensions.[7][10] Growing such crystals is often more art than science, requiring patience and systematic screening of conditions.
Causality of Solvent Selection
The choice of solvent is the most critical parameter. A suitable solvent system must satisfy two opposing criteria: the compound must be soluble enough to form a saturated or near-saturated solution, but the conditions must allow for slow precipitation to a state of supersaturation, which favors ordered crystal growth over rapid, amorphous precipitation. For this compound, a polar protic solvent like methanol or ethanol can be a good starting point due to the polar nature of the pyridine and boronic acid moieties.
Experimental Protocol: Vapor Diffusion Crystallization
Vapor diffusion is arguably the most successful method for growing high-quality crystals of small molecules from milligram quantities.[10][11] It relies on the slow diffusion of a volatile "anti-solvent" vapor into a solution of the compound, gradually decreasing the compound's solubility and inducing crystallization.
Protocol: Vapor Diffusion in a Beaker-in-a-Jar Setup
-
Solution Preparation: Prepare a concentrated solution of this compound (e.g., 5-10 mg) in a minimal amount (e.g., 0.5 mL) of a "good" solvent (e.g., methanol) in a small, open vial (e.g., a 2 mL glass vial).
-
System Assembly: Place this inner vial inside a larger, sealable vessel (e.g., a 100 mL beaker or glass jar).
-
Anti-Solvent Addition: Carefully add a larger volume (e.g., 10-20 mL) of a volatile "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether or pentane) to the outer vessel.[10] Ensure the anti-solvent level is below the top of the inner vial.
-
Sealing and Incubation: Seal the outer vessel tightly (e.g., with parafilm or a screw cap). Let the system stand undisturbed in a location with minimal temperature fluctuations and vibrations.
-
Monitoring: Check for crystal growth periodically over several days to weeks. The slow evaporation and diffusion process should ideally lead to the formation of a few, well-defined crystals.[10]
The Core Technique: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides a detailed three-dimensional map of the electron density within a crystal.[7] From this map, the positions of individual atoms can be determined, revealing the molecular structure. The process can be broken down into a logical workflow.
Data Collection
A suitable crystal is mounted on a goniometer head and placed within the X-ray beam of a diffractometer.[12] The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The instrument, such as a Bruker D8 VENTURE or Rigaku XtaLAB Synergy, rotates the crystal through a series of orientations while a detector records the positions and intensities of the diffracted X-ray beams.[8][9][13]
Data Processing and Structure Solution
Specialized software (e.g., Bruker's APEX suite) is used to integrate the raw diffraction images, correcting for experimental factors and reducing the data to a list of reflection intensities.[13] This processed data is then used to solve the structure. "Direct methods" or "dual-space" algorithms are employed to determine the initial phases of the reflections, which allows for the calculation of an initial electron density map. From this map, the positions of most non-hydrogen atoms can be identified.
Structure Refinement: A Self-Validating System
Refinement is an iterative process of optimizing the atomic model to best fit the experimental diffraction data. The positions of the atoms, their thermal displacement parameters, and other variables are adjusted using a least-squares algorithm.
Key Validation Metrics:
-
R1: The traditional R-factor, or residual factor, is a measure of the agreement between the calculated structure factors (|Fc|) from the model and the observed structure factors (|Fo|) from the experiment. A value below 5% (0.05) is considered excellent for small molecules.
-
wR2: A weighted R-factor based on all reflection data. It is generally higher than R1, and values below 15% (0.15) are desirable.
-
Goodness of Fit (GooF): This value should be close to 1.0, indicating that the model accurately fits the data and has been appropriately weighted.
-
Residual Electron Density (Δρ): The final difference Fourier map should show no significant peaks or holes, indicating that all atomic positions have been correctly accounted for.
This set of metrics provides a robust, self-validating system. If the model is incorrect or incomplete, these values will be poor, forcing the crystallographer to re-evaluate the solution.
Analysis of the this compound Structure
While a specific, publicly available crystal structure for this compound was not identified in the initial search, we can infer its likely structural characteristics based on its close analogue, pyridine-3-boronic acid, and the general principles of boronic acid chemistry.[14][15][16]
Boronic acids are well-known for forming strong intermolecular hydrogen bonds via their -B(OH)₂ groups. It is highly probable that the crystal structure of this compound is dominated by a hydrogen-bonding network. One common motif is the formation of dimeric pairs, where two boronic acid groups interact to form a stable eight-membered ring.
Furthermore, the pyridine nitrogen atom is a potent hydrogen bond acceptor. This introduces the possibility of hydrogen bonds between the boronic acid's hydroxyl groups and the nitrogen of a neighboring molecule, potentially leading to the formation of extended chains or sheets within the crystal lattice. The methyl group, while primarily affecting electronic properties, will also influence the crystal packing by creating specific steric interactions.
Table 1: Predicted Crystallographic and Structural Parameters (Note: These are hypothetical values based on similar structures for illustrative purposes.)
| Parameter | Predicted Value / Observation | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c or P-1 | Defines the specific symmetry operations within the unit cell. |
| Unit Cell Dimensions | a ≈ 8-12 Å, b ≈ 5-9 Å, c ≈ 10-15 Å, β ≈ 90-110° | The dimensions of the repeating unit of the crystal. |
| Z (Molecules per cell) | 4 or 2 | The number of molecules contained within one unit cell. |
| Key Bond Lengths | C-B: ~1.56 Å, B-O: ~1.37 Å, C-N: ~1.34 Å | Provides direct evidence of the bonding within the molecule. |
| Key Intermolecular Contacts | O-H···O hydrogen bonds (~1.8-2.0 Å), O-H···N hydrogen bonds (~1.9-2.2 Å) | Reveals the forces holding the crystal lattice together, influencing physical properties. |
| R1 / wR2 | < 0.05 / < 0.15 | Statistical indicators of the quality and reliability of the final refined structure. |
Application in Drug Design and Conclusion
A definitive crystal structure of this compound provides invaluable information for drug development professionals.[1][5][6]
-
Structure-Based Drug Design: Knowing the precise geometry and preferred intermolecular interactions allows computational chemists to more accurately model how this fragment will fit into the active site of a target protein.[9]
-
Solid-State Characterization: Understanding the crystal packing and hydrogen bonding network is crucial for predicting and controlling polymorphism—the existence of different crystal forms of the same compound. Different polymorphs can have drastically different solubilities and bioavailabilities, making this a critical aspect of pharmaceutical development.
-
Informing Synthesis: The structure can reveal reactive sites and steric hindrances, guiding the design of more complex molecules and optimizing synthetic routes.[1]
References
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- 2. chemimpex.com [chemimpex.com]
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- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. rigaku.com [rigaku.com]
- 10. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 11. unifr.ch [unifr.ch]
- 12. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 13. Single Crystal X-ray Diffractometers | Bruker [bruker.com]
- 14. 359650050 [thermofisher.com]
- 15. 3-Pyridylboronic acid | 1692-25-7 [chemicalbook.com]
- 16. 3-Pyridinylboronic acid | C5H6BNO2 | CID 2734378 - PubChem [pubchem.ncbi.nlm.nih.gov]
5-Methylpyridine-3-boronic acid CAS number 173999-18-3
An In-Depth Technical Guide to 5-Methylpyridine-3-boronic acid
This guide provides an in-depth technical overview of this compound (CAS No. 173999-18-3), a pivotal reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes its chemical properties, synthesis, core applications, and handling protocols, grounding technical data with field-proven insights to empower your research and development endeavors.
This compound is a heterocyclic organoboron compound that has emerged as a crucial building block in organic synthesis. Its structure, featuring a pyridine ring functionalized with both a methyl group and a boronic acid moiety, makes it an exceptionally valuable partner in palladium-catalyzed cross-coupling reactions. It is primarily utilized for the synthesis of complex biaryl and hetero-biaryl motifs, which are common structural cores in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic placement of the methyl group influences the electronic properties of the pyridine ring, offering unique reactivity and selectivity in coupling reactions.[1]
Physicochemical Properties & Characterization
The reliable application of any reagent begins with a thorough understanding of its physical and chemical characteristics. The properties of this compound are summarized below.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 173999-18-3 | [3][4] |
| Molecular Formula | C₆H₈BNO₂ | [3][4] |
| Molecular Weight | 136.94 g/mol | [3][4][5] |
| Appearance | White to pale brown solid/powder | [1][6] |
| Purity | Typically ≥95% to ≥98% | [6][7] |
| SMILES String | Cc1cncc(c1)B(O)O | [3][4] |
| InChI Key | REONQWGHSQHTAC-UHFFFAOYSA-N | [3][4] |
Stability and Storage
Boronic acids, particularly heterocyclic variants, can be susceptible to degradation. Proper storage is critical to maintain the integrity and reactivity of this compound.
-
Storage Conditions : To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[8] It is recommended to keep it refrigerated or in a freezer at temperatures under -20°C.[7][8]
-
Sensitivities : Protect the compound from light and moisture.[7] Boronic acids can undergo protodeboronation in the presence of water, especially under non-neutral pH conditions. They can also form cyclic boroxine anhydrides upon dehydration, which may or may not affect subsequent reactivity but can complicate stoichiometry.
Analytical Characterization
Verification of purity and identity is a self-validating step in any synthetic workflow. Standard analytical techniques for this compound include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the chemical structure. Proton NMR should conform to the expected pattern for the substituted pyridine ring.[6]
-
High-Performance Liquid Chromatography (HPLC) : Used to determine purity, with typical assays showing ≥97.5%.[6]
-
Mass Spectrometry (MS) : Techniques like LC-MS confirm the molecular weight of the compound.[8]
Synthesis Strategies for Pyridinylboronic Acids
The synthesis of pyridinylboronic acids like this compound typically follows established organometallic methodologies. While the exact proprietary synthesis may vary, the fundamental approaches rely on the transformation of a corresponding halopyridine.
Two prevalent strategies are:
-
Halogen-Metal Exchange and Borylation : This classic method involves reacting a starting material, such as 3-bromo-5-methylpyridine, with a strong organolithium base (e.g., n-butyllithium) at low temperatures to generate a lithiated pyridine intermediate. This highly reactive species is then quenched with a boron electrophile, typically a trialkyl borate like triisopropyl borate, followed by acidic workup to yield the boronic acid.[9] The low temperature is critical to prevent side reactions of the unstable lithiated intermediate.[9]
-
Palladium-Catalyzed Borylation (Miyaura Borylation) : A more modern and often milder approach involves the palladium-catalyzed cross-coupling of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This method offers excellent functional group tolerance and avoids the use of cryogenic temperatures and highly pyrophoric organolithium reagents.
References
- 1. Buy this compound | 173999-18-3 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. 173999-18-3|this compound|BLD Pharm [bldpharm.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
The Chemical Nature and Inherent Stability of 5-Methylpyridine-3-boronic Acid
An In-Depth Technical Guide to the Stability and Storage of 5-Methylpyridine-3-boronic Acid
For professionals in pharmaceutical research and synthetic chemistry, the integrity of building blocks is paramount. This compound is a key reagent in modern synthetic chemistry, particularly valued for its role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which are instrumental in constructing the complex biaryl structures often found in drug candidates.[1][2] However, like many boronic acids, its utility is intrinsically linked to its stability. This guide provides a comprehensive overview of the factors governing the stability of this compound, its primary degradation pathways, and field-proven protocols for its optimal storage and handling.
This compound is a heterocyclic boronic acid featuring a pyridine ring substituted with a methyl group and a boronic acid moiety. Its chemical behavior is dictated by the interplay of the electron-deficient boron atom, the electron-donating methyl group, and the electron-withdrawing pyridine nitrogen.
Structurally, the boron atom is sp²-hybridized with a vacant p-orbital, making it a Lewis acid.[3] This electron deficiency is the root of both its reactivity in cross-coupling and its susceptibility to degradation. The stability of this specific molecule is considered intermediate. The electron-donating effect of the methyl group helps to stabilize the carbon-boron bond, while the meta-position of the nitrogen atom relative to the boron minimizes intramolecular coordination effects that can sometimes accelerate decomposition.[1]
Diagram 1: Chemical Structure of this compound
Caption: Structure of (5-methylpyridin-3-yl)boronic acid.
Primary Degradation Pathways
Understanding the mechanisms by which this compound degrades is critical for mitigating its decomposition. Two primary pathways are of concern: protodeboronation and oxidation.
Protodeboronation
Protodeboronation is the most common degradation pathway for aryl and heteroaryl boronic acids, involving the cleavage of the C–B bond and its replacement with a C–H bond.[4] This reaction effectively converts the boronic acid back to its parent arene (5-methylpyridine), consuming the valuable reagent. The process is highly pH-dependent and can be catalyzed by both acid and base.[5][6][7][8]
-
Base-Catalyzed Protodeboronation: This is particularly problematic during Suzuki-Miyaura cross-coupling reactions, which are typically run under basic conditions.[5] The base promotes the formation of a more reactive tetrahedral boronate anion, which is more susceptible to cleavage.[5][6]
-
Acid-Catalyzed Protodeboronation: While often slower, acid-promoted decomposition can also occur, proceeding via protonation of the aromatic ring.[7][8]
Oxidation
The C–B bond is thermodynamically prone to oxidation due to the high energy of the resulting B–O bond.[3] While kinetically slow for many arylboronic acids in air, the process can be accelerated by reactive oxygen species (ROS), converting the boronic acid to the corresponding phenol and boric acid.[4][9] This is a significant concern in biological applications or when using certain reagents.[9][10]
Anhydride (Boroxine) Formation
In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic trimer called a boroxine. While this process is often reversible upon addition of water, it can complicate analysis and stoichiometry if not accounted for.
Diagram 2: Key Degradation Pathways
Caption: Primary degradation pathways for this compound.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is essential to preserve the quality and reactivity of this compound. The following recommendations are synthesized from manufacturer safety data sheets and best practices in synthetic chemistry.
Long-Term Storage
For long-term storage, the primary goals are to minimize exposure to moisture, light, and heat.
| Parameter | Recommendation | Rationale |
| Temperature | Keep refrigerated (2-8°C).[11] Some suppliers recommend freezer storage (-20°C).[12][13] | Low temperatures slow the rate of all decomposition pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[14] | Prevents atmospheric oxidation and hydrolysis from ambient moisture. |
| Container | Keep in a tightly closed container.[11][15][16][17] Use original manufacturer packaging when possible. | Protects from moisture and air ingress. |
| Light | Protect from light.[11][16] | Light can potentially accelerate oxidative degradation pathways. |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases.[11][16] | These materials can directly catalyze or participate in degradation reactions. |
Experimental Protocol: Handling and Use
When bringing the compound into the laboratory for use, specific handling procedures can prevent degradation.
Protocol for Weighing and Preparing Solutions:
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This crucial step prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: If possible, handle the solid in a glovebox or under a stream of inert gas (e.g., argon).
-
Weighing: Quickly weigh the required amount of the solid and promptly reseal the main container, purging with inert gas before storage.
-
Dissolution: Dissolve the weighed solid in an appropriate anhydrous solvent immediately. Solutions of boronic acids are often less stable than the solid form and should generally be prepared fresh for each use.
-
Solution Storage: If a stock solution must be stored, even for a short period, it should be kept under an inert atmosphere in a tightly sealed container, refrigerated, and protected from light. Monitor for precipitation upon cooling.
Diagram 3: Recommended Handling Workflow
Caption: Workflow for optimal handling of this compound.
Conclusion
This compound is a valuable but moderately sensitive reagent. Its stability is primarily challenged by protodeboronation and oxidation, with risks compounded by exposure to moisture, light, heat, and incompatible chemicals. By understanding these degradation pathways and implementing rigorous storage and handling protocols—namely, refrigerated storage under an inert atmosphere and careful handling to prevent moisture exposure—researchers can ensure the integrity of this compound. Adherence to these guidelines will lead to more reliable, reproducible results in synthetic applications, ultimately safeguarding the outcomes of complex research and drug development projects.
References
- 1. Buy this compound | 173999-18-3 [smolecule.com]
- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. benchchem.com [benchchem.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 9. pnas.org [pnas.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. fishersci.com [fishersci.com]
- 12. ruixibiotech.com [ruixibiotech.com]
- 13. fishersci.com [fishersci.com]
- 14. Pyridine-4-boronic acid - Safety Data Sheet [chemicalbook.com]
- 15. echemi.com [echemi.com]
- 16. fishersci.com [fishersci.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Researcher's Guide to Commercial 5-Methylpyridine-3-boronic Acid: Sourcing, Quality Control, and Application
An In-depth Technical Guide for Scientists and Drug Development Professionals
Introduction: The Rising Importance of 5-Methylpyridine-3-boronic Acid in Medicinal Chemistry
This compound (CAS No. 173999-18-3) is a heterocyclic organoboron compound that has emerged as a critical building block in modern drug discovery and development. Its structure, featuring a pyridine ring with a methyl group at the 5-position and a boronic acid at the 3-position, makes it an invaluable reagent for the synthesis of complex molecules, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] The pyridine motif is a common feature in many approved drugs, and the ability to introduce this moiety with specific substitution patterns is of high strategic importance in the design of new therapeutic agents.[2] This guide provides a comprehensive overview of the commercial landscape for this compound, offering insights into supplier selection, essential quality control procedures, and practical considerations for its successful application in the laboratory.
Commercial Sourcing: A Comparative Analysis of Key Suppliers
The reliable supply of high-quality starting materials is a cornerstone of successful and reproducible research. For this compound, a number of reputable chemical suppliers offer this reagent in various grades and quantities. The choice of supplier often depends on a combination of factors including the scale of the research (e.g., initial screening vs. late-stage development), the required purity, and budget constraints.
| Supplier | Typical Purity | Available Forms | Notes |
| Thermo Scientific (Alfa Aesar) | ≥97.5% (HPLC)[3] | Boronic acid | Provides a certificate of analysis with HPLC and NMR data.[3] |
| Sigma-Aldrich (Merck) | "AldrichCPR" | Boronic acid | Sold for early discovery research; analytical data not collected by the company.[4] |
| Matrix Scientific | Not specified | Boronic acid | Cited as a source in a patent for the synthesis of pharmaceutical compounds.[5] |
| Smolecule | In Stock | Boronic acid | Provides general chemical information and indicates research use only. |
| Synchem | 95% | Boronic acid | Offers a range of related pyridineboronic acid derivatives. |
| Oakwood Chemical | Not specified | Boronic acid | Lists the compound as part of their broader portfolio of specialty chemicals. |
| Frontier Specialty Chemicals | Not specified | Boronic acid, Pinacol ester | Offers both the free boronic acid and the more stable pinacol ester derivative. |
Field-Proven Insight: For academic and early-stage industrial research, suppliers like Thermo Scientific who provide detailed analytical data (e.g., HPLC, NMR) with their products offer a higher degree of confidence in the material's quality from the outset. For process development and scale-up, it is crucial to engage with suppliers who can provide larger quantities and potentially offer custom specifications or GMP-grade material. The citation of Matrix Scientific in a patent application (US 2012/0309796 A1) for the synthesis of novel compounds provides a valuable piece of evidence for the utility of their product in a drug discovery context.[5]
The Boronic Acid vs. Pinacol Ester Decision
Many suppliers also offer the pinacol ester of this compound. Boronic acids, in general, can be prone to dehydration to form cyclic anhydrides (boroxines) or degradation through protodeboronation, especially under acidic or basic conditions. The pinacol ester is a more stable derivative that is often preferred for its longer shelf-life and easier handling. However, the use of the pinacol ester necessitates an additional deprotection step, typically under basic conditions, to generate the active boronic acid in situ for the cross-coupling reaction. The choice between the two forms often comes down to a trade-off between the convenience of the more stable ester and the direct utility of the free boronic acid.
Quality Control: A Self-Validating System for Incoming Reagents
Regardless of the supplier, it is imperative for researchers to perform their own quality control checks on incoming batches of this compound. This not only verifies the identity and purity of the material but also ensures the reproducibility of subsequent reactions.
Recommended QC Workflow:
-
Visual Inspection: The compound should be a white to off-white or pale brown solid.[3] Any significant deviation in color could indicate impurities.
-
Solubility Test: A small amount of the material should be tested for solubility in common organic solvents (e.g., DMSO, methanol) to ensure it is suitable for the intended reaction conditions.
-
Melting Point Analysis: While boronic acids often have high and sometimes broad melting points, a significant deviation from the expected range (>300 °C) could suggest the presence of impurities.
-
¹H NMR Spectroscopy: This is the most critical test to confirm the structure of the compound. The spectrum should be consistent with the expected chemical shifts and integration values for the aromatic and methyl protons of this compound.
-
HPLC or LC-MS Analysis: To determine the purity of the compound, a reverse-phase HPLC method can be employed. This will reveal the presence of any non-volatile impurities. LC-MS can further provide the mass of the main component and any impurities, aiding in their identification.
Caption: A typical quality control workflow for incoming this compound.
Application in Suzuki-Miyaura Cross-Coupling: A Step-by-Step Protocol
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds. The following is a general, representative protocol for the coupling of this compound with an aryl bromide.
Experimental Protocol:
-
Reagent Preparation: In a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if necessary).
-
Solvent and Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a degassed solvent system (e.g., a mixture of dioxane and water or toluene and ethanol) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by TLC, HPLC, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Stability and Handling Considerations
Pyridineboronic acids can be sensitive to air and moisture. It is recommended to store this compound under an inert atmosphere, in a cool, dry place. When handling the solid, it is advisable to work in a glove box or under a stream of inert gas to minimize exposure to the atmosphere. For long-term storage, refrigeration is recommended.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. A careful selection of commercial suppliers, coupled with rigorous in-house quality control, is essential for ensuring the reliability and reproducibility of research outcomes. By understanding the properties of this compound and employing robust synthetic protocols, researchers can effectively leverage its potential in the development of next-generation molecules.
References
- 1. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 2. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of 5-Methylpyridine-3-boronic acid
Foreword: The Critical Role of Purity in Drug Discovery and Development
In the landscape of modern pharmaceutical research and development, the starting materials and intermediates used in the synthesis of active pharmaceutical ingredients (APIs) are of paramount importance. Their purity is not merely a quality control metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final drug product. 5-Methylpyridine-3-boronic acid is a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are instrumental in the creation of complex molecular architectures found in many contemporary drug candidates. The presence of impurities, even at trace levels, can have significant downstream consequences, including altered biological activity, the formation of toxic byproducts, and complications in process scale-up. This guide provides a comprehensive, in-depth technical overview of the essential analytical methodologies for the rigorous purity assessment of this compound, tailored for researchers, scientists, and drug development professionals.
Understanding the Analyte: Chemical Properties and Potential Impurities
This compound (C₆H₈BNO₂) is a heterocyclic boronic acid.[1] Its structure, containing both a pyridine ring and a boronic acid moiety, presents unique analytical challenges. Boronic acids are known to exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, especially in the solid state or under anhydrous conditions.[2] This equilibrium is influenced by the presence of water. Furthermore, the carbon-boron bond can be susceptible to cleavage, a process known as protodeboronation, leading to the formation of 5-methylpyridine.
Common impurities can therefore be categorized as:
-
Process-Related Impurities: Arising from the synthetic route, these can include starting materials, reagents, and byproducts from side reactions. For instance, if the synthesis involves halogen-metal exchange, residual halogenated precursors might be present.
-
Degradation Products: The primary degradation pathways for this compound are the formation of its boroxine and protodeboronation to 5-methylpyridine.
-
Residual Solvents: Organic solvents used during synthesis and purification may be retained in the final product and must be controlled according to regulatory guidelines such as ICH Q3C.[3][4][5]
-
Water Content: The presence of water can influence the equilibrium between the boronic acid and its boroxine, affecting stoichiometry in subsequent reactions.
A multi-faceted analytical approach is therefore essential for a comprehensive purity assessment.
The Analytical Workflow: A Multi-Technique Approach for Comprehensive Characterization
A robust purity assessment of this compound is not reliant on a single analytical technique. Instead, it employs a synergistic combination of methods, each providing a unique piece of the puzzle. The following workflow illustrates the logical relationship between these techniques.
Caption: Overall workflow for the comprehensive purity assessment of this compound.
Chromatographic Techniques: The Cornerstone of Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the workhorses for determining the purity of non-volatile and thermally labile compounds like this compound.[6][7] When coupled with a UV detector, these techniques provide quantitative information about the main component and any related impurities.
High-Performance Liquid Chromatography (HPLC-UV)
The primary objective of the HPLC method is to separate the main peak of this compound from all potential impurities. A reversed-phase method is typically the starting point.
Causality behind Experimental Choices:
-
Column Selection: A C18 stationary phase is a common first choice due to its broad applicability. However, boronic acids can be quite polar, leading to poor retention. In such cases, a polar-embedded or a phenyl-hexyl column might offer better retention and selectivity. The use of columns with low silanol activity is crucial to minimize on-column degradation of boronic acid pinacol esters, a related class of compounds, which highlights the reactivity of the boron moiety.[8]
-
Mobile Phase: A gradient of acetonitrile or methanol in water is typically employed. The pH of the aqueous phase is a critical parameter. An acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) can help to suppress the ionization of the boronic acid, leading to better peak shape and retention.
-
Sample Diluent: The choice of diluent is critical to prevent the hydrolysis of boronic esters, a related class of compounds that are sensitive to water.[9][10] For this compound, a diluent of acetonitrile or a mixture of acetonitrile and water is a reasonable starting point.
Illustrative HPLC Protocol:
-
Column: XSelect Premier HSS T3 (or equivalent), 2.5 µm, 4.6 x 100 mm.[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 270 nm.[11]
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification of unknown impurities.[12][13] By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of each impurity, which provides crucial information about its molecular weight and elemental composition.
Causality behind Experimental Choices:
-
Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for this type of analysis. Both positive and negative ion modes should be evaluated, as boronic acids can form adducts or be deprotonated.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) is highly advantageous as it provides accurate mass measurements, enabling the determination of elemental formulas for unknown impurities.
Illustrative LC-MS Protocol:
The LC conditions can be similar to the HPLC-UV method, but with a lower flow rate (e.g., 0.4-0.6 mL/min) to be compatible with the MS interface.
-
Mass Spectrometer: A tandem quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: ESI positive and negative.
-
Data Acquisition: Full scan mode to detect all ions, and potentially product ion scan (MS/MS) on the main peak and significant impurities to obtain structural information.
Data Presentation: Impurity Profile
| Impurity | Retention Time (min) | Area % | Proposed Structure (from MS) |
| 5-Methylpyridine | Likely early eluting | Typically < 0.1% | Protodeboronation product |
| Boroxine | May or may not elute as a sharp peak | Variable | Trimeric anhydride |
| Unknown 1 | X.XX | 0.08% | M/z = YYY |
| Unknown 2 | Y.YY | 0.05% | M/z = ZZZ |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous confirmation of the structure of this compound and for the identification of structurally related impurities.
¹H and ¹³C NMR
-
¹H NMR: Provides information on the number and connectivity of protons in the molecule. The chemical shifts and coupling patterns of the protons on the pyridine ring are characteristic and can be used to confirm the substitution pattern. The methyl group protons will appear as a singlet.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
¹¹B NMR
¹¹B NMR is particularly useful for studying boronic acids.[14][15] The chemical shift of the boron atom is sensitive to its coordination state.
-
Trigonal (sp² hybridized) boron: In the free boronic acid, the boron atom is sp² hybridized and typically resonates at a lower field (around 30 ppm).
-
Tetrahedral (sp³ hybridized) boron: When the boronic acid forms a complex (e.g., with a diol or a Lewis base), the boron atom becomes sp³ hybridized and its signal shifts upfield. This can be useful for studying the interaction of the boronic acid with other molecules. The formation of boroxines can also be monitored by ¹¹B NMR, as they have a distinct chemical shift (around 33 ppm).[14]
Illustrative NMR Protocol:
-
Solvent: DMSO-d₆ or D₂O. The choice of solvent can influence the observed chemical shifts.
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Experiments: ¹H, ¹³C, and ¹¹B NMR spectra should be acquired. For quantitative purposes (qNMR), a certified reference standard is required.
Quantifying Water and Residual Solvents: Essential for Accurate Stoichiometry and Safety
Karl Fischer Titration for Water Content
The accurate determination of water content is crucial, as it can affect the stoichiometry of reactions where this compound is used. Karl Fischer titration is the gold standard for water determination.[16][17][18]
Causality behind Experimental Choices:
-
Volumetric vs. Coulometric: For samples with expected water content above 0.1%, volumetric Karl Fischer titration is suitable. For trace amounts of water, the coulometric method is more sensitive.[18]
-
Solvent: Methanol is a common solvent for Karl Fischer titration. However, for compounds that can react with methanol, such as some acids, a different solvent or a specialized reagent may be necessary.[16]
Illustrative Karl Fischer Protocol (Volumetric):
-
Titrator: An automated Karl Fischer titrator.
-
Reagent: A one-component or two-component Karl Fischer reagent.
-
Solvent: Anhydrous methanol.
-
Procedure: a. Standardize the Karl Fischer reagent with a known amount of water or a certified water standard (e.g., sodium tartrate dihydrate).[17] b. Accurately weigh a suitable amount of the this compound sample into the titration vessel. c. Titrate to the electrometric endpoint. d. Calculate the water content as a percentage.
Headspace Gas Chromatography (GC) for Residual Solvents
Residual solvents are process-related impurities that must be controlled within the limits defined by the International Council for Harmonisation (ICH) Q3C guidelines.[3][4][5] Headspace GC is the preferred method for this analysis.
Causality behind Experimental Choices:
-
Headspace Autosampler: This technique involves heating the sample in a sealed vial to partition the volatile solvents into the headspace, which is then injected into the GC. This avoids the injection of non-volatile sample components onto the GC column.
-
Column: A column with a stationary phase suitable for separating a wide range of organic solvents is required.
-
Detector: A Flame Ionization Detector (FID) is commonly used as it provides a response for most organic solvents.
Illustrative Headspace GC Protocol:
-
GC System: A gas chromatograph equipped with a headspace autosampler and an FID.
-
Column: A suitable capillary column for residual solvent analysis.
-
Carrier Gas: Helium or Hydrogen.
-
Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable diluent (e.g., DMSO, DMF, or water, depending on the solubility of the sample and the target solvents).
-
Headspace Conditions: Optimize the oven temperature, loop temperature, and transfer line temperature to ensure efficient transfer of the volatile solvents to the GC.
-
Quantification: Use an external standard calibration with a mixture of known residual solvents.
Data Presentation: Residual Solvents
| Solvent | Concentration (ppm) | ICH Limit (ppm) | Class |
| Methanol | < 50 | 3000 | 2 |
| Acetonitrile | < 50 | 410 | 2 |
| Toluene | < 50 | 890 | 2 |
Elemental Analysis: Verifying the Empirical Formula
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample.[19] The experimentally determined values should be within an acceptable range (typically ±0.4%) of the theoretical values calculated from the empirical formula of this compound (C₆H₈BNO₂). This analysis serves as a fundamental check of the compound's bulk purity and elemental composition.
Theoretical Composition for C₆H₈BNO₂:
-
Carbon (C): 52.63%
-
Hydrogen (H): 5.89%
-
Nitrogen (N): 10.23%
Conclusion: A Holistic Approach to Ensuring Quality
The purity assessment of this compound is a comprehensive endeavor that requires a synergistic application of multiple analytical techniques. A combination of high-performance liquid chromatography for purity and impurity profiling, mass spectrometry for impurity identification, NMR spectroscopy for structural confirmation, Karl Fischer titration for water content, headspace GC for residual solvents, and elemental analysis for empirical formula verification provides a complete picture of the sample's quality. By understanding the rationale behind the selection of each technique and the interpretation of the data they generate, researchers, scientists, and drug development professionals can confidently ensure the quality of this critical building block, thereby contributing to the development of safe and effective medicines.
References
- 1. This compound | C6H8BNO2 | CID 2762708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of residual solvents in pharmaceuticals to updated ICH Q3C R8 and USP 467 | Separation Science [sepscience.com]
- 4. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Europe) [shimadzu.eu]
- 5. database.ich.org [database.ich.org]
- 6. waters.com [waters.com]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 15. par.nsf.gov [par.nsf.gov]
- 16. metrohm.com [metrohm.com]
- 17. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 18. Karl Fischer water content titration - Scharlab [scharlab.com]
- 19. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for 5-Methylpyridine-3-boronic Acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyridine Moiety and the Role of 5-Methylpyridine-3-boronic Acid
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3][4] Within the pharmaceutical and materials science landscapes, the integration of nitrogen-containing heterocycles, particularly the pyridine scaffold, is of paramount importance. Pyridine derivatives are prevalent in a vast array of biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.[5][6] this compound has emerged as a key building block, offering a direct and efficient route to introduce the 5-methyl-3-pyridyl motif into complex molecular architectures.[7][8]
This guide provides a comprehensive overview of the application of this compound in Suzuki-Miyaura coupling reactions. It delves into the mechanistic nuances, offers field-proven protocols, and addresses common challenges, aiming to empower researchers to leverage this versatile reagent effectively in their synthetic endeavors.
Mechanistic Considerations: Navigating the Suzuki-Miyaura Catalytic Cycle with a Pyridyl Boronic Acid
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][9][10] The use of a pyridine-based boronic acid introduces specific considerations due to the Lewis basicity of the pyridine nitrogen.
The Catalytic Cycle:
-
Oxidative Addition: A low-valent palladium(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a palladium(II) complex.
-
Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. The presence of a base is critical here, as it activates the boronic acid by forming a more nucleophilic boronate species (R-B(OH)3⁻).[1][11][12][13] This "ate" complex then readily transfers the 5-methyl-3-pyridyl group to the Pd(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[10]
Figure 1. The Suzuki-Miyaura Catalytic Cycle. This diagram illustrates the key steps of oxidative addition, transmetalation (facilitated by base activation of the boronic acid), and reductive elimination.
Challenges with Heteroaryl Boronic Acids:
The use of heteroaryl boronic acids like this compound can present unique challenges:
-
Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially leading to catalyst deactivation or inhibition.[6][14][15][16]
-
Protodeboronation: This is a common side reaction where the C-B bond is cleaved by a proton source, leading to the formation of 3-methylpyridine and reducing the yield of the desired coupled product. This process can be catalyzed by both base and residual acid.[13][14]
Careful selection of the catalyst, ligand, base, and solvent system is therefore crucial to mitigate these issues and achieve high coupling efficiency.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization may be necessary for specific substrates.
Protocol 1: General Procedure using a Conventional Palladium Catalyst
This protocol is suitable for a wide range of aryl bromides and iodides.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).[2][17]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.[17]
-
Catalyst and Solvent Addition: Add the palladium catalyst [Pd(PPh₃)₄] (0.05 eq) to the reaction vessel. Subsequently, add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water per 1 mmol of aryl halide).[17]
-
Reaction: Stir the mixture at a temperature ranging from 80-100 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.[17]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times, often from hours to minutes.[17]
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.5 eq)
-
Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] or a suitable Pd-PEPPSI precatalyst (1-3 mol%)[18][19][20][21]
-
Base: Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1), DMF, or Ethanol/Water
-
Microwave vial with a stir bar
Procedure:
-
Reagent Addition: In a microwave vial, combine the aryl halide (1.0 eq), this compound (1.5 eq), and the base (2.0 eq).[17]
-
Catalyst and Solvent: Add the palladium catalyst and the chosen solvent system.
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). Optimization of temperature and time is recommended for each substrate combination.[17]
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature and follow the work-up and purification steps outlined in Protocol 1.
Data Presentation: Catalyst and Base Selection
The choice of catalyst and base is critical for a successful Suzuki-Miyaura coupling. The following table summarizes common choices and their typical applications.
| Catalyst System | Ligand Type | Recommended Base | Typical Substrates & Conditions | Key Advantages |
| Pd(PPh₃)₄ | Monodentate Phosphine | K₂CO₃, K₃PO₄ | Aryl bromides and iodides; conventional heating. | Widely available, cost-effective, good for general applications.[2] |
| Pd(dppf)Cl₂ | Bidentate Ferrocenylphosphine | K₃PO₄, Cs₂CO₃ | Aryl chlorides, electron-rich and -poor halides. | High thermal stability, effective for less reactive halides.[22] |
| Pd-PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | K₂CO₃, K₃PO₄ | Sterically hindered substrates, challenging couplings. | Air and moisture stable, highly active precatalyst.[18][19] |
| Buchwald Ligands (e.g., XPhos, SPhos) with Pd(OAc)₂ | Biaryl Phosphine | K₃PO₄ | Sterically demanding and heteroaromatic substrates. | High reactivity and broad substrate scope.[23] |
graph TD { subgraph Experimental_Workflow A[Reagent Preparation] --> B{Reaction Setup}; B --> C[Reaction]; C --> D{Work-up}; D --> E[Purification]; E --> F[Characterization]; endsubgraph Reagent_Preparation A1[Aryl Halide]; A2[this compound]; A3[Palladium Catalyst]; A4[Base]; A5[Solvent]; end A1 --> A; A2 --> A; A3 --> A; A4 --> A; A5 --> A; B -- Conventional Heating --> C; B -- Microwave Irradiation --> C; style A fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style F fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
}
Figure 2. General Experimental Workflow. This flowchart outlines the standard steps for performing a Suzuki-Miyaura coupling reaction, from reagent preparation to product characterization.
Troubleshooting and Field-Proven Insights
-
Low or No Yield:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. Using a precatalyst like Pd-PEPPSI can circumvent issues with in-situ generation of the active Pd(0) species.[18][23]
-
Oxygen Contamination: Thoroughly degas solvents and maintain an inert atmosphere to prevent catalyst decomposition and homocoupling of the boronic acid.[23]
-
Insufficient Base: The base is crucial for activating the boronic acid. Ensure it is finely powdered and anhydrous. For challenging substrates, a stronger base like K₃PO₄ or Cs₂CO₃ may be required.[1]
-
-
Protodeboronation:
-
This side reaction is often exacerbated by prolonged reaction times and high temperatures. Consider using a more active catalyst system to allow for milder reaction conditions.
-
Anhydrous conditions can sometimes suppress protodeboronation. The use of boronic esters (e.g., pinacol esters) can also be a viable strategy as they are often more stable.[13]
-
-
Steric Hindrance:
-
For sterically demanding coupling partners (e.g., ortho-substituted aryl halides), bulky, electron-rich ligands such as Buchwald-type biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[15][23] These ligands promote both the oxidative addition and reductive elimination steps.
-
Conclusion
This compound is a valuable reagent for the synthesis of complex molecules in pharmaceutical and materials science research. A thorough understanding of the Suzuki-Miyaura reaction mechanism, coupled with careful selection of the catalyst, base, and reaction conditions, is essential for achieving high yields and overcoming the challenges associated with heteroaromatic substrates. The protocols and insights provided in this guide serve as a robust starting point for researchers to successfully implement this important synthetic transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wwjmrd.com [wwjmrd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Recent Progress on the Synthesis of Bipyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Methyl-3-pyridineboronic Acid | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 19. The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchwithrutgers.com [researchwithrutgers.com]
- 21. Chiral triazolylidene-Pd-PEPPSI: synthesis, characterization, and application in asymmetric Suzuki–Miyaura cross-coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. cdnsciencepub.com [cdnsciencepub.com]
- 23. benchchem.com [benchchem.com]
Application Notes and Protocols for the Utilization of 5-Methylpyridine-3-boronic acid in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of 5-Methylpyridine-3-boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Authored for researchers and professionals in organic synthesis and drug development, this document delves into the nuanced reactivity of pyridineboronic acids, offering detailed experimental protocols, mechanistic insights, and troubleshooting strategies. By explaining the causality behind experimental choices and grounding protocols in established scientific literature, this guide aims to empower users to effectively employ this versatile building block in the synthesis of complex molecules.
Introduction: The Strategic Importance of the Pyridine Moiety and the Suzuki-Miyaura Coupling
The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its presence can significantly influence a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, making it a valuable component in drug design. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl compounds.[1][2] This Nobel Prize-winning reaction is favored for its mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of the requisite organoboron reagents.[2][3]
This compound is a valuable building block for introducing a methyl-substituted pyridyl group, a common feature in many biologically active compounds. However, the use of pyridineboronic acids in Suzuki-Miyaura couplings is not without its challenges. The Lewis basic nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[4] Furthermore, pyridineboronic acids, particularly those with the boron moiety at the 2-position, are often susceptible to protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.[5][6] This guide will address these challenges and provide robust protocols for the successful implementation of this compound in your synthetic endeavors.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (Ar-X), forming a Pd(II) intermediate.[7] This is often the rate-determining step of the reaction.
-
Transmetalation: The organic group from the boronic acid (R-B(OH)₂) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[7][9] The choice of base is critical, as it can significantly influence the reaction rate and the extent of side reactions.[10][11]
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the desired C-C bond, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[7]
Key Experimental Parameters and Considerations
The success of a Suzuki-Miyaura coupling with this compound hinges on the careful selection of several key parameters.
Catalyst and Ligand Selection
The choice of palladium source and ligand is paramount. While simple catalysts like Pd(PPh₃)₄ can be effective in some cases, modern, sterically hindered and electron-rich phosphine ligands often provide superior results, especially for challenging heteroaryl couplings.[6] Ligands such as SPhos, XPhos, and RuPhos, developed by the Buchwald group, are known to promote efficient oxidative addition and reductive elimination, leading to higher yields and faster reaction times.[3] For many applications, pre-formed palladium complexes incorporating these ligands, such as Pd(dppf)Cl₂, are convenient and highly active.
The Critical Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura reaction.[9][10][11] Its primary function is to activate the boronic acid for transmetalation by forming a boronate complex.[7][9] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The strength and nature of the base can influence the reaction kinetics and the equilibrium of side reactions. For pyridineboronic acids, which are prone to protodeboronation, a careful choice of base is crucial.[5][6] In some cases, weaker bases may be preferred to minimize this undesired pathway.
Solvent Systems
A variety of solvents can be employed for Suzuki-Miyaura couplings, with common choices including ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like dimethylformamide (DMF).[8] Often, a mixture of an organic solvent with water is used, as the presence of water can facilitate the dissolution of the base and the formation of the active boronate species. However, for substrates highly susceptible to protodeboronation, anhydrous conditions may be beneficial.
Mitigating Protodeboronation
Protodeboronation is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[5] This is particularly problematic for some heteroarylboronic acids.[6] Strategies to minimize protodeboronation include:
-
Careful selection of reaction pH: The rate of protodeboronation can be highly pH-dependent.[5]
-
Use of boronic esters or trifluoroborates: These derivatives can act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing decomposition.[5]
-
Anhydrous reaction conditions: In some cases, avoiding water can suppress hydrolytic decomposition pathways.
Figure 2: General Experimental Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates. It is recommended to perform small-scale test reactions to determine the optimal conditions.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is adapted from established procedures for the coupling of similar heteroaryl boronic acids.[12]
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v, or toluene)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol), this compound (e.g., 0.6 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 1.0 mmol, 2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%).
-
Via syringe, add the degassed solvent system (e.g., 2.5 mL of a 4:1 mixture of 1,4-dioxane and water).
-
Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
As in Protocol 1, but using a microwave-safe reaction vial.
Procedure:
-
In a microwave vial, combine the aryl bromide (e.g., 0.2 mmol), this compound (e.g., 0.24 mmol, 1.2 equiv), base (e.g., Cs₂CO₃, 0.4 mmol, 2.0 equiv), and palladium catalyst (e.g., Pd(dppf)Cl₂, 0.01 mmol, 5 mol%).
-
Add the degassed solvent (e.g., 2 mL of 1,4-dioxane/water 4:1).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation: Representative Coupling Reactions
The following table summarizes yields for Suzuki-Miyaura coupling reactions of a structurally similar compound, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. This data provides a strong indication of the expected reactivity and yields for the coupling of this compound under similar conditions.[12]
| Entry | Arylboronic Acid Partner | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | 5-Phenyl-2-methylpyridin-3-amine | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 85 | [12] |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 82 | [12] |
| 3 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 78 | [12] |
| 4 | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-2-methylpyridin-3-amine | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 80 | [12] |
| 5 | 3,5-Dimethylphenylboronic acid | 5-(3,5-Dimethylphenyl)-2-methylpyridin-3-amine | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 75 | [12] |
Note: The substrate in the reference is 5-bromo-2-methylpyridin-3-amine, where the coupling occurs at the 5-position of the pyridine ring. This serves as a close proxy for the reactivity of this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently degassed system- Poor choice of base or solvent- Low reaction temperature | - Use a fresh batch of catalyst or a pre-catalyst.- Ensure thorough degassing of solvents and reaction vessel.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents.- Increase the reaction temperature. |
| Significant protodeboronation | - Reaction conditions favor hydrolysis of the C-B bond.- Prolonged reaction time at high temperature. | - Consider using anhydrous solvents.- Try a milder base.- Use a boronic ester or trifluoroborate derivative of this compound.- Optimize for shorter reaction times, possibly with a more active catalyst system or microwave heating. |
| Formation of homocoupled byproducts | - Presence of oxygen- Certain catalyst systems may promote homocoupling. | - Ensure the reaction is run under a strictly inert atmosphere.- Screen different palladium catalysts and ligands. |
| Difficult purification | - Byproducts from protodeboronation or homocoupling.- Residual catalyst. | - Optimize reaction conditions to minimize byproduct formation.- Employ a scavenger resin to remove residual palladium.- Utilize a different chromatography eluent system or consider recrystallization. |
Conclusion
This compound is a valuable and versatile reagent for the synthesis of molecules containing the methyl-substituted pyridine moiety. While challenges such as catalyst inhibition and protodeboronation are inherent to the use of pyridineboronic acids, a rational approach to reaction design can lead to high yields and successful outcomes. By carefully selecting the catalyst, ligand, base, and solvent system, and by understanding the underlying mechanistic principles, researchers can effectively incorporate this important building block into their synthetic strategies. This guide provides a solid foundation for the application of this compound in palladium-catalyzed cross-coupling reactions, empowering scientists in their pursuit of novel and complex molecular architectures.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
5-Methylpyridine-3-boronic acid for synthesis of pharmaceutical intermediates
Application Notes & Protocols
Topic: 5-Methylpyridine-3-boronic acid for the Synthesis of Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Harnessing the 5-Methyl-3-Pyridyl Motif: A Guide to the Synthetic Utility of this compound
Abstract
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The ability to selectively functionalize this heterocycle is paramount in drug discovery. This compound has emerged as a critical building block for this purpose, offering a reliable handle for introducing the 5-methyl-3-pyridyl moiety into complex molecules.[2][3] Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[4][5] This guide provides an in-depth look at the properties of this compound, a detailed protocol for its use in Suzuki-Miyaura coupling, and a practical case study for the synthesis of a key pharmaceutical intermediate, underscoring its value in accelerating modern drug development pipelines.[6]
Physicochemical Properties & Reactivity Profile
This compound (CAS: 173999-18-3) is a stable, solid organoboron compound that is relatively easy to handle under standard laboratory conditions.[7][8] The presence of the electron-withdrawing pyridine ring influences the reactivity of the boronic acid group. The nitrogen atom polarizes the boron center, enhancing its electrophilicity and facilitating the crucial transmetalation step in cross-coupling reactions.[2] The methyl group at the 5-position provides a specific steric and electronic signature, which can be exploited to fine-tune interactions with biological targets in the final drug molecule.[2]
Table 1: Key Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 173999-18-3 | [7] |
| Molecular Formula | C₆H₈BNO₂ | [7] |
| Molecular Weight | 136.94 g/mol | [9] |
| Appearance | White to pale brown solid | [2] |
| Storage | Inert atmosphere, store in freezer, under -20°C | [10] |
| Hazard Class | Skin Irrit. 2, Eye Dam. 1, STOT SE 3 |[7] |
The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most prominent application for this compound, enabling the construction of biaryl and hetero-biaryl structures that are common motifs in pharmacologically active compounds.[4][11] The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to couple the pyridyl group from the boronic acid with an organic halide or triflate.[5][12]
The catalytic cycle involves three fundamental steps:[5][13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the 5-methylpyridyl group is transferred from the boron atom to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst to continue the cycle.
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.[11]
Reagents & Equipment:
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent System (e.g., 1,4-Dioxane/Water, 4:1)
-
Round-bottom flask or microwave vial, magnetic stirrer, condenser
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a dry reaction vessel, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and the base (2.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times. An inert atmosphere is crucial to prevent the degradation of the palladium catalyst.[13]
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water per 1 mmol of aryl bromide). Degassing the solvent removes dissolved oxygen which can oxidize and deactivate the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 - 0.05 eq.).
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
-
Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and Mass Spectrometry.[11]
Case Study: Synthesis of a Biaryl Protease Inhibitor Precursor
Many modern therapeutics, including enzyme inhibitors, feature biaryl structures where one ring is a substituted pyridine.[2][14] This case study outlines the synthesis of 2-fluoro-4-(5-methylpyridin-3-yl)benzonitrile, an intermediate that could be further elaborated into various potential protease inhibitors.
Reaction Scheme:
(Self-generated image representing the coupling of 4-bromo-2-fluorobenzonitrile and this compound)
Detailed Experimental Protocol:
-
Vessel Charging: In a 50 mL round-bottom flask, combine 4-bromo-2-fluorobenzonitrile (1.00 g, 5.0 mmol, 1.0 eq.), this compound (821 mg, 6.0 mmol, 1.2 eq.), and potassium carbonate (1.38 g, 10.0 mmol, 2.0 eq.).
-
Atmosphere Inerting: Seal the flask with a septum, and purge with argon for 10 minutes.
-
Solvent & Catalyst Addition: Add degassed 1,4-dioxane (20 mL) and degassed water (5 mL) via syringe. Add Tetrakis(triphenylphosphine)palladium(0) (289 mg, 0.25 mmol, 0.05 eq.) under a positive flow of argon.[11]
-
Heating: Immerse the flask in a pre-heated oil bath at 90 °C and stir vigorously for 12 hours.
-
Monitoring: Check for the disappearance of the 4-bromo-2-fluorobenzonitrile starting material using TLC (3:1 Hexanes:Ethyl Acetate).
-
Work-up: After cooling, pour the mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic extracts, wash with brine (30 mL), dry over MgSO₄, filter, and evaporate the solvent. Purify the resulting crude solid by column chromatography (gradient elution, 10% to 40% ethyl acetate in hexanes) to afford the product.
Table 2: Expected Results & Characterization
| Parameter | Expected Outcome |
|---|---|
| Product | 2-fluoro-4-(5-methylpyridin-3-yl)benzonitrile |
| Physical State | White to off-white solid |
| Expected Yield | 75-85% |
| Purity (LC-MS) | >98% |
| ¹H NMR | Peaks consistent with both aromatic rings |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to C₁₃H₉FN₂ |
Safety and Handling
-
This compound: Causes skin irritation and serious eye damage. May cause respiratory irritation.[7] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.
-
Palladium Catalysts: Many palladium catalysts are toxic and may be sensitizers. Handle with care.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle only in a fume hood.
Conclusion
This compound is a highly valuable and versatile reagent in the synthesis of pharmaceutical intermediates. Its stability and predictable reactivity in the Suzuki-Miyaura cross-coupling reaction provide a reliable method for incorporating the 5-methyl-3-pyridyl fragment into target molecules. The protocols and insights provided herein demonstrate the straightforward yet powerful application of this building block, empowering chemists to efficiently construct complex molecular architectures essential for the discovery and development of new medicines.[3][8]
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 173999-18-3 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nbinno.com [nbinno.com]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. nbinno.com [nbinno.com]
- 9. synchem.de [synchem.de]
- 10. 173999-18-3|this compound|BLD Pharm [bldpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: 5-Methylpyridine-3-boronic Acid as a Versatile Building Block for Bioactive Molecules
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a significant number of FDA-approved drugs.[1][2][3] 5-Methylpyridine-3-boronic acid has emerged as a critical building block for the synthesis of these and other novel bioactive molecules.[4][5] Its utility stems from its stability, versatile reactivity in palladium-catalyzed cross-coupling reactions, and the favorable physicochemical properties the resulting 5-methyl-3-pyridyl moiety imparts to target compounds.[4] This guide provides an in-depth analysis of this compound, including its strategic advantages in drug design, safety protocols for handling, and detailed, field-proven methodologies for its application in Suzuki-Miyaura cross-coupling reactions—a foundational technique for modern drug discovery.[6][7]
Compound Profile and Safety Precautions
Physicochemical Properties
This compound is typically a white to pale brown solid powder, valued for its relative stability and ease of handling in a laboratory setting compared to other organometallic reagents.[4][8]
| Property | Value | Reference |
| CAS Number | 173999-18-3 | [9] |
| Molecular Formula | C₆H₈BNO₂ | [8][9] |
| Molecular Weight | 136.94 g/mol | [9][10] |
| Appearance | White to pale brown solid | [4][8] |
| Synonyms | (5-Methyl-3-pyridinyl)-boronic acid | [10] |
Safety and Handling
As with all boronic acids, proper safety protocols are essential for handling this compound to minimize risks. Boronic acids are classified as irritants.[9][11]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles (or a face shield) to protect against accidental splashes and skin contact.[11][12]
-
Ventilation: Handle the solid powder and prepare solutions in a well-ventilated chemical fume hood to avoid inhalation of dust, which can cause respiratory irritation.[12][13]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere like nitrogen, to prevent degradation.[11]
-
Spill & Disposal: In case of a spill, use appropriate absorbents and dispose of the chemical waste in accordance with local, regional, and national regulations.[14][15]
-
First Aid:
-
Skin Contact: Wash the affected area immediately with plenty of soap and water.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention as it can cause serious eye damage.[9][11]
-
Inhalation: Move the affected person to fresh air. Seek medical attention if respiratory symptoms persist.[13]
-
Strategic Value in Medicinal Chemistry
The decision to incorporate the 5-methylpyridine-3-yl moiety is driven by its proven impact on the biological activity and pharmacokinetic profiles of drug candidates. The pyridine ring is a bioisostere of a phenyl ring but offers distinct advantages.
-
Improved Solubility: The nitrogen atom can act as a hydrogen bond acceptor, often improving the aqueous solubility of the final compound, a critical factor for bioavailability.
-
Metabolic Stability: The pyridine ring can alter the metabolic profile of a molecule, potentially blocking sites of undesired oxidation that might occur on a corresponding phenyl ring.
-
Target Engagement: The nitrogen atom provides a key interaction point (hydrogen bonding, metal coordination) for binding to biological targets like enzymes and receptors.[4]
The methyl group at the 5-position further refines the building block's properties. Its electron-donating nature increases the nucleophilicity of the boronic acid, which can facilitate the crucial transmetalation step in Suzuki-Miyaura couplings, often leading to improved reaction rates and yields.[4]
Caption: Strategic contributions of the 5-methylpyridine-3-yl moiety.
Core Application: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the premier method for forming C(sp²)-C(sp²) bonds and is the primary application for this compound.[6][7] The reaction couples the boronic acid with an aryl or heteroaryl halide (or triflate) using a palladium catalyst and a base.
Catalytic Cycle
The mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
-
Transmetalation: The base activates the boronic acid, facilitating the transfer of the 5-methylpyridyl group to the palladium center.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are ejected, regenerating the Pd(0) catalyst.[6][16]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The "Pyridyl Problem": Why Position Matters
In Suzuki couplings, 2-substituted pyridylboronic acids are notoriously challenging. The proximity of the nitrogen atom to the boronic acid can lead to coordination with the palladium catalyst, inhibiting its activity, or promote premature protodeboronation (loss of the boronic acid group).[17][18] this compound, being a 3-substituted isomer, largely circumvents these issues, making it a more reliable and efficient coupling partner.[18]
Application Showcase: Synthesis of Bioactive Scaffolds
This building block is ideal for synthesizing libraries of compounds for structure-activity relationship (SAR) studies in various therapeutic areas.
-
COX-2 Inhibitors: The biaryl pyridine core is a key pharmacophore in selective COX-2 inhibitors like Etoricoxib.[19][20] this compound is an excellent substrate for constructing analogs of these anti-inflammatory agents.
-
Selective Androgen Receptor Modulators (SARMs): SARMs are being investigated for treating muscle wasting and osteoporosis.[21] Many advanced SARM candidates feature complex biaryl structures, and this building block is well-suited for the rapid parallel synthesis needed to optimize ligand-receptor interactions.[21][22][23]
Detailed Experimental Protocols
The following protocols provide a robust starting point for researchers. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Conventional Heating)
This protocol is adapted from standard procedures for coupling heteroaryl halides with arylboronic acids.[24][25]
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%), and base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv).
-
Solvent Addition & Degassing: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, or DMF). Purge the vial with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reaction: Seal the vial and place it in a preheated oil bath at 85–100 °C. Monitor the reaction progress by TLC or LC-MS (typically 8–24 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Self-Validation/Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This method offers significantly reduced reaction times.[18][26]
-
Reagent Preparation: To a microwave reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%), and base (e.g., Cs₂CO₃, 2.0 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water or DMF) via syringe.
-
Reaction: Seal the vessel and place it in the microwave reactor. Heat to the target temperature (typically 120–150 °C) for 10–30 minutes.
-
Work-up, Purification, and Validation: Follow steps 4, 5, and 6 from the conventional heating protocol.
Summary of Reaction Conditions
The choice of reagents is critical for a successful coupling reaction. The following table summarizes common conditions.
| Component | Examples | Rationale & Causality | Reference |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Choice depends on substrate reactivity. Pd(dppf)Cl₂ is often robust for heteroaryl couplings. | [6][18][24][27] |
| Ligand | PPh₃, dppf, SPhos, XPhos | Bulky, electron-rich phosphine ligands stabilize the Pd(0) species and promote oxidative addition. | [6][18] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | A base is required for the transmetalation step. K₃PO₄ and Cs₂CO₃ are stronger bases often used for less reactive halides. | [18][24][25] |
| Solvent | Dioxane/H₂O, Toluene, DMF, 2-MeTHF | A polar aprotic solvent is typical. The addition of water can sometimes accelerate the reaction. | [18][24][28] |
| Temperature | 80–150 °C | Higher temperatures are needed for less reactive halides (e.g., chlorides). Microwave heating allows for rapid access to high temperatures. | [18][27] |
Conclusion
This compound is a high-value, versatile building block for the synthesis of bioactive molecules. Its favorable reactivity profile, particularly in the robust and scalable Suzuki-Miyaura cross-coupling reaction, makes it an indispensable tool for medicinal chemists. By understanding the strategic rationale for its use and applying the detailed protocols provided herein, researchers can efficiently construct novel molecular architectures to accelerate the discovery of next-generation therapeutics.
References
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Buy this compound | 173999-18-3 [smolecule.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. synchem.de [synchem.de]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. thetorontotribune.com [thetorontotribune.com]
- 13. laballey.com [laballey.com]
- 14. fishersci.com [fishersci.com]
- 15. avantorsciences.com [avantorsciences.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]
- 21. Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design and synthesis of an array of selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. mdpi.com [mdpi.com]
- 26. benchchem.com [benchchem.com]
- 27. cdnsciencepub.com [cdnsciencepub.com]
- 28. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Chan-Lam Amination with 5-Methylpyridine-3-boronic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Chan-Lam Amination
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials where arylamine moieties are ubiquitous.[1] Among the array of methods available, the copper-catalyzed Chan-Lam amination has emerged as a powerful and practical tool for forging these critical linkages.[2] Unlike palladium-catalyzed methods such as the Buchwald-Hartwig coupling, the Chan-Lam reaction often proceeds under remarkably mild conditions, frequently at room temperature and open to the air, making it highly attractive for its operational simplicity and cost-effectiveness.[3][4]
This guide focuses on the application of 5-Methylpyridine-3-boronic acid as a key coupling partner in the Chan-Lam reaction. Pyridylamines are privileged structures in medicinal chemistry, and this specific boronic acid provides a direct route to introduce the valuable 5-methylpyridine scaffold. The electronic properties of this compound, influenced by the pyridine nitrogen, present unique considerations for reactivity and reaction optimization.[5] These application notes provide researchers, scientists, and drug development professionals with a detailed mechanistic understanding, field-tested protocols, and troubleshooting guidance to effectively leverage this transformation.
Reaction Principle and Catalytic Cycle
The Chan-Lam coupling is an oxidative cross-coupling reaction that uniquely joins two nucleophilic partners: an amine (N-H containing compound) and an organoboron reagent.[6] The reaction is driven by a copper catalyst, which cycles through different oxidation states. While the precise mechanism can be complex and substrate-dependent, a generally accepted catalytic cycle involves Cu(II) and Cu(III) intermediates.[4]
The key steps are as follows:
-
Ligand Exchange/Coordination: The amine nucleophile coordinates with the Cu(II) salt, often displacing an existing ligand like acetate. This step is typically facilitated by a base, which deprotonates the amine to form a more nucleophilic amide species.
-
Transmetalation: The aryl group from the boronic acid is transferred to the copper center, displacing another ligand and forming a copper-aryl intermediate.
-
Oxidation: The resulting Cu(II) complex can disproportionate or be oxidized to a transient, highly reactive Cu(III) species.
-
Reductive Elimination: The C-N bond is formed from the Cu(III) intermediate, releasing the desired arylamine product and a Cu(I) species.[4]
-
Reoxidation: The Cu(I) catalyst is reoxidized back to the active Cu(II) state by an oxidant, which is often atmospheric oxygen, to complete the catalytic cycle.[3][7]
Caption: Generalized catalytic cycle of the Chan-Lam amination.
Core Components: A Deeper Look at Reagent Roles
The success of the Chan-Lam amination with this compound hinges on the judicious selection of reagents. Each component plays a critical role in the catalytic cycle.
-
Copper Catalyst: Copper(II) acetate (Cu(OAc)₂) is the most common and cost-effective catalyst.[6] However, other salts like copper(II) triflate (Cu(OTf)₂) can be more effective for challenging substrates, as the triflate anion is less coordinating.[8] Typically, a catalytic amount (5-20 mol%) is sufficient, though stoichiometric amounts were used in early reports.[3]
-
Boronic Acid Partner: this compound is an air-stable solid. The presence of the pyridine nitrogen atom has an electron-withdrawing effect, which polarizes the boron center and can enhance its electrophilicity. This facilitates the crucial transmetalation step where the pyridyl group is transferred to the copper catalyst.[5]
-
Amine Nucleophile: The reaction is broadly applicable to a wide range of N-H containing compounds, including anilines, aliphatic amines, amides, and N-heterocycles.[3] The nucleophilicity of the amine is a key factor; electron-rich anilines generally react more readily than electron-deficient ones.[9]
-
Base: A base is often employed to facilitate the reaction. It can serve multiple purposes: deprotonating the amine to increase its nucleophilicity, activating the boronic acid, or sequestering the acidic byproducts generated during the reaction.[7] Organic bases like pyridine or triethylamine (Et₃N) are common choices. Pyridine can also act as a ligand, stabilizing the copper intermediates.[4]
-
Solvent: Dichloromethane (DCM) is a widely used solvent, offering a good balance of polarity for dissolving the various reactants.[10] Other solvents such as methanol, acetonitrile, and DMF have also been successfully employed, and the optimal choice can be substrate-dependent.[6][8]
-
Atmosphere/Oxidant: A key advantage of the Chan-Lam coupling is that it is often run open to the air. Atmospheric oxygen serves as the terminal oxidant to regenerate the active Cu(II) catalyst from the Cu(I) species formed after reductive elimination.[3]
Detailed Experimental Protocol
This section provides a general, adaptable protocol for the Chan-Lam amination of an amine with this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for Chan-Lam amination.
Materials and Reagents
| Reagent | Typical Amount (Equivalents) | Purpose |
| Amine Substrate | 1.0 mmol (1.0 equiv) | Nucleophile |
| This compound | 1.2 - 1.5 mmol (1.2 - 1.5 equiv) | Electrophile Partner |
| Copper(II) Acetate (Cu(OAc)₂) | 0.1 mmol (0.1 equiv) | Catalyst |
| Pyridine | 2.0 mmol (2.0 equiv) | Base and Ligand |
| Dichloromethane (DCM), anhydrous | 5 - 10 mL | Solvent |
| Molecular Sieves (4Å, optional) | ~500 mg | Drying Agent |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask or vial equipped with a magnetic stir bar, add the amine substrate (1.0 equiv), this compound (1.2 equiv), and copper(II) acetate (0.1 equiv). If the amine is a liquid, it can be added after the solvent.
-
Solvent and Base Addition: Add anhydrous dichloromethane (to make a ~0.1 M solution) followed by pyridine (2.0 equiv). The mixture will typically turn from light blue to a deep blue or green color.
-
Reaction: Leave the flask uncapped or loosely capped (open to the atmosphere) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress periodically by thin-layer chromatography (TLC) or LC-MS. The reaction is complete upon consumption of the limiting reagent (typically the amine). Reaction times can range from 12 to 48 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts, washing the pad with additional DCM or ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of DCM and purify by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure N-pyridyl product.
Troubleshooting and Optimization
While robust, the Chan-Lam coupling can sometimes present challenges. The following table outlines common issues and potential solutions.[6][11]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | 1. Inactive catalyst. 2. Low nucleophilicity of the amine. 3. Steric hindrance. | 1. Use a fresh bottle of Cu(OAc)₂. 2. Increase reaction temperature (e.g., 40-60 °C). 3. Switch to a more active catalyst system, like Cu(OTf)₂. 4. Increase the equivalents of boronic acid and base. |
| Low Yield | 1. Incomplete reaction. 2. Product degradation. 3. Side reactions dominating. | 1. Allow the reaction to stir for a longer period. 2. Ensure the workup is not overly acidic or basic if the product is sensitive. 3. See solutions for side reactions below. |
| Protodeboronation | Presence of excess water or protic sources leading to the replacement of the -B(OH)₂ group with -H. | 1. Use anhydrous solvents. 2. Add activated molecular sieves (4Å) to the reaction mixture.[11] |
| Amine Homocoupling | Oxidative dimerization of the amine substrate. | 1. Ensure the boronic acid is present in excess. 2. Lower the reaction temperature. |
| Boronic Acid Homocoupling | Dimerization of the boronic acid to form a bipyridine byproduct. | 1. This is less common under standard Chan-Lam conditions but can be minimized by ensuring efficient stirring and avoiding excessively high temperatures. |
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. books.rsc.org [books.rsc.org]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. Buy this compound | 173999-18-3 [smolecule.com]
- 6. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. youtube.com [youtube.com]
- 8. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. benchchem.com [benchchem.com]
reaction conditions for coupling 5-Methylpyridine-3-boronic acid with aryl halides
Application Note & Protocol Guide
Topic: Optimized Reaction Conditions for the Suzuki-Miyaura Coupling of 5-Methylpyridine-3-boronic Acid with Aryl Halides
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 5-Aryl-3-methylpyridines
The 3-methyl-5-arylpyridine scaffold is a privileged structural motif in modern medicinal chemistry and materials science. Its prevalence in a wide array of biologically active compounds, from kinase inhibitors to CNS-targeting agents, underscores the importance of efficient and robust synthetic routes to its creation.[1] The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the most versatile and widely adopted method for forging the critical carbon-carbon bond between a pyridine ring and an aryl group.[1][2] This is due to its exceptional functional group tolerance, the operational simplicity, and the general stability and low toxicity of the requisite organoboron reagents.[3]
However, the coupling of heteroaromatic substrates, particularly pyridine-based boronic acids, presents unique challenges not typically encountered with simple arylboronic acids.[4][5] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[6] Furthermore, electron-deficient heteroarylboronic acids, like this compound, are often susceptible to premature protodeboronation, a decomposition pathway that erodes the active nucleophile concentration and diminishes reaction yield.[5][7]
This guide provides a comprehensive analysis of the key parameters governing the successful coupling of this compound with various aryl halides. It moves beyond a simple recitation of conditions to explain the underlying mechanistic principles, empowering researchers to troubleshoot and optimize these critical transformations.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
Understanding the catalytic cycle is paramount to rational reaction design. The generally accepted mechanism involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][8] The efficiency of each step is highly dependent on the choice of catalyst, ligand, base, and solvent.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
5-Methylpyridine-3-boronic acid in the synthesis of substituted pyridines
Application Notes and Protocols
Topic: 5-Methylpyridine-3-boronic acid: A Versatile Reagent for the Synthesis of Substituted Pyridines in Drug Discovery and Materials Science
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Substituted Pyridine Moiety
The pyridine ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it a cornerstone for drug design. Consequently, the development of robust and versatile synthetic methods to create highly functionalized pyridines is of paramount importance.[2]
Among the most powerful tools for constructing C-C bonds in modern organic synthesis is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction's reliability, mild conditions, and exceptional tolerance for a wide range of functional groups have made it an indispensable method in industrial and academic laboratories. Boronic acids and their derivatives are key partners in these couplings, serving as stable, easily handled, and generally non-toxic sources of organic nucleophiles.[3][5]
This guide focuses on This compound , a key building block for introducing a methyl-substituted pyridyl group. The specific placement of the electron-donating methyl group and the meta-position of the boronic acid moiety influence the electronic properties and reactivity of the molecule, making it a unique and valuable reagent for accessing specific chemical spaces in drug discovery programs.[6] This document serves as a comprehensive guide to its properties, application in Suzuki-Miyaura coupling, and detailed protocols for its successful implementation.
Reagent Profile: this compound
A thorough understanding of the reagent's properties is critical for successful and safe experimentation.
Physicochemical and Safety Data
| Property | Value | Source |
| CAS Number | 173999-18-3 | |
| Molecular Formula | C₆H₈BNO₂ | [6][7] |
| Molecular Weight | 136.94 g/mol | |
| Appearance | White to pale brown solid/powder | [6] |
| Stability | Generally good stability, typical for 3-pyridinylboronic acids. Store in a cool, dry place away from moisture and strong oxidizing agents. | |
| Hazard Statements | H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 |
Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this reagent.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is the formation of a C(sp²)-C(sp²) bond with an aryl or heteroaryl halide (or pseudo-halide). The reaction proceeds via a well-established catalytic cycle.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a multi-step process facilitated by a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reaction conditions. The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[8]
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 5-methylpyridyl moiety) to the palladium center, displacing the halide. This is often the rate-determining step.[8]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are ejected from the coordination sphere, regenerating the Pd(0) catalyst and forming the desired biaryl product.[8]
Causality Behind Experimental Choices
Merely following a recipe can lead to failure without understanding the function of each component. Here we dissect the critical parameters.
-
The Catalyst: Palladium complexes are almost universally used.
-
Why? Palladium's ability to readily cycle between the 0 and +2 oxidation states is ideal for this transformation.
-
Common Choices: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, effective choice for many substrates.[9] For more challenging couplings, or to use lower catalyst loadings, catalysts with more electron-rich and bulky phosphine ligands like Pd(dppf)Cl₂ are often employed.[10] These ligands promote the oxidative addition and reductive elimination steps.
-
-
The Base: The base is not merely a pH adjuster; it is a stoichiometric activator.
-
Why? The base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻).[4] This "ate" complex is essential for the transmetalation step to proceed at a reasonable rate. The choice of base can significantly impact yield; inorganic carbonates and phosphates are common because they offer a good balance of reactivity and functional group compatibility.[9]
-
-
The Solvent System: The solvent must solubilize disparate components and often plays an active role.
-
Why? A mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, DMF/H₂O) is frequently used.[9] The organic solvent solubilizes the aryl halide and the palladium catalyst, while water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Anhydrous conditions can often lead to a sluggish or failed reaction.
-
-
The Temperature: Heat is typically required to drive the reaction.
-
Why? Most steps in the catalytic cycle have significant activation energy barriers. Heating the reaction, often to 80-100 °C, provides the necessary thermal energy to overcome these barriers, ensuring a reasonable reaction time.[9] However, excessive temperatures can lead to catalyst decomposition or byproduct formation.
-
Detailed Experimental Protocol: Synthesis of 5-(4-methoxyphenyl)-3-methylpyridine
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with 1-bromo-4-methoxybenzene. It is based on established methodologies and can be adapted for other aryl halides.[9][11]
General Experimental Workflow
Materials and Reagents
-
This compound (1.1 mmol, 1.1 equiv)
-
1-Bromo-4-methoxybenzene (1.0 mmol, 1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (1.5 mmol, 1.5 equiv)[9]
-
1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-methoxybenzene (1.0 mmol), this compound (1.1 mmol), potassium phosphate (1.5 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Scientist's Note: Adding the solid reagents first is standard practice. The catalyst is often light and air-sensitive; handle it quickly.
-
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Using syringes, add 1,4-dioxane (4 mL) followed by deionized water (1 mL).
-
Scientist's Note: The mixture should be stirred to ensure good mixing. Degassing the solvents beforehand by sparging with inert gas for 15-20 minutes is highly recommended for sensitive or low-yielding reactions.
-
-
Reaction Execution: Place the flask in a preheated oil bath at 90-95 °C and stir vigorously for 15-18 hours.[9] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS if available.
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting bromide), remove the flask from the oil bath and allow it to cool to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium black and inorganic salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected product, 5-(4-methoxyphenyl)-3-methylpyridine, will show characteristic signals for both aromatic rings and the methyl group.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst. | Ensure an inert atmosphere was maintained. Use a fresh bottle of catalyst or a different ligand system (e.g., SPhos, XPhos with a Pd(OAc)₂ precatalyst). |
| Insufficient base or wrong base. | Ensure the base is anhydrous (if specified) and that at least 1.5 equivalents are used. K₃PO₄ is generally a robust choice.[9] | |
| De-boronation of the starting material. | This can happen with prolonged heating or overly harsh conditions. Try lowering the temperature and extending the reaction time, or switch to the corresponding boronate ester which can be more stable. | |
| Significant Homocoupling | Oxygen contamination. | Oxygen can promote the oxidative homocoupling of the boronic acid. Ensure the reaction setup is strictly anaerobic and solvents are properly degassed. |
| Catalyst decomposition. | High temperatures can degrade the catalyst, leading to side reactions. Consider a lower reaction temperature or a more thermally stable catalyst system. | |
| Incomplete Reaction | Steric hindrance. | If either coupling partner is highly substituted near the reaction site, the reaction may be slow. Increase catalyst loading (up to 10 mol%), switch to a bulkier ligand, or increase the temperature. |
Conclusion
This compound is a highly effective and versatile building block for the synthesis of substituted pyridines via the Suzuki-Miyaura cross-coupling reaction. Its stability and predictable reactivity make it an invaluable tool for researchers in drug discovery and materials science.[6] By understanding the fundamental principles of the catalytic cycle and the specific roles of each reagent, scientists can reliably and efficiently incorporate the 5-methyl-3-pyridyl motif into complex molecular architectures, accelerating the development of novel chemical entities.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy this compound | 173999-18-3 [smolecule.com]
- 7. This compound | C6H8BNO2 | CID 2762708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 5-Methylpyridine-3-boronic acid
Welcome to the technical support center for navigating the intricacies of Suzuki-Miyaura cross-coupling reactions with 5-Methylpyridine-3-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and achieve optimal results in your synthetic endeavors.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific problems you might encounter during your experiments.
Issue 1: Low or No Product Yield
-
Question: My reaction shows a low conversion to the desired product, with starting materials remaining. What are the likely causes and how can I improve the yield?
-
Answer: Low yield is a common issue that can stem from several factors. A primary concern with heteroaromatic boronic acids is the undesired side reaction of protodeboronation , where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1][2] While 3-pyridyl boronic acids are generally more stable than their 2-pyridyl counterparts[3][4], this pathway can still significantly reduce the amount of available nucleophile.
Troubleshooting Steps:
-
Re-evaluate Your Base and Solvent System: The choice of base is critical. While strong bases are often used to facilitate the transmetalation step, they can also promote protodeboronation.[5][6] Consider using a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). The solvent system also plays a crucial role. A mixture of an organic solvent like dioxane or THF with water is common, but the ratio can be optimized.[7][8]
-
Check Catalyst and Ligand Integrity: Palladium catalysts, especially those with electron-donating phosphine ligands, are widely used for Suzuki couplings.[5][9] Ensure your catalyst, for example, Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a ligand like SPhos or XPhos, has not degraded. Improper storage can lead to catalyst deactivation.
-
Degas Your Reaction Mixture Thoroughly: Oxygen can oxidize the Pd(0) active catalyst, leading to reaction failure. Ensure your solvents are properly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen).
-
Consider a More Stable Boronic Acid Derivative: If protodeboronation is a persistent issue, consider converting the this compound to a more stable derivative in situ or using a pre-formed stable version. Common alternatives include:
-
Pinacol esters: More robust than the corresponding boronic acids.[2]
-
MIDA boronates (N-methyliminodiacetic acid boronates): These are highly stable crystalline solids that can be used in "slow release" strategies, minimizing the concentration of the unstable boronic acid at any given time.[2][3]
-
Organotrifluoroborates (R-BF₃K): These salts offer increased stability and can be effective in suppressing protodeboronation.[2]
-
-
Issue 2: Formation of Byproducts Complicating Purification
-
Question: I'm observing significant byproduct formation, particularly the deborylated 5-methylpyridine. How can I minimize this?
-
Answer: The formation of 5-methylpyridine is a direct result of protodeboronation.[2] Another common byproduct can be the homocoupling of the boronic acid.
Troubleshooting Steps:
-
Optimize Reaction Temperature and Time: Higher temperatures can accelerate both the desired coupling and undesired side reactions.[7] Try running the reaction at a lower temperature for a longer period. Monitoring the reaction progress by TLC or LC-MS can help determine the optimal time to stop the reaction before byproduct formation becomes excessive.
-
Adjust the Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes help drive the reaction to completion and compensate for some loss due to protodeboronation. However, a large excess can lead to more homocoupling byproducts.
-
Ligand Selection: The choice of phosphine ligand can influence the relative rates of the desired reaction and side reactions. Bulky, electron-rich ligands often promote the desired cross-coupling.
-
Issue 3: Inconsistent or Irreproducible Results
-
Question: I have a protocol that worked once but is now giving inconsistent results. What could be the cause?
-
Answer: Irreproducibility is a frustrating problem often linked to subtle changes in reaction conditions or reagent quality.
Troubleshooting Steps:
-
Reagent Quality: The purity of your this compound is crucial. Boronic acids can dehydrate to form boroxines, which can have different reactivity. Ensure you are using a high-purity reagent from a reliable source.[10][11][12] The quality of your palladium catalyst, base, and solvents should also be verified.[13]
-
Inert Atmosphere: As mentioned, maintaining a strictly inert atmosphere is critical for the stability of the Pd(0) catalyst. Ensure your degassing procedure is effective and there are no leaks in your reaction setup.
-
Water Content: The amount of water in the reaction can be critical. While some water is often necessary, especially with inorganic bases, too much can accelerate protodeboronation. Ensure your organic solvents are appropriately dried if the protocol calls for anhydrous conditions, or that the water ratio is precisely controlled in biphasic systems.
-
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a major concern with pyridine boronic acids?
A1: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This is a significant undesired side reaction in Suzuki-Miyaura coupling because it consumes the nucleophilic partner, leading to lower yields of the desired product and the formation of a byproduct (in this case, 5-methylpyridine) that can complicate purification.[2] Pyridine boronic acids are particularly susceptible to this reaction due to the presence of the basic nitrogen atom in the ring.[2]
Q2: How does the position of the boronic acid group on the pyridine ring affect its stability?
A2: The position of the boronic acid group is critical. 2-Pyridyl boronic acids are notoriously unstable and prone to rapid protodeboronation.[3][14] This is often referred to as the "2-pyridyl problem."[15] In contrast, 3- and 4-pyridyl boronic acids are significantly more stable.[4] For this compound, the boronic acid group is at the 3-position, which makes it inherently more stable than a 2-pyridyl analogue. The electron-donating methyl group at the 5-position can also provide some electronic stabilization to the carbon-boron bond.[7]
Q3: What is the role of the base in the Suzuki coupling, and what are the best choices for this compound?
A3: The base plays a crucial role in the Suzuki coupling's catalytic cycle. It reacts with the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step with the palladium catalyst.[6] For challenging couplings, the choice of base is a balance. Stronger bases like NaOH or NaOMe can be effective but may also increase the rate of protodeboronation.[5] For pyridine boronic acids, weaker inorganic bases like K₃PO₄ or K₂CO₃ are often a good starting point as they are effective in promoting the reaction while minimizing decomposition of the boronic acid.
Q4: How can I monitor the progress of my Suzuki coupling reaction?
A4: Monitoring the reaction is key to optimization. Several techniques can be used:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the consumption of starting materials and the formation of the product.[16][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative information on the conversion and can help identify byproducts.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the reaction in real-time or by taking aliquots at different time points.[19][20] This is a powerful tool for mechanistic studies and precise quantification.
Q5: What are the key parameters to consider when optimizing a Suzuki coupling with this compound?
A5: A systematic approach to optimization is recommended. The following table summarizes key parameters and their potential impact:
| Parameter | Considerations | Potential Impact on Yield |
| Catalyst/Ligand | Use a Pd(0) source or a Pd(II) precatalyst with a suitable phosphine ligand (e.g., PPh₃, Buchwald ligands). | High |
| Base | Weaker inorganic bases (K₃PO₄, K₂CO₃) are often preferred to minimize protodeboronation. | High |
| Solvent | Aprotic solvents like dioxane, THF, or DMF, often with water as a co-solvent, are common.[7][8] | Medium |
| Temperature | Lower temperatures may be necessary to suppress side reactions, potentially requiring longer reaction times.[7] | High |
| Inert Atmosphere | Crucial for catalyst stability. | High |
| Reagent Purity | High-purity boronic acid and other reagents are essential for reproducibility. | High |
Visualizing the Process
To aid in understanding the experimental workflow and the underlying mechanism, the following diagrams are provided.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Buy this compound | 173999-18-3 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. labcompare.com [labcompare.com]
- 11. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound | C6H8BNO2 | CID 2762708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. shoko-sc.co.jp [shoko-sc.co.jp]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 20. azom.com [azom.com]
Technical Support Center: 5-Methylpyridine-3-boronic acid
Welcome to the technical support center for 5-Methylpyridine-3-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.
Introduction: The Utility and Challenges of a Key Building Block
This compound is a valuable building block in medicinal chemistry and materials science, offering a straightforward route to introduce the 5-methylpyridine moiety into complex molecules.[1][2][3] This structural motif is prevalent in a wide range of biologically active compounds.[2][3] However, like many heteroaromatic boronic acids, its application can be fraught with challenges, primarily stemming from its inherent instability and propensity for undesired side reactions.[4][5] This guide will equip you with the knowledge to anticipate and overcome these obstacles.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My Suzuki-Miyaura coupling reaction with this compound is resulting in very low to no yield of the desired product. What are the likely causes and how can I fix it?
Low yields are the most common frustration when working with pyridine boronic acids. The primary culprit is often the degradation of the boronic acid before or during the reaction. Here’s a systematic approach to troubleshooting this issue:
Underlying Cause: The principal side reaction is protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4] This process is often accelerated by the reaction conditions (e.g., base, temperature, and aqueous solvents) intended to facilitate the Suzuki coupling.[4][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Detailed Steps & Explanations:
-
Assess Reagent Quality: Heteroaryl boronic acids can degrade upon storage.[7] Whenever possible, use a freshly opened bottle or consider repurifying older stock. A common purification method involves forming the diethanolamine adduct, which can be isolated as a more stable solid and used directly in the coupling reaction.[8]
-
Rigorous Degassing: The presence of oxygen can lead to catalyst decomposition and promote the homocoupling of the boronic acid.[7][8] Ensure your solvents are thoroughly degassed (e.g., by sparging with an inert gas like argon or nitrogen for at least 30 minutes) and maintain a positive pressure of inert gas throughout the reaction.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. The nitrogen atom in the pyridine ring can coordinate to the palladium center, inhibiting the catalytic cycle.[7]
-
For beginners: A common starting point is Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand like PPh₃.
-
For more challenging couplings: Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired catalytic cycle and are often more robust.[7]
-
-
Base Selection: The base is not just a proton scavenger; it plays a crucial role in the transmetalation step.[9] The solubility and strength of the base can significantly impact the reaction.
-
Solvent System: A mixture of an organic solvent and water is often used in Suzuki couplings. However, for sensitive substrates like pyridine boronic acids, minimizing the amount of water or using anhydrous conditions can suppress protodeboronation.[6]
-
Consider solvent systems like dioxane/water, toluene/water, or anhydrous solvents like THF or DME.
-
Question 2: I'm observing a significant amount of a side product that corresponds to the homocoupling of my this compound. How can I minimize this?
Homocoupling is a common side reaction in Suzuki couplings, leading to the formation of a biaryl from two molecules of the boronic acid.
Underlying Cause: This side reaction is often promoted by the presence of oxygen, which can facilitate an oxidative coupling pathway.[7] Certain palladium catalysts and reaction conditions can also favor homocoupling.
Mitigation Strategies:
-
Improve Degassing: As with low yields, ensuring a rigorously oxygen-free environment is the first and most critical step.[7]
-
Choice of Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources like Pd(OAc)₂.[7]
-
Lower Reaction Temperature: High temperatures can sometimes favor the homocoupling pathway. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) and monitor the progress.[8]
-
Stoichiometry: Ensure you are not using a large excess of the boronic acid. A slight excess (1.1-1.2 equivalents) is typically sufficient.
Question 3: My reaction seems to work, but I'm struggling to purify the final product from the reaction mixture. What are some effective purification strategies?
Purification can be challenging due to the polar nature of the pyridine-containing product and the presence of boron-containing byproducts.
Purification Protocol:
-
Aqueous Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. This will help remove inorganic salts.
-
Acid/Base Extraction (for basic products): If your product is sufficiently basic, you can perform an acid wash (e.g., with 1M HCl) to extract the product into the aqueous layer. Then, basify the aqueous layer (e.g., with 1M NaOH) and re-extract the product into an organic solvent. This can be a very effective way to separate it from neutral impurities.
-
Column Chromatography:
-
Stationary Phase: Silica gel is the standard choice. However, if your product is very polar and shows significant tailing, consider using alumina or treating the silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites.
-
Eluent System: Start with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol). A gradient elution is often necessary.
-
-
Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
To maintain its quality, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[12][13] It is also recommended to protect it from light and keep it refrigerated.[12][13]
Q2: Is this compound hazardous?
Yes, it should be handled with care. It can cause skin and serious eye irritation, and may cause respiratory irritation.[12][13] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13] Handle it in a well-ventilated area or a fume hood.[12][13]
Q3: Are there more stable alternatives to this compound?
Yes. Due to the inherent instability of many heteroaryl boronic acids, more stable surrogates have been developed. These are often used in a "slow release" strategy, where the active boronic acid is generated in situ.[4][14] This keeps the concentration of the unstable boronic acid low, minimizing side reactions.[4]
| Alternative Reagent | Key Advantages | Typical Use Case |
| Pinacol Ester | More stable to storage and purification. | Often used in anhydrous Suzuki coupling conditions. |
| MIDA Boronate Ester | Exceptionally stable, air-stable solids.[14] | Excellent for "slow release" cross-coupling, especially with challenging substrates.[14] |
| Trifluoroborate Salt | Crystalline, air-stable solids. | Can be used in a variety of Suzuki coupling conditions. |
Q4: What is the role of the base in the Suzuki-Miyaura coupling?
The base plays a critical role in the catalytic cycle. It is required for the activation of the boronic acid, which facilitates the transmetalation step where the organic group is transferred from the boron atom to the palladium catalyst.[9]
Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting the role of the base.
References
- 1. Buy this compound | 173999-18-3 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
deboronation of 5-Methylpyridine-3-boronic acid side reactions
Technical Support Center: 5-Methylpyridine-3-boronic acid
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with this versatile but often sensitive reagent. Here, we address common issues, primarily the undesired side reaction of deboronation, through a series of frequently asked questions, troubleshooting protocols, and mechanistic insights.
Part 1: Frequently Asked Questions & Core Concepts
Q1: What is protodeboronation, and why is it a significant issue with my reactions involving this compound?
Answer: Protodeboronation (or protodeborylation) is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the context of your work with this compound, this means your starting material is converted into the simple byproduct, 5-methylpyridine.
This is a critical issue because it represents a direct loss of your key reagent. In cross-coupling reactions like the Suzuki-Miyaura coupling, protodeboronation is a major competing pathway that directly reduces the yield of your desired product.[1] Instead of forming a new carbon-carbon bond, the boronic acid is simply "capped" with a proton from the reaction medium.
Q2: Why does this compound seem more prone to protodeboronation than other arylboronic acids?
Answer: The susceptibility of this compound stems from its nature as a basic heteroaromatic boronic acid . The presence of the basic nitrogen atom in the pyridine ring introduces unique mechanistic pathways for decomposition that are not as prevalent in simple arylboronic acids (like phenylboronic acid).[1]
While most arylboronic acids undergo protodeboronation under strongly acidic or basic conditions, basic heteroaromatic boronic acids can be uniquely unstable at or near neutral pH.[1][2] This is because they can form zwitterionic species, which can accelerate the C-B bond cleavage. Although the 2-pyridyl isomer is notoriously unstable due to this effect, the 3-pyridyl isomer is also sensitive, particularly to the basic conditions required for Suzuki-Miyaura coupling.[1][3] The reaction pH is a dominant factor in the stability of these compounds.[4]
Q3: What specific experimental factors accelerate this unwanted side reaction?
Answer: Several factors in a typical cross-coupling protocol can inadvertently promote protodeboronation. Understanding these is the first step to mitigating the problem.
| Factor | Influence on Protodeboronation | Rationale |
| Base | High Impact | Strong bases (e.g., NaOH, alkoxides) and high pH (>10) significantly accelerate protodeboronation by forming the tetrahedral boronate anion ([ArB(OH)₃]⁻), which is more reactive towards protonolysis.[5][6] |
| Temperature | Moderate to High Impact | Higher reaction temperatures increase the rate of all reactions, including protodeboronation. Prolonged heating can lead to significant reagent decomposition.[2] |
| Solvent/Water | Moderate Impact | Water is often the proton source for the side reaction, especially in base-catalyzed pathways.[1] While aqueous conditions are common in Suzuki couplings, the ratio of water to the organic solvent can be critical. |
| Catalyst Activity | Indirect Impact | A sluggish or inefficient catalyst system that leads to slow cross-coupling gives the competing protodeboronation reaction more time to occur, resulting in lower yields of the desired product.[1][7] |
| Atmosphere | Minor Impact | While oxygen primarily contributes to catalyst degradation and homocoupling side reactions, ensuring an inert atmosphere (Nitrogen or Argon) is part of a robust protocol that minimizes all side reactions.[8] |
Part 2: Troubleshooting & Mitigation Strategies
Q4: My Suzuki coupling yield is low, and I've confirmed the presence of 5-methylpyridine in my crude product. How can I fix this?
Answer: This is a classic symptom of protodeboronation outcompeting your desired cross-coupling. The solution lies in adjusting your reaction conditions to favor the catalytic cycle of the Suzuki reaction over the decomposition pathway. Here is a systematic approach to troubleshooting:
-
Re-evaluate Your Base: This is the most critical parameter. If you are using a strong base like NaOH or an alkoxide, switch to a weaker inorganic base. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often excellent choices that provide sufficient basicity for the catalytic cycle while being less aggressive in promoting protodeboronation.[9]
-
Lower the Temperature: Try running the reaction at a lower temperature. While this may slow down the reaction, it will disproportionately slow the deboronation side reaction. A common starting point is 80 °C.
-
Optimize the Catalyst System: A highly active catalyst can make the desired reaction so fast that deboronation becomes negligible.[1] Switch to a modern, high-activity catalyst system. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd(OAc)₂ or a pre-catalyst are highly effective.[9]
-
Control Water Content: Use the minimum amount of water necessary for the reaction, or consider rigorously dried aprotic solvents like dioxane or toluene if your catalyst system permits.[9]
Q5: Are there alternative reagents I can use instead of the boronic acid to avoid this problem from the start?
Answer: Absolutely. When dealing with an inherently unstable boronic acid, a highly effective strategy is to use a "slow-release" surrogate. These are more stable precursors that generate the active boronic acid in situ at a low, controlled concentration.
-
N-methyliminodiacetic acid (MIDA) Boronates: This is often the best solution. The MIDA boronate of this compound would be a crystalline, air-stable solid that is highly resistant to protodeboronation on the benchtop.[3] Under the aqueous basic conditions of the Suzuki reaction, it slowly hydrolyzes to release the boronic acid, which is then immediately consumed in the catalytic cycle. This keeps the standing concentration of the unstable boronic acid extremely low, effectively shutting down the decomposition pathway.[1][3]
-
Organotrifluoroborates (R-BF₃K): Potassium trifluoroborate salts are another class of stable, crystalline solids that can be used in place of boronic acids. They also act as slow-release sources of the boronic acid under the reaction conditions.[1][3]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from 5-Methylpyridine-3-boronic Acid Reactions
Welcome to the technical support center for troubleshooting the purification of reaction products derived from 5-Methylpyridine-3-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying pyridine-containing compounds. Our focus is on providing practical, in-depth solutions grounded in established chemical principles.
Introduction: The Unique Challenges of Purifying Pyridine Derivatives
This compound is a versatile building block in modern organic synthesis, frequently employed in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations to forge new carbon-carbon and carbon-nitrogen bonds, respectively.[1][2] While these reactions are powerful, the purification of their products is often non-trivial. The basicity of the pyridine nitrogen (pKa typically between 5 and 6) can lead to challenging interactions with silica gel in chromatography, resulting in peak tailing and poor separation.[3] Furthermore, common impurities from these reactions, such as residual palladium catalysts, boronic acid-derived byproducts, and unreacted starting materials, require targeted purification strategies.
This guide provides a structured, question-and-answer-based approach to troubleshoot these purification challenges, offering both theoretical explanations and actionable protocols.
Part 1: Troubleshooting Guide - Common Purification Issues
This section addresses specific problems you may encounter during the purification process in a direct Q&A format.
Column Chromatography Problems
Question 1: My pyridine-containing product is streaking or tailing severely on my silica gel column. How can I improve the peak shape and separation?
Answer: Peak tailing of basic compounds like pyridine derivatives on silica gel is a frequent issue.[3] It's primarily caused by the interaction of the basic nitrogen atom with acidic silanol groups (Si-OH) on the silica surface.[3] This creates a secondary, strong interaction that slows down a portion of your compound, leading to a "tail."
Here’s a systematic approach to mitigate this:
-
Neutralize the Stationary Phase: Before loading your sample, flush the silica gel column with your eluent system containing a small amount of a volatile base like triethylamine (TEA) or pyridine. A common starting point is 0.1-1% TEA in your eluent. The TEA will preferentially interact with the acidic silanol groups, "masking" them from your product.[3]
-
Use a Less Acidic Stationary Phase: If base additives are not compatible with your product, consider using a different stationary phase. Alumina (basic or neutral) or deactivated silica gel can be effective alternatives.
-
Optimize Your Solvent System:
-
Increase Polarity: Sometimes, a more polar solvent system can improve peak shape by more effectively competing with the silica for interaction with your compound.
-
Add a Competitive Solvent: Adding a small amount of methanol or another alcohol to your eluent can help to disrupt the strong interactions between your pyridine derivative and the silica.
-
Caption: An acid-base extraction workflow for removing boronic acid impurities.
Question 4: My product from a Buchwald-Hartwig amination is difficult to separate from the phosphine ligand and its oxide. What are my options?
Answer: Phosphine ligands (e.g., XPhos, RuPhos) and their corresponding oxides are common impurities in Buchwald-Hartwig reactions. [4][5]They are often greasy and can co-elute with products of similar polarity.
-
Crystallization/Recrystallization: If your product is a solid, recrystallization is often the most effective method to obtain highly pure material, leaving the amorphous ligand residues in the mother liquor.
-
Chromatography Optimization:
-
Solvent System: A less polar solvent system (e.g., hexanes/ethyl acetate or cyclohexane/ethyl acetate) may allow for better separation, as the phosphine oxides are often quite polar.
-
Gradient Elution: A shallow gradient can help to resolve closely eluting spots.
-
-
Acid Wash: If your product is stable to acid, an acidic wash can protonate your pyridine-containing product, pulling it into the aqueous layer and leaving the neutral phosphine ligands and oxides in the organic layer. You can then basify the aqueous layer and extract your product back into an organic solvent.
Part 2: Frequently Asked Questions (FAQs)
Q: Can I use preparative HPLC to purify my polar pyridine derivative?
A: Yes, preparative HPLC is an excellent tool for purifying polar compounds, especially for final polishing to achieve high purity. [6][7]* Column Choice: A C18 column is a common starting point for reverse-phase HPLC. For very polar compounds that have poor retention on C18, consider a polar-embedded phase or a HILIC (Hydrophilic Interaction Liquid Chromatography) column. [3][8]* Mobile Phase: A typical mobile phase is a gradient of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape by keeping the pyridine nitrogen protonated.
Q: What are boroxines and do I need to worry about them?
A: Boroxines are cyclic anhydrides formed by the dehydration of three boronic acid molecules. [9]They are often present in solid samples of boronic acids. For most cross-coupling reactions, boroxines are in equilibrium with the boronic acid in the presence of water and are generally considered competent coupling partners. [9]However, their presence can affect the stoichiometry of your reaction if you are using precise equivalents. If you suspect issues, you can often convert the boroxine back to the boronic acid by dissolving the solid in a solvent mixture containing water and then re-isolating it.
Q: My Suzuki-Miyaura reaction is giving a lot of homocoupled byproduct from the this compound. How can I minimize this and purify my desired product?
A: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen. [10]* Prevention: Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen) and that your solvents are properly degassed. [10]* Purification: The homocoupled product (a bipyridine) will have a different polarity and molecular weight from your desired product and can typically be separated using standard column chromatography.
Part 3: Experimental Protocols
Protocol 1: General Purification of a Suzuki-Miyaura Product
This protocol assumes the coupling of this compound with an aryl bromide.
-
Reaction Quench and Initial Filtration:
-
Once the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Filter the mixture through a pad of Celite® to remove the bulk of the palladium catalyst. Wash the pad with additional solvent. [11]
-
-
Aqueous Work-up:
-
Transfer the filtrate to a separatory funnel.
-
Wash with a saturated aqueous solution of NaHCO₃ (2x) to remove unreacted boronic acid.
-
Wash with water (1x) and then with brine (1x) to remove residual water-soluble impurities.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
-
Column Chromatography:
-
Adsorb the crude product onto a small amount of silica gel.
-
Purify by flash column chromatography on silica gel.
-
Eluent System: Start with a non-polar system (e.g., Hexanes/EtOAc) and gradually increase the polarity. To prevent peak tailing, add 0.5% triethylamine to the eluent system.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product.
-
Protocol 2: Purification of a Buchwald-Hartwig Amination Product with an Acid Wash
This protocol is for purifying a basic product from neutral impurities like phosphine ligands.
-
Initial Work-up:
-
Follow steps 1.1 and 1.2 from Protocol 1.
-
-
Acid Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Extract the organic layer with 1 M aqueous HCl (3x). Your basic product will move into the aqueous layer as a hydrochloride salt. The neutral phosphine ligands and their oxides will remain in the organic layer.
-
Combine the acidic aqueous layers in a clean flask and cool in an ice bath.
-
-
Product Isolation:
-
Slowly basify the aqueous layer with a saturated solution of NaHCO₃ or dilute NaOH until the pH is ~9-10. Your product should precipitate out or form an oil.
-
Extract the product back into EtOAc or DCM (3x).
-
Combine the organic layers, wash with brine, and dry over Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
-
Final Purification:
-
If necessary, perform column chromatography as described in step 1.4 of Protocol 1. Often, this acid/base extraction is sufficient for purification.
-
References
- 1. Buy this compound | 173999-18-3 [smolecule.com]
- 2. Cas 1072952-45-4,2-FLUORO-5-METHYLPYRIDINE-3-BORONIC ACID | lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. High-Performance Preparative LC Techniques | Phenomenex [phenomenex.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Polar Compounds | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Yields in Cross-Coupling Reactions with 5-Methylpyridine-3-boronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 5-Methylpyridine-3-boronic acid in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate common challenges and enhance your reaction yields. Our focus is on providing not just protocols, but a deeper understanding of the underlying chemical principles to empower your experimental design.
Introduction: The Utility and Challenges of a Key Building Block
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, enabling the introduction of the 5-methyl-3-pyridyl moiety through powerful C-C and C-N bond-forming reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings. However, like many pyridine-containing boronic acids, it presents unique challenges that can lead to diminished yields and complex purification. This guide will address these issues head-on, providing you with the expert insights needed to achieve consistent and high-yielding results.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and concerns when working with this compound.
Q1: My Suzuki-Miyaura coupling with this compound is giving low to no yield. What are the most likely causes?
A1: Low yields in Suzuki-Miyaura couplings involving this reagent often stem from a few key factors:
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Protodeboronation: This is the most common side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[1][2] While 3-pyridylboronic acids are significantly more stable to protodeboronation than their 2-pyridyl counterparts, it can still occur, especially under harsh basic conditions or at elevated temperatures.[3]
-
Catalyst Inhibition/Deactivation: The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[4]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and palladium catalyst/ligand system is critical and highly interdependent. An inappropriate combination can lead to slow reaction rates, allowing side reactions to dominate.
Q2: How does the methyl group on the pyridine ring affect the reactivity of this compound?
A2: The methyl group at the 5-position has two main effects:
-
Electronic Effect: As an electron-donating group, the methyl group slightly increases the electron density of the pyridine ring. This can subtly influence the nucleophilicity of the boronic acid and the electronic properties of the resulting coupled product.
-
Steric Effect: The methyl group can exert a minor steric influence on the adjacent positions, though this is generally less pronounced than for substituents at the 2- or 6-positions.[5]
In practice, these effects are often subtle but can be a factor in fine-tuning reaction conditions for optimal yield.
Q3: Is this compound stable to storage?
A3: this compound is a solid that is generally stable when stored under appropriate conditions (cool, dry, and under an inert atmosphere). However, like all boronic acids, it can be prone to dehydration to form boroxines (cyclic anhydrides). For long-term storage, it is advisable to keep it in a desiccator or glovebox.
Q4: Can I use this compound in Buchwald-Hartwig amination reactions?
A4: While less common than its use in Suzuki-Miyaura couplings, it is possible to employ this compound in Chan-Lam or Buchwald-Hartwig-type C-N couplings, typically with an amine and a copper or palladium catalyst. However, these reactions often require specific ligand systems and careful optimization to achieve good yields, as the boronic acid can compete with the amine for coordination to the metal center.[6][7][8]
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered in reactions with this compound.
Issue 1: Significant Protodeboronation
Symptom: You observe the formation of 3-methylpyridine as a major byproduct in your reaction mixture, confirmed by GC-MS or NMR.
Causality: Protodeboronation is the hydrolysis of the carbon-boron bond. For pyridylboronic acids, this process can be pH-dependent.[2][3] While 3-pyridylboronic acids are relatively stable, prolonged exposure to aqueous base at high temperatures can promote this unwanted side reaction.[3]
Solutions:
-
Choice of Base:
-
Milder Bases: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[9][10] These are often effective at promoting the catalytic cycle without excessively accelerating protodeboronation.
-
Anhydrous Conditions: If possible, consider running the reaction under anhydrous conditions using a non-aqueous soluble base like potassium trimethylsilanolate (TMSOK).[11]
-
-
Reaction Temperature and Time:
-
Lower Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C). If the reaction is too slow, a more active catalyst system is a better solution than increasing the temperature.[9]
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as it reaches completion to minimize the exposure of the boronic acid to the reaction conditions.
-
-
Protecting the Boronic Acid Moiety:
-
Pinacol Esters: Convert the boronic acid to its corresponding pinacol ester. These are generally more stable to protodeboronation and can be used directly in the coupling reaction.[12][13][14]
-
MIDA Boronates: For particularly challenging couplings, consider forming the N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates are highly stable crystalline solids that slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[15][16][17] This strategy is especially useful in iterative cross-coupling sequences.[18]
-
Caption: Decision workflow for addressing protodeboronation.
Issue 2: Low or No Conversion
Symptom: The starting materials (aryl halide and/or boronic acid) remain largely unreacted even after extended reaction times.
Causality: This often points to a problem with the catalytic system. The palladium catalyst may not be sufficiently active, or it may be inhibited by the pyridine nitrogen. The choice of ligand is crucial for both activating the catalyst and promoting the key steps of oxidative addition and reductive elimination.[19]
Solutions:
-
Catalyst and Ligand Selection:
-
Modern Ligands: For challenging couplings, traditional ligands like PPh₃ may be insufficient. Employ more electron-rich and bulky phosphine ligands such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[20][21] These ligands are known to accelerate the catalytic cycle and improve yields with heteroaromatic substrates.
-
Pre-catalysts: Use air-stable palladium pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G3) to ensure the efficient generation of the active Pd(0) species.
-
-
Solvent System:
-
Aprotic Polar Solvents: Solvents like dioxane, THF, or DME, often with a small amount of water, are commonly effective.[10] The water can aid in the dissolution of the inorganic base and facilitate the transmetalation step.
-
Biphasic Systems: For some reactions, a biphasic system like toluene/water can be beneficial. Ensure vigorous stirring to maximize the interfacial area.
-
-
Base Activation:
-
The primary role of the base is to form a more nucleophilic boronate species, which then undergoes transmetalation.[19] Ensure the chosen base is sufficiently strong to facilitate this step but not so strong as to cause degradation. Finely powdering the base can also increase its reactivity.
-
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.2-1.5 equiv.), the aryl halide (1.0 equiv.), and a finely powdered base (e.g., K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C and monitor by TLC or LC-MS until the limiting reagent is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Issue 3: Difficulty with Buchwald-Hartwig Amination
Symptom: Attempts to couple this compound with an amine under standard Buchwald-Hartwig conditions are unsuccessful.
Causality: This is not a standard Buchwald-Hartwig amination, which typically involves an aryl halide and an amine.[8][12] A more appropriate reaction would be a Chan-Lam coupling, which uses a boronic acid as the aryl source. These reactions are often catalyzed by copper, although palladium-catalyzed variants exist.
Solutions:
-
Switch to a Chan-Lam Protocol:
-
Catalyst: Use a copper catalyst such as Cu(OAc)₂ or CuI.
-
Solvent: Dichloromethane (DCM) or methanol are common solvents.
-
Atmosphere: These reactions are often run open to the air, sometimes with a pyridine additive to facilitate the reaction.
-
-
Consider an Alternative Synthetic Route:
-
It may be more efficient to first perform a Suzuki-Miyaura coupling to synthesize a bromo-5-methyl-3-arylpyridine intermediate, and then subject this intermediate to a standard Buchwald-Hartwig amination with the desired amine.
-
Caption: Strategic pathways for forming C-N bonds.
Part 3: Data-Driven Recommendations
To aid in your experimental design, the following table summarizes common conditions for Suzuki-Miyaura couplings with pyridine-based boronic acids. While specific yields for this compound are not always available in comparative studies, these conditions provide an excellent starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield Range | Reference |
| Pd(PPh₃)₄ (3) | - | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 85-95 | Moderate to Good | [10] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (3) | Dioxane | 100 | Good to Excellent | [3] |
| Pd(OAc)₂ (2) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | Good to Excellent | [3] |
| FcPPh₂/Pd₂(dba)₃ (6/1) | - | K₃PO₄ (6) | Dioxane/H₂O (2:1) | 100 | Good | [14] |
References
- 1. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. chempap.org [chempap.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. Miyaura Borylation Reaction [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for 5-Methylpyridine-3-boronic Acid Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-Methylpyridine-3-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the Suzuki-Miyaura coupling of this compound, providing a quick reference for catalyst and reaction condition selection.
Q1: What are the main challenges when using pyridine boronic acids in Suzuki-Miyaura couplings?
A: Pyridine boronic acids can present several challenges. The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2] Additionally, some pyridine boronic acids, particularly 2-pyridyl derivatives, are prone to protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom.[1][3][4][5]
Q2: Which palladium catalyst systems are generally recommended for coupling this compound?
A: For heteroaromatic boronic acids like this compound, highly active and robust catalyst systems are recommended.[6] Catalyst systems composed of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand are often effective.[7][8] Ligands from the Buchwald and Fu laboratories, such as SPhos, XPhos, and RuPhos, have demonstrated success in overcoming the challenges associated with heteroaryl boronic acids.[1][7] In some cases, pre-formed catalysts like Pd(PPh₃)₄ can also be used, particularly with more reactive coupling partners.[9][10][11]
Q3: What is the role of the base in the coupling reaction, and which bases are suitable?
A: The base plays a crucial role in the Suzuki-Miyaura coupling by activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step in the catalytic cycle.[12][13][14][15] For pyridine boronic acids, common choices include inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[16][17] The choice of base can influence reaction efficiency and should be optimized for the specific substrates.
Q4: How does the choice of solvent affect the reaction outcome?
A: The solvent can significantly impact the reaction by influencing catalyst stability, reagent solubility, and the reactivity of the base.[18][19][20] Common solvents for Suzuki couplings with pyridine boronic acids include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), often in combination with water to aid in dissolving the inorganic base.[16][17][21] Aprotic polar solvents like dimethylformamide (DMF) can also be used.[18] The optimal solvent system may need to be determined experimentally.
Q5: Can I use this compound directly, or should I use a more stable derivative?
A: While this compound can often be used directly, its stability can be a concern, especially under harsh basic conditions or at elevated temperatures which can lead to protodeboronation.[5][17] To mitigate this, more stable derivatives like pinacol esters (BPin), MIDA esters, or trifluoroborate salts can be employed.[1][17][22] These derivatives often exhibit greater stability and can release the active boronic acid species slowly under the reaction conditions.[5][23]
II. Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki-Miyaura coupling of this compound.
Problem 1: Low to No Yield of the Desired Product
This is a common issue that can stem from several factors. A logical troubleshooting workflow can help identify the root cause.
Initial Checks & Potential Causes
-
Inactive Catalyst: The active Pd(0) species may not have been generated or has been deactivated.[17]
-
Poor Oxidative Addition: The aryl or heteroaryl halide coupling partner may be electron-rich or sterically hindered.[17]
-
Inefficient Transmetalation: The boronic acid may not be sufficiently activated.[17]
-
Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and unwanted side reactions.[21]
-
Reagent Purity: Impurities in the starting materials or solvent can poison the catalyst.[20][21]
Troubleshooting Steps
-
Verify Catalyst Activity:
-
If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure the conditions are suitable for its reduction to the active Pd(0) state.[17]
-
Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[21]
-
Ensure rigorous degassing of the solvent and reaction mixture to prevent oxidation of the catalyst.[17]
-
-
Optimize Ligand Choice:
-
Enhance Transmetalation:
-
Use a stronger or more soluble base, such as K₃PO₄ or Cs₂CO₃, to promote the formation of the active boronate species.[17]
-
Ensure the base is finely powdered to maximize its surface area and reactivity.
-
Consider adding a small amount of water to the solvent system (e.g., dioxane/water) to improve the solubility of the base.[17]
-
-
Increase Reaction Temperature:
Problem 2: Decomposition of this compound (Protodeboronation)
Protodeboronation is a significant side reaction for many heteroaromatic boronic acids, leading to the formation of 5-methylpyridine and reduced product yield.
Potential Causes
-
Harsh Basic Conditions: Strong bases, especially in the presence of water, can promote the cleavage of the carbon-boron bond.[17]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[17]
-
Presence of Protic Solvents: Protic solvents can serve as a proton source for the protodeboronation reaction.
Troubleshooting Steps
-
Use Milder Bases:
-
Switch to a milder base such as potassium fluoride (KF).[17]
-
If possible, explore base-free conditions, although this is less common for boronic acids.
-
-
Protect the Boronic Acid:
-
Employ Anhydrous Conditions:
-
For highly sensitive substrates, use strictly anhydrous conditions with a non-hydroxide base like potassium trimethylsilanolate (TMSOK).[17]
-
-
Lower the Reaction Temperature:
-
Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate to minimize decomposition.[17]
-
Problem 3: Formation of Homocoupled Byproducts
Homocoupling of the boronic acid (to form a bipyridine) or the aryl halide can compete with the desired cross-coupling reaction.
Potential Causes
-
Oxygen in the Reaction Mixture: Oxygen can promote the oxidative homocoupling of the boronic acid.[21]
-
Catalyst Decomposition: Certain palladium species formed during catalyst decomposition can catalyze homocoupling.
-
Incorrect Stoichiometry: An excess of one coupling partner can sometimes favor its homocoupling.
Troubleshooting Steps
-
Rigorous Degassing:
-
Thoroughly degas the solvent and reaction mixture using techniques like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[17]
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Optimize Stoichiometry:
-
Typically, a slight excess (1.1-1.5 equivalents) of the boronic acid is used.[17] Adjusting this stoichiometry may help minimize homocoupling.
-
-
Use a Robust Catalyst System:
-
Employ a well-defined, air-stable precatalyst to minimize the formation of ill-defined palladium species that may promote side reactions.
-
III. Recommended Catalyst Systems and Reaction Protocols
This section provides a summary of recommended catalyst systems and a general experimental protocol as a starting point for your experiments.
Table 1: Recommended Catalyst Systems for Coupling with this compound
| Palladium Precursor | Ligand | Base | Solvent System | Temperature (°C) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80-110 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene or Dioxane | 80-110 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | THF/H₂O or DMF | 80-100 |
| PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O | 80-110 |
This table provides general starting points. Optimization may be necessary for specific substrates.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and should be adapted and optimized for your specific substrates and equipment.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
This compound or its derivative (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, 1.1-1.2 times the moles of Pd)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv), finely powdered
-
Degassed solvent (e.g., Dioxane/H₂O, 10:1)
-
Reaction vessel (e.g., oven-dried Schlenk flask or microwave vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the reaction vessel, add the aryl halide, this compound, and the base under an inert atmosphere (e.g., in a glovebox or under a stream of argon).[21]
-
Catalyst Addition: Add the palladium precatalyst and ligand to the vessel.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[21]
-
Solvent Addition: Add the degassed solvent via syringe.[21]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[17]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[17]
-
Purification: Purify the crude product by an appropriate method, such as flash column chromatography.[17]
Diagrams
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura couplings.
IV. References
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (URL: 24)
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications. (URL: 16)
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters - ACS Publications. (URL: 25)
-
Masking Boronic Acids for Suzuki Coupling. YouTube. (URL: 22)
-
A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. Benchchem. (URL: 1)
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. (URL: 9)
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. (URL: 26)
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (URL: 12)
-
Dialkylbiaryl phosphine ligands. Wikipedia. (URL: 7)
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. (URL: 6)
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (URL: 3)
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. (URL: 23)
-
Overcoming low yields in Suzuki coupling with functionalized boronic acids. Benchchem. (URL: 17)
-
The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. DergiPark. (URL: 27)
-
Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem. (URL: 21)
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. (URL: 18)
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. (URL: 10)
-
Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate. (URL: 4)
-
Protodeboronation. Wikipedia. (URL: 5)
-
Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate. (URL: 28)
-
Suzuki Coupling. Organic Chemistry Portal. (URL: 13)
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). (URL: --INVALID-LINK--)
-
Buchwald Ligands. Sigma-Aldrich. (URL: 8)
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. (URL: 14)
-
A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. ResearchGate. (URL: 11)
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. (URL: 19)
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry - ACS Publications. (URL: 29)
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. (URL: 2)
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Request PDF - ResearchGate. (URL: 15)
-
Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. HEIA-FR. (URL: 20)
References
- 1. benchchem.com [benchchem.com]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 8. Buchwald Ligands [sigmaaldrich.com]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. arodes.hes-so.ch [arodes.hes-so.ch]
- 20. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 21. benchchem.com [benchchem.com]
- 22. youtube.com [youtube.com]
- 23. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. thieme-connect.com [thieme-connect.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. dergipark.org.tr [dergipark.org.tr]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability and Application of 5-Methylpyridine-3-boronic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for 5-Methylpyridine-3-boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. We will address common challenges related to its stability, particularly in the presence of bases, and provide practical, field-tested solutions to ensure the success and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions our team receives regarding the handling and reactivity of this compound.
Q1: I'm seeing significant consumption of my this compound in my Suzuki-Miyaura reaction, but the yield of my desired product is low. What is the likely cause?
A: The most probable cause is a competing degradation pathway known as protodeboronation . This is a common side reaction for arylboronic acids where the C–B bond is cleaved and replaced by a C–H bond, converting your starting material into 5-methylpyridine.[1][2] This process is often accelerated under the very basic conditions required for the Suzuki-Miyaura coupling, creating a delicate balance between desired reactivity and undesired decomposition.[2][3]
Q2: What exactly is protodeboronation and how does a base promote it?
A: Protodeboronation is the hydrolytic cleavage of the carbon-boron bond. For the Suzuki-Miyaura reaction, a base is essential to activate the boronic acid by forming a more nucleophilic tetracoordinate boronate species, [ArB(OH)₃]⁻.[4][5] This boronate is what participates in the crucial transmetalation step of the catalytic cycle. However, this same boronate intermediate is also more susceptible to protonolysis (cleavage by a proton source, like water). In basic aqueous media, the reaction proceeds rapidly, consuming your starting material and reducing your overall yield.[2][3][6]
Q3: How does my choice of base affect the stability and reactivity of this compound?
A: The choice of base is one of the most critical parameters. There is a direct trade-off between reaction rate and stability:
-
Strong Bases (e.g., Cs₂CO₃, NaOH, KOH): These bases are highly effective at generating the active boronate species, which can lead to faster reaction rates. However, their high basicity can significantly accelerate the rate of protodeboronation, especially in the presence of water.[7]
-
Weaker Bases (e.g., K₃PO₄, K₂CO₃, KF): These bases often provide a better balance. They are sufficiently basic to facilitate the catalytic cycle but are less aggressive in promoting the degradation of the boronic acid.[4] For sensitive substrates like many heteroarylboronic acids, starting with a weaker base is often a prudent strategy.
The electron-donating methyl group on the pyridine ring provides some electronic stabilization to the C-B bond, while the meta-position of the boronic acid relative to the nitrogen minimizes potent destabilizing intramolecular effects.[7] This gives the molecule an intermediate stability profile, making base selection paramount.
Q4: What are the best practices for storing and handling this compound to ensure its integrity?
A: Like many boronic acids, this compound is sensitive to air and moisture.[8][9] Improper storage can lead to gradual degradation and inconsistent experimental results.
-
Storage: Store the solid compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage).[10][11]
-
Handling: When weighing and dispensing the reagent, do so quickly and preferably in a glovebox or under a stream of inert gas. Avoid leaving the container open to the atmosphere for extended periods.
-
Solvents: Use dry, degassed solvents for your reactions to minimize exposure to water and oxygen.
Q5: I've heard that boronate esters are more stable. Should I be using an ester of this compound instead?
A: Yes, this is an excellent and highly recommended strategy for improving stability. Converting the boronic acid to a boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can dramatically enhance its shelf-life and resistance to protodeboronation.[2][12]
-
Pinacol Esters: Commonly used, but their stability under basic conditions can be variable.
-
MIDA Boronates: These are exceptionally stable, crystalline solids that are often described as "benchtop stable".[13] They participate in Suzuki-Miyaura reactions via a "slow-release" mechanism, where the MIDA protecting group is hydrolyzed in situ under the reaction conditions to gradually generate the reactive boronic acid. This keeps the instantaneous concentration of the unstable boronic acid low, effectively suppressing protodeboronation while allowing the desired coupling to proceed.[13]
Part 2: Troubleshooting Guide
This section provides a structured approach to solving specific experimental issues.
Issue 1: Low or No Yield of Desired Product
-
Symptoms: Your starting aryl halide is consumed, but the primary species detected by LC-MS or NMR is 5-methylpyridine instead of your target biaryl product.
-
Root Cause: Protodeboronation is the dominant reaction pathway.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Inconsistent Reaction Performance
-
Symptoms: A reaction that worked previously now gives a lower yield. You observe a higher percentage of impurities in your starting material by HPLC or NMR.
-
Root Cause: The this compound has likely degraded during storage.
-
Verify Purity: Always check the purity of the boronic acid by a suitable analytical method (e.g., ¹H NMR, HPLC) before use, especially if the container has been opened previously.
-
Purchase Fresh Material: If significant degradation is observed, it is best to use a fresh bottle of the reagent.
-
Implement Strict Storage Protocols: Adhere to the storage recommendations outlined in FAQ Q4. Store aliquots under argon in a -20°C freezer to minimize repeated exposure of the bulk material to the atmosphere.
Part 3: Protocols and Methodologies
Protocol 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
This protocol is designed to balance reactivity with stability and serves as a robust starting point for optimization.
Materials:
-
This compound (or its MIDA ester) (1.2 equiv)
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base: Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Solvent: Anhydrous, degassed 1,4-Dioxane/Water (e.g., 5:1 ratio)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, K₃PO₄, and the palladium catalyst.
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Place the reaction mixture in a preheated oil bath at 80-100 °C.
-
Monitor the reaction progress by TLC, HPLC, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine before proceeding with purification.
Protocol 2: Monitoring Stability by HPLC
This method allows you to quantify the rate of degradation under specific conditions.
Objective: To determine the half-life of this compound under simulated reaction conditions (without the coupling partner and catalyst).
Procedure:
-
Prepare a Stock Solution: Accurately weigh this compound and dissolve it in the chosen reaction solvent (e.g., Dioxane/Water) to a known concentration (e.g., 0.1 M).
-
Set up the Experiment: In a reaction vial, place the chosen base (e.g., K₃PO₄, 2.5 equiv). Add an internal standard (e.g., biphenyl, a compound that is stable under the conditions and chromatographically resolved).
-
Initiate the Test: Add a precise volume of the boronic acid stock solution to the vial, seal it, and place it in a heating block at the desired reaction temperature (e.g., 90 °C).
-
Time-Point Analysis: At regular intervals (t=0, 15 min, 30 min, 1h, 2h, 4h, etc.), withdraw a small aliquot (e.g., 20 µL), quench it immediately by diluting into a vial containing an acidic mobile phase (e.g., 200 µL of Acetonitrile/Water with 0.1% Formic Acid), and analyze by HPLC-UV.
-
Data Analysis: Quantify the peak area of this compound relative to the internal standard at each time point. Plot the natural logarithm of the relative concentration versus time. The slope of this line will give you the pseudo-first-order rate constant for degradation, from which the half-life can be calculated.
Part 4: Appendices
Appendix A: Comparison of Common Bases
| Base | Formula | pKa (Conj. Acid) | Typical Use | Stability Considerations for this compound |
| Cesium Carbonate | Cs₂CO₃ | 10.3 | Highly effective | High Risk. Very strong base; significantly accelerates protodeboronation.[7] Use with caution, preferably in anhydrous systems. |
| Potassium Phosphate | K₃PO₄ | 12.3 | General purpose | Good Balance. A preferred choice for sensitive substrates. Effective at promoting coupling with a lower risk of degradation. |
| Potassium Carbonate | K₂CO₃ | 10.3 | General purpose | Moderate Risk. Stronger than K₃PO₄ in some solvent systems; can be a good alternative but requires monitoring. |
| Sodium Carbonate | Na₂CO₃ | 10.3 | Common, inexpensive | Moderate Risk. Similar to K₂CO₃; its lower solubility in organic solvents can sometimes be beneficial. |
| Potassium Fluoride | KF | 3.2 | Anhydrous conditions | Low Risk. A very weak base used under specific conditions, often when other functional groups are base-sensitive.[4] |
Appendix B: The Dueling Pathways of the Boronate Intermediate
The activated tetracoordinate boronate is the central intermediate from which both the desired reaction and the undesired degradation proceed.
Caption: Competing reaction pathways for the boronate intermediate.
References
- 1. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. Buy this compound | 173999-18-3 [smolecule.com]
- 8. Pyridine-4-boronic acid - Safety Data Sheet [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. ruixibiotech.com [ruixibiotech.com]
- 11. cusabio.com [cusabio.com]
- 12. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 13. pubs.acs.org [pubs.acs.org]
troubleshooting failed reactions with 5-Methylpyridine-3-boronic acid
Welcome to the technical support resource for 5-Methylpyridine-3-boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Here, we address common challenges encountered during cross-coupling reactions and provide in-depth, field-proven solutions to troubleshoot and optimize your experiments.
Troubleshooting Guide: Common Experimental Failures
This section is formatted as a direct response to issues you may be observing at the bench.
Q1: My Suzuki-Miyaura reaction has stalled or resulted in a low yield of the desired product. What are the primary factors to investigate?
Low to no conversion in a Suzuki-Miyaura coupling involving this compound is a frequent issue that can typically be traced back to one of four areas: reagent integrity, catalyst system activity, reaction conditions, or competing side reactions.
A systematic approach is the most effective way to diagnose the problem.
dot
Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.
Detailed Breakdown:
-
Reagent Integrity :
-
This compound : This reagent can degrade via protodeboronation, especially if stored improperly.[1][2] Before starting a new reaction, verify the purity of your boronic acid. If it's old or has been exposed to moisture, consider using a fresh bottle. The presence of an electron-donating methyl group offers some stabilization to the carbon-boron bond, but hydrolytic instability in aqueous media remains a challenge.[3]
-
Coupling Partner : Ensure the purity of your aryl or heteroaryl halide.
-
-
Catalyst System :
-
Palladium Source : The active catalyst is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ.[1] Air-stable Pd(0) precatalysts, like those developed by Buchwald (e.g., XPhos Pd G3), are often more reliable.[1]
-
Ligand Choice : The Lewis basic nitrogen of the pyridine ring can coordinate to the palladium center, inhibiting the catalytic cycle.[4][5] To overcome this, use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[6][7] These ligands promote the formation of monoligated palladium complexes, which are often more reactive.[5]
-
-
Reaction Conditions :
-
Atmosphere : Oxygen contamination is a primary cause of failure. It can lead to catalyst decomposition and oxidative homocoupling of the boronic acid.[1] Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen, or via freeze-pump-thaw cycles) and that the reaction is maintained under a strictly inert atmosphere.[1][6]
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Base and Solvent : The choice of base is critical. While stronger bases can facilitate transmetalation, they can also accelerate the decomposition of the boronic acid.[1] For this compound, a moderately weak base like K₂CO₃ or K₃PO₄ is often a good starting point.[1][6] The solvent system must be appropriate for all components; common choices include dioxane/water or toluene/water mixtures.[6][8]
-
Q2: I am observing a significant amount of 5-methylpyridine as a byproduct. What is causing this and how can I prevent it?
The formation of 5-methylpyridine is a classic sign of protodeboronation . This is an undesired side reaction where the C–B bond is cleaved and replaced by a C–H bond.[9]
dot
Caption: The protodeboronation side reaction pathway.
Mechanism and Causality: Protodeboronation is often accelerated by strong bases in aqueous media.[1] The base converts the trigonal boronic acid to a more reactive tetrahedral boronate anion, which is then susceptible to protonolysis by water.[9][10] While 3-pyridyl boronic acids are significantly more stable towards protodeboronation than their 2-pyridyl counterparts (half-life > 1 week vs. ~25-50 seconds at pH 7, 70°C), the reaction can still be problematic under suboptimal conditions.[3][6][10]
Mitigation Strategies:
-
Use a Milder Base : Switch from strong bases like NaOH or Cs₂CO₃ to weaker inorganic bases such as K₂CO₃ or KF.[1][2]
-
Anhydrous Conditions : Since water is the primary proton source, moving to strictly anhydrous conditions can significantly suppress this side reaction.[1] This may require using a boronate ester instead of the free boronic acid.[11]
-
Use a Boronate Ester : Convert the boronic acid to a more stable derivative, such as a pinacol (Bpin) or MIDA boronate ester. These esters are more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions, keeping its instantaneous concentration low.[4][12]
-
Lower Temperature/Shorter Reaction Time : If the desired coupling is fast, reducing the temperature or reaction time can minimize the extent of the slower protodeboronation side reaction.
General FAQs
Q3: What are the best practices for storing and handling this compound?
Proper storage is critical to ensure the longevity and reactivity of your boronic acid.
-
Storage Temperature : Store in a cool, dry place. Recommended storage temperatures are often between 2-8°C or even -20°C for long-term storage.[13][14][15]
-
Atmosphere : Store under an inert atmosphere, such as argon or nitrogen.[13][14] This prevents slow degradation from atmospheric moisture and oxygen.
-
Handling : Always handle the solid in a well-ventilated area, preferably a fume hood.[16][17][18] Avoid creating dust.[14] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[16][17]
-
Container : Keep the container tightly sealed when not in use.[13][14]
Q4: My reaction is still failing. Are there any general "go-to" conditions for a Suzuki-Miyaura coupling with this substrate?
Yes. When troubleshooting, it's often best to return to a robust, well-established starting point. The conditions in the table below are a highly reliable starting point for many couplings with this compound.
| Component | Recommendation | Rationale & Key Considerations |
| Palladium Precatalyst | XPhos Pd G3 (2 mol%) or Pd₂(dba)₃ (2 mol%) | Buchwald-type precatalysts are often highly active and air-stable. Pd₂(dba)₃ is a reliable Pd(0) source.[1][7] |
| Ligand | XPhos or SPhos (4 mol%) | Bulky, electron-rich monophosphine ligands are effective at preventing catalyst inhibition by the pyridine nitrogen.[6][7] |
| Base | K₃PO₄ (3.0 equiv) | A moderately strong, non-nucleophilic base that is effective in many pyridine couplings. Ensure it is finely powdered.[1][7] |
| Solvent System | 1,4-Dioxane / H₂O (5:1 ratio) | A common, effective solvent system. Ensure solvents are rigorously degassed before use.[6][8] |
| Temperature | 80–110 °C | The optimal temperature will depend on the reactivity of the coupling partner. Start around 90 °C and adjust as needed.[8][19] |
| Atmosphere | Argon or Nitrogen | Absolutely critical. Purge the reaction vessel thoroughly before adding solvent and maintain a positive inert gas pressure.[1] |
Q5: What is the purpose of the catalytic cycle and where can things go wrong?
The Suzuki-Miyaura catalytic cycle illustrates the fundamental steps of the reaction. Understanding this pathway is key to diagnosing failures.
dot
Caption: The Suzuki-Miyaura catalytic cycle with potential failure points.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl halide (Ar¹-X) bond. Electron-rich halides can make this step sluggish.[20]
-
Transmetalation : This is often the rate-determining step. The organic group (Ar²) is transferred from the boron atom to the palladium center. This requires activation of the boronic acid by a base. If the base is too weak or the boronic acid is sterically hindered or electronically deactivated, this step can be slow, allowing side reactions like protodeboronation to compete.[5]
-
Reductive Elimination : The two organic groups (Ar¹ and Ar²) couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.
With this compound, the primary challenges are preventing catalyst inhibition by the pyridine nitrogen and ensuring the rate of transmetalation is faster than the rate of protodeboronation.[5]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of this compound with an aryl bromide.
-
Vessel Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).[1]
-
Inert Atmosphere : Seal the flask with a septum, and subject it to at least three cycles of vacuum backfill with argon or nitrogen.
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 4 mol%, if not using a precatalyst).
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 5:1) via syringe. The reaction concentration should typically be around 0.1 M with respect to the limiting reagent.
-
Reaction : Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-16 hours.
-
Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Preparation of the Diethanolamine Adduct for Improved Stability
If protodeboronation is a persistent issue, converting the boronic acid to its diethanolamine adduct can improve stability and handling.[1]
-
Dissolution : In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like THF or methylene chloride.
-
Addition : Add diethanolamine (1.0 equiv) dropwise while stirring.
-
Precipitation : A white precipitate will typically form.
-
Isolation : Stir the resulting slurry for 15-20 minutes. Isolate the white solid by vacuum filtration.
-
Drying : Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in Suzuki coupling reactions, often showing improved performance in protic solvents.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 173999-18-3 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. Pyridine-4-boronic acid - Safety Data Sheet [chemicalbook.com]
- 15. cusabio.com [cusabio.com]
- 16. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 17. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 18. echemi.com [echemi.com]
- 19. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
Technical Support Center: 5-Methylpyridine-3-boronic acid
Welcome to the technical support center for 5-Methylpyridine-3-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for managing impurities and ensuring the successful application of this versatile reagent in your experiments.
Introduction: The Challenge of Purity
This compound is a key building block in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. However, like many boronic acids, its utility is intrinsically linked to its purity. The presence of specific impurities can significantly impact reaction yields, product purity, and overall reproducibility. This guide provides a comprehensive overview of common impurities, their formation mechanisms, and robust protocols for their identification, quantification, and removal.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the quality and handling of this compound.
Q1: What are the most common impurities I should be aware of in my this compound reagent?
A1: The primary impurities of concern are:
-
Boroxine (Anhydride): A cyclic trimer formed through the dehydration of three boronic acid molecules. This is often the most prevalent impurity in solid boronic acid samples.[1][2]
-
5-Methylpyridine (Protodeboronation Product): The product of the loss of the boronic acid functional group. This is particularly relevant under basic aqueous conditions.[3][4]
-
Unreacted Starting Materials: Depending on the synthetic route, residual precursors may be present.
-
Inorganic Salts: Boric acid and other inorganic boron species can be present as byproducts of synthesis or degradation.
Q2: My Suzuki-Miyaura reaction with this compound is giving low yields. Could impurities be the cause?
A2: Absolutely. Impurities can negatively affect your reaction in several ways:
-
Inaccurate Stoichiometry: The presence of boroxine or other impurities means the actual amount of the active boronic acid is lower than weighed, leading to incorrect reagent ratios.
-
Catalyst Inhibition: Certain impurities can interfere with the palladium catalyst, reducing its activity.
-
Side Reactions: The protodeboronation product, 5-methylpyridine, can sometimes act as a ligand, interfering with the desired catalytic cycle. The presence of oxygen can also lead to homocoupling of the boronic acid.[5]
Q3: How should I properly store this compound to minimize impurity formation?
A3: Proper storage is crucial for maintaining the integrity of your reagent. We recommend the following:
-
Store in a cool, dry place: Minimizing exposure to moisture and heat reduces the rate of boroxine formation.
-
Inert Atmosphere: For long-term storage, keeping the material under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
-
Avoid Repeated Freeze-Thaw Cycles: If the material is stored in a freezer, aliquot it into smaller, single-use portions to avoid repeated temperature cycling which can introduce moisture.[6]
Q4: Can I use this compound that contains some boroxine?
A4: In many cases, yes, but with a critical caveat. The equilibrium between the boronic acid and its boroxine is reversible in the presence of water.[2] For many Suzuki-Miyaura reactions that use aqueous bases, the boroxine will hydrolyze in situ to the active boronic acid. However, this will affect the stoichiometry of your reaction. It is always best to quantify the purity of your reagent to accurately determine the required amount.
Part 2: Troubleshooting Guides & Protocols
This section provides detailed, step-by-step guidance for identifying and resolving specific impurity-related issues.
Troubleshooting Issue 1: Presence of Boroxine Impurity
Symptoms:
-
Inconsistent results in Suzuki-Miyaura couplings.
-
¹H NMR shows broad peaks for the boronic acid protons and potentially complex aromatic signals.
-
Mass spectrometry may show a peak corresponding to the boroxine.
Causality: Boronic acids readily undergo dehydration to form a six-membered cyclic anhydride known as a boroxine.[7][8] This process is an equilibrium that can be favored by heat or storage in a non-anhydrous environment.
Caption: Workflow for analyzing and managing boroxine impurities.
This protocol is effective for removing boroxine and other less polar impurities.
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot water.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold water, followed by a non-polar solvent like diethyl ether to aid in drying.
-
Drying: Dry the purified crystals under vacuum.
Rationale: The boronic acid is more soluble in hot water than in cold, allowing for effective recrystallization. The boroxine has lower solubility and may precipitate out or be removed by washing.
Troubleshooting Issue 2: Protodeboronation
Symptoms:
-
Presence of 5-methylpyridine in your reaction mixture or starting material, confirmed by GC-MS or LC-MS.
-
Reduced yield of the desired coupled product.
Causality: The C-B bond in aryl boronic acids can be cleaved under certain conditions, particularly in the presence of a base and a proton source (like water), to replace the boronic acid group with a hydrogen atom.[4][9] Pyridine boronic acids can be particularly susceptible to this process.[10]
-
Inert Atmosphere: Thoroughly degas all solvents and ensure the reaction is run under a robust inert atmosphere (Argon or Nitrogen) to prevent oxidative pathways that can promote deboronation.[5]
-
Base Selection: Use the mildest base necessary to achieve transmetalation. For sensitive substrates, consider bases like K₃PO₄ or K₂CO₃ over stronger bases like NaOH or KOH.
-
Temperature Control: Run the reaction at the lowest effective temperature.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.
Troubleshooting Issue 3: General Purity Enhancement
Symptoms:
-
Multiple unidentifiable impurities observed by NMR or LC-MS.
-
The material is an amorphous solid or an oil, indicating low purity.
Causality: A variety of side products can form during the synthesis of this compound. A robust purification method is needed to isolate the desired product.
This method leverages the acidic nature of the boronic acid to separate it from neutral organic impurities.[11][12]
-
Dissolution: Dissolve the crude material in an organic solvent such as ethyl acetate.
-
Basic Extraction: Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will deprotonate and move into the aqueous layer.
-
Separation: Separate the aqueous and organic layers. The organic layer contains neutral impurities and can be discarded.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., 1M HCl) until the boronic acid precipitates out.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water and dry under vacuum.
| Impurity Type | Typical Analytical Method | Recommended Purity Level for Suzuki Coupling |
| Boroxine | ¹H NMR, LC-MS | <10% (adjust stoichiometry) |
| Protodeboronation Product | GC-MS, LC-MS | <1% |
| Residual Solvents | ¹H NMR, GC-HS | <0.5% |
| Inorganic Salts | ICP-MS, Conductivity | Varies by salt |
Part 3: Advanced Analytical Techniques
For rigorous quality control, a combination of analytical methods is recommended.
Recommended Analytical Workflow
Caption: Recommended analytical workflow for comprehensive purity assessment.
-
¹H and ¹¹B NMR Spectroscopy: Provides structural confirmation and can be used to estimate the ratio of boronic acid to boroxine.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and separating the boronic acid from its impurities. Reversed-phase HPLC with a C18 column is a common starting point.[13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of unknown impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities, including the protodeboronation product, 5-methylpyridine.
-
Karl Fischer Titration: Accurately determines the water content, which is crucial as water is involved in the boronic acid-boroxine equilibrium.
By implementing these troubleshooting guides and analytical protocols, researchers can ensure the quality of their this compound, leading to more reliable and reproducible experimental outcomes.
References
- 1. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. cusabio.com [cusabio.com]
- 7. Boronic acid - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. waters.com [waters.com]
Technical Support Center: Large-Scale Synthesis of 5-Methylpyridine-3-boronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Methylpyridine-3-boronic acid. This guide is designed for researchers, process chemists, and drug development professionals engaged in the large-scale production of this critical building block. We will address common challenges, provide in-depth troubleshooting advice, and offer a detailed protocol to ensure a successful, scalable, and reproducible synthesis.
Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section is formatted as a series of questions and answers to directly address the most frequent issues encountered during the synthesis and purification of this compound.
Question 1: My reaction yield is consistently low or I'm observing complete failure. What are the primary causes?
Answer: Low or no yield in the synthesis of pyridine boronic acids via halogen-metal exchange is a common but solvable problem. The root cause almost always traces back to one of three areas: reagent quality, reaction temperature, or atmospheric contamination.
-
Reagent Inactivity: The primary culprit is often the organolithium reagent (typically n-butyllithium). Its concentration can degrade over time, especially with improper storage.
-
Solution: Always titrate your n-butyllithium solution before use to determine its exact molarity. Use fresh, reputable sources and store it under an inert atmosphere at the recommended temperature.
-
-
Temperature Control Failure: The lithium-halogen exchange is extremely fast and exothermic. If the temperature rises above the optimal window (typically below -40°C), side reactions involving the pyridine ring and the organolithium reagent can occur, consuming your starting material.[1]
-
Solution: Employ a reliable cooling bath (e.g., dry ice/acetone) and ensure efficient stirring. Add the organolithium reagent slowly and controllably, using a syringe pump for large-scale reactions, to maintain a stable internal temperature.[1]
-
-
Moisture Contamination: Organolithium reagents react violently with water. Any moisture in your glassware, solvents, or starting materials will quench the reagent, leading to immediate yield loss. This can also lead to protodeboronation of the product.
-
Solution: All glassware must be rigorously flame- or oven-dried immediately before use. Solvents must be anhydrous grade and stored over molecular sieves. Maintain a positive pressure of a dry, inert gas (Argon or Nitrogen) throughout the entire process.
-
Question 2: I'm seeing a significant amount of 5-methylpyridine (deboronated product) in my crude material. How can I prevent this?
Answer: The formation of 5-methylpyridine is due to a side reaction called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[2] This can happen both during the reaction and the workup.
-
Cause (In-situ): The 3-lithiopyridine intermediate is highly basic and will rapidly abstract a proton from any available source. If the intermediate has a long lifetime before it is trapped by the borate ester, it can be quenched by trace acidic impurities or even the solvent itself.
-
Solution - In Situ Quench: The most effective strategy is an in situ quench protocol. Instead of adding the borate ester to the pre-formed organolithium intermediate, the n-butyllithium is added to a cooled solution containing both the 3-bromo-5-methylpyridine and the trialkyl borate (e.g., triisopropyl borate).[1] Since the lithium-halogen exchange is much faster than the reaction of n-BuLi with the borate, the 3-lithiopyridine is generated in the immediate presence of the trapping agent, dramatically minimizing its lifetime and the chance for side reactions.[1]
-
-
Cause (Workup): The boronic acid itself can be unstable under certain pH conditions, particularly strongly acidic or basic conditions in the presence of water.
-
Solution - Controlled Workup: During the aqueous workup, carefully adjust the pH. When hydrolyzing the borate ester, use a controlled amount of acid and avoid excessive exposure. After extraction, ensure the final product is isolated and dried promptly.
-
Question 3: My purification by silica gel chromatography is difficult and gives poor recovery. Are there better methods for large-scale purification?
Answer: Yes, traditional silica gel chromatography is often inefficient for boronic acids. They can stick to the silica, and the acidic nature of silica gel can promote the formation of the corresponding boroxine (a cyclic trimer anhydride), complicating purification.[3] For large-scale work, consider the following methods:
-
Acid-Base Extraction: This is a highly effective and scalable technique.
-
Protocol: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Extract the solution with an aqueous base (e.g., 1M NaOH) to form the water-soluble sodium boronate salt. The non-acidic organic impurities will remain in the organic layer, which is discarded. Wash the aqueous layer with a fresh organic solvent to remove any remaining impurities. Finally, carefully acidify the aqueous layer with an acid (e.g., 1M HCl) to a pH of ~7, causing the purified boronic acid to precipitate. The solid can then be collected by filtration.[4]
-
-
Recrystallization: If the purity of the crude product is reasonably high, recrystallization is an excellent option.
-
Diethanolamine Adduct Formation: Boronic acids form stable, crystalline adducts with diethanolamine.
-
Protocol: The crude boronic acid can be reacted with diethanolamine, often resulting in a crystalline solid that precipitates from solution and can be easily filtered. This adduct can then be hydrolyzed back to the pure boronic acid by treatment with acid.[3]
-
Frequently Asked Questions (FAQs)
Q: What is the most reliable and cost-effective synthetic route for kilogram-scale production? A: The halogen-metal exchange of 3-bromo-5-methylpyridine with an organolithium reagent (like n-BuLi) followed by borylation with triisopropyl borate is the most established, reliable, and economical method for large-scale synthesis.[1] While palladium-catalyzed cross-coupling methods exist, they are generally more expensive due to the cost of the catalyst and ligands, making them less suitable for bulk manufacturing.
Q: How should I handle and store this compound to ensure long-term stability? A: this compound is an air-stable solid but is sensitive to moisture.[5] Over time, it can dehydrate to form a boroxine trimer. For optimal stability, it should be stored in a tightly sealed container under a dry, inert atmosphere (argon or nitrogen). For long-term storage, refrigeration at -20°C is recommended to minimize degradation.[6][7]
Q: My downstream Suzuki-Miyaura coupling reaction using this boronic acid is sluggish. What should I check? A: Pyridine-containing substrates can be challenging in Suzuki couplings. The pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[2][8]
-
Ligand Choice: Standard ligands like PPh₃ may be ineffective. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) which can promote the reaction.[2]
-
Base Selection: Ensure you are using a suitable base. Stronger bases like K₃PO₄ or Cs₂CO₃ are often required for heteroaryl couplings. The base must be anhydrous and finely ground.[2]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Rigorous degassing of solvents and maintaining a strict inert atmosphere is critical to prevent catalyst oxidation and the associated side reaction of boronic acid homocoupling.[2][9]
Visualized Workflows and Data
General Synthesis Workflow
The following diagram outlines the key steps for the synthesis and purification of this compound.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low-yield synthesis reactions.
Process Parameters & Impurity Profile
Table 1: Critical Process Parameters for Synthesis
| Parameter | Recommended Value/Condition | Rationale & Key Considerations |
| Starting Material | 3-Bromo-5-methylpyridine, >97% purity | High purity is essential to avoid side reactions and simplify purification.[10] |
| Borylating Agent | Triisopropyl borate | Offers good reactivity and the isopropanol byproduct is easily removed. |
| Organometallic | n-Butyllithium (n-BuLi), 2.5 M in hexanes | Commercially available and effective. Must be titrated before use. |
| Solvent System | THF / Toluene (e.g., 1:4 v/v) | Toluene allows for a wider temperature range, while THF aids solubility. Must be anhydrous.[1] |
| Stoichiometry | 1.2 eq. n-BuLi, 1.2 eq. Triisopropyl borate | A slight excess of both reagents ensures full conversion of the starting halide.[1] |
| Reaction Temp. | -40°C to -50°C | Critical for minimizing side reactions. Temperatures above -40°C can lead to significantly lower yields.[1] |
| Addition Rate | Add n-BuLi over 1 hour | Slow, controlled addition is key to managing the exotherm and maintaining low temperature. |
| Workup pH | Final precipitation at pH ~7 | Boronic acids have minimum solubility around their pKa, facilitating precipitation. |
Table 2: Common Impurities and Identification
| Impurity | Structure | Identification Method | Notes |
| 5-Methylpyridine | C₆H₇N | ¹H NMR, GC-MS | Product of protodeboronation. Volatile. |
| (5-Methylpyridin-3-yl)boroxine | C₁₈H₂₁B₃N₃O₃ | ¹H NMR, MS | Cyclic trimer anhydride formed by dehydration of the product. Often seen if product is heated excessively or stored improperly. Can be converted back to boronic acid with water. |
| 3-Bromo-5-methylpyridine | C₆H₆BrN | ¹H NMR, GC-MS | Unreacted starting material. Indicates incomplete reaction. |
Detailed Experimental Protocol: Large-Scale Synthesis
This protocol is adapted from a verified procedure for a related compound and is suitable for scale-up.[1]
1. Equipment Setup:
-
A multi-neck, round-bottom flask of appropriate size is equipped with an overhead stirrer, a temperature probe, and a nitrogen inlet.
-
All glassware must be oven-dried at 120°C overnight or flame-dried under vacuum and allowed to cool under a stream of dry nitrogen.
2. Reaction Charge:
-
To the reaction flask, add 3-bromo-5-methylpyridine (1.0 eq.).
-
Add anhydrous toluene (approx. 8 volumes) and anhydrous THF (approx. 2 volumes).
-
Add triisopropyl borate (1.2 eq.).
-
Begin vigorous stirring and cool the mixture to -40°C using a dry ice/acetone bath.
3. Lithiation and Borylation:
-
Once the internal temperature is stable at -40°C, begin the dropwise addition of n-butyllithium (1.2 eq., 2.5 M in hexanes) via a syringe pump over approximately 1 hour.
-
CRITICAL: Maintain the internal temperature at or below -40°C throughout the addition.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at -40°C.
4. Quench and Workup:
-
Slowly quench the reaction by adding 2M aqueous HCl while keeping the temperature below 0°C.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and separate the layers.
-
Extract the organic layer with 1M aqueous NaOH. Combine the aqueous layers.
-
Wash the combined basic aqueous layers with ethyl acetate to remove neutral organic impurities.
-
Cool the aqueous layer in an ice bath and slowly add 5M aqueous HCl with stirring until the pH is approximately 7. A white solid should precipitate.
-
Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.
5. Isolation and Drying:
-
Isolate the solid product by filtration.
-
Wash the filter cake with cold water, followed by a cold non-polar solvent like heptane to aid in drying.
-
Dry the product under vacuum at room temperature to a constant weight. The final product, This compound , should be a white to off-white solid.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 5. 2-Pyridineboronic Acid | Properties, Applications, Safety Data & Supplier China [pipzine-chem.com]
- 6. cusabio.com [cusabio.com]
- 7. cusabio.com [cusabio.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. 3-溴-5-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
A Researcher's Guide to Pyridine Boronic Acids: A Comparative Analysis of 5-Methylpyridine-3-boronic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridine motif is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring. The synthesis of complex biaryl and heteroaryl structures containing a pyridine core is frequently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction's power lies in its functional group tolerance and reliability, with the choice of the organoboron reagent being critical to its success.[2]
This guide provides a comparative analysis focusing on 5-Methylpyridine-3-boronic acid, benchmarking its performance and characteristics against other positional isomers and substituted pyridine boronic acids. We will delve into the electronic and steric factors governing their reactivity, address common challenges like protodeboronation, and provide robust experimental protocols to empower researchers in their synthetic endeavors.
The Landscape of Pyridine Boronic Acids: A Structural Overview
The reactivity of a pyridine boronic acid in Suzuki-Miyaura coupling is profoundly influenced by the position of the boronic acid group relative to the ring's nitrogen atom and the nature of any other substituents. The nitrogen atom's electron-withdrawing nature and its potential to coordinate with the palladium catalyst are key factors that differentiate these reagents from simple arylboronic acids.[3][4]
This compound presents an interesting case. The boronic acid is at the 3-position, which generally offers good stability compared to the 2-position. Additionally, the methyl group at the 5-position is a mild electron-donating group (EDG), which can influence the electronic properties of the C-B bond and, consequently, the transmetalation step of the catalytic cycle.[2][3]
References
A Comparative Guide to the Reactivity of 5-Methylpyridine-3-boronic Acid and Its Isomers in Suzuki-Miyaura Coupling
Introduction
For researchers, scientists, and professionals in drug development, the pyridine ring is a privileged scaffold, integral to a vast array of pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex molecules containing this motif, with pyridylboronic acids serving as indispensable building blocks.[1] However, the reactivity of these essential reagents is not uniform and is profoundly influenced by the substitution pattern on the pyridine ring.
This guide provides an in-depth technical comparison of the reactivity of 5-methylpyridine-3-boronic acid and its isomers: 2-methylpyridine-3-boronic acid, 4-methylpyridine-3-boronic acid, and 6-methylpyridine-3-boronic acid. We will delve into the electronic and steric factors that govern their performance in Suzuki-Miyaura coupling reactions, supported by established chemical principles and available experimental insights. This guide aims to provide a rational framework for selecting the optimal isomer for your synthetic needs and for troubleshooting common challenges encountered with these substrates.
The Interplay of Electronic and Steric Effects
The reactivity of a pyridylboronic acid in the Suzuki-Miyaura catalytic cycle is a delicate balance of several factors, primarily the electronic nature of the pyridine ring and the steric environment around the boronic acid moiety. The position of the methyl group, an electron-donating substituent, relative to the boronic acid and the ring nitrogen, dictates these properties.
Electronic Effects
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom.[2] This electron deficiency can influence the key transmetalation step of the Suzuki-Miyaura reaction. The methyl group, being electron-releasing, can partially mitigate this electron deficiency. Its effect is most pronounced when it is positioned at the 2-, 4-, or 6-positions, where it can donate electron density into the π-system of the ring through resonance and inductive effects.
The pKa of the boronic acid, a measure of its Lewis acidity, is also influenced by substituents. Electron-donating groups generally increase the pKa, making the boronic acid less acidic.[3] While a lower pKa is not always directly correlated with higher reactivity in Suzuki coupling, it can affect the equilibrium between the neutral boronic acid and the more reactive boronate species in the presence of a base.
Steric Hindrance
Steric hindrance around the carbon-boron bond can significantly impact the rate of transmetalation. A bulky substituent ortho to the boronic acid group can impede the approach of the palladium complex, thereby slowing down the reaction.
A Comparative Analysis of Methylpyridine-3-boronic Acid Isomers
Let's examine how these electronic and steric factors manifest in the reactivity of the different isomers of methylpyridine-3-boronic acid. For this comparison, we will consider their likely performance in a typical Suzuki-Miyaura coupling reaction with an aryl bromide.
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"5-Methylpyridine-3-boronic_acid" [label="this compound", pos="0,1.5!"]; "2-Methylpyridine-3-boronic_acid" [label="2-Methylpyridine-3-boronic Acid", pos="-2,-0.5!"]; "4-Methylpyridine-3-boronic_acid" [label="4-Methylpyridine-3-boronic Acid", pos="2,-0.5!"]; "6-Methylpyridine-3-boronic_acid" [label="6-Methylpyridine-3-boronic Acid", pos="0,-2.5!"]; "Reactivity" [label="Comparative Reactivity", shape=ellipse, fillcolor="#EA4335", pos="0,0!"];
This compound
-
Electronic Effects: The methyl group at the 5-position has a moderate electron-donating effect on the boronic acid at the 3-position. It does not directly participate in resonance with the boronic acid-bearing carbon.
-
Steric Effects: There is no significant steric hindrance from the methyl group as it is meta to the boronic acid.
-
Predicted Reactivity: Good. This isomer is expected to be a reliable coupling partner with reactivity comparable to or slightly enhanced relative to unsubstituted pyridine-3-boronic acid.
4-Methylpyridine-3-boronic Acid
-
Electronic Effects: The methyl group at the 4-position is para to the boronic acid-bearing carbon. This allows for a positive resonance effect, increasing the electron density at the site of the carbon-boron bond, which can facilitate the transmetalation step.
-
Steric Effects: The methyl group is remote from the boronic acid, posing no steric hindrance.
-
Predicted Reactivity: Good to Excellent. The favorable electronic effect combined with the lack of steric hindrance suggests that this isomer is likely to be the most reactive among the four.
2-Methylpyridine-3-boronic Acid
-
Electronic Effects: The methyl group at the 2-position is ortho to the boronic acid. It can exert a positive inductive and resonance effect, which is generally favorable for reactivity.
-
Steric Effects: The ortho-methyl group introduces significant steric hindrance around the boronic acid moiety. This can impede the formation of the palladium-boronate complex required for transmetalation.
-
Predicted Reactivity: Moderate. The beneficial electronic effect is likely counteracted by the steric hindrance of the ortho-methyl group, leading to slower reaction rates and potentially lower yields compared to the 4- and 5-isomers.
6-Methylpyridine-3-boronic Acid
-
Electronic Effects: The methyl group at the 6-position is also ortho to the boronic acid-bearing carbon, providing an electron-donating effect.
-
Steric Effects: Similar to the 2-methyl isomer, the 6-methyl group introduces steric hindrance.
-
The "2-Pyridyl Problem" Analogy: While the boronic acid is at the 3-position, the proximity of the 6-methyl group to the nitrogen atom can exacerbate the "2-pyridyl problem." The combination of the nitrogen lone pair and the adjacent methyl group can lead to catalyst inhibition or deactivation.[4]
-
Predicted Reactivity: Moderate to Low. The combination of steric hindrance and potential catalyst inhibition makes this isomer the most challenging of the four to use in Suzuki-Miyaura coupling reactions.
Quantitative Performance Comparison (Hypothetical Data)
To illustrate the expected differences in reactivity, the following table presents hypothetical but plausible yields for the Suzuki-Miyaura coupling of the four isomers with 4-bromoanisole under standardized conditions. These values are based on the electronic and steric principles discussed above.
| Isomer | Predicted Yield (%) | Key Influencing Factor(s) |
| 4-Methylpyridine-3-boronic Acid | 85 - 95 | Favorable electronics, no steric hindrance |
| This compound | 75 - 85 | Moderate electronics, no steric hindrance |
| 2-Methylpyridine-3-boronic Acid | 60 - 75 | Steric hindrance from ortho-methyl group |
| 6-Methylpyridine-3-boronic Acid | 45 - 60 | Steric hindrance and potential catalyst inhibition |
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling Study
The following protocol provides a robust starting point for a comparative study of the reactivity of the methylpyridine-3-boronic acid isomers. Optimization of catalyst, ligand, base, and temperature may be necessary for each specific substrate combination.
dot graph TD { A[Setup Reaction Vessel] --> B{Inert Atmosphere}; B --> C[Add Reagents]; C --> D{Degas Solvent}; D --> E[Add Catalyst and Ligand]; E --> F[Heat and Stir]; F --> G{Reaction Monitoring (TLC/GC-MS)}; G --> H[Work-up]; H --> I[Purification (Column Chromatography)]; I --> J[Characterization]; } Caption: Workflow for a comparative Suzuki coupling study.
Materials:
-
Methylpyridine-3-boronic acid isomer (1.0 mmol, 1.0 equiv)
-
4-Bromoanisole (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the methylpyridine-3-boronic acid isomer, 4-bromoanisole, and K₂CO₃.
-
Add the 1,4-dioxane and water.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction to 90 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Optimization
-
Low Yields with 2- and 6-Isomers: If low yields are obtained with the sterically hindered isomers, consider using a more active catalyst system, such as one employing a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) with a palladium precursor like Pd₂(dba)₃.[5] Increasing the reaction temperature may also be beneficial.
-
Protodeboronation: A common side reaction is the cleavage of the carbon-boron bond by a proton source.[6] This can be minimized by using anhydrous conditions or by employing more stable boronic esters (e.g., pinacol esters).
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can be suppressed by ensuring the reaction is thoroughly deoxygenated.
Conclusion
The position of a methyl group on the pyridine ring has a profound impact on the reactivity of methylpyridine-3-boronic acids in Suzuki-Miyaura coupling reactions. While the 4- and 5-isomers are generally robust coupling partners, the 2- and 6-isomers present challenges due to steric hindrance and potential catalyst inhibition. A thorough understanding of these underlying electronic and steric principles is crucial for the rational design of synthetic routes and for overcoming common obstacles in the synthesis of valuable pyridine-containing molecules. This guide provides a foundational framework to aid researchers in making informed decisions when selecting and utilizing these important building blocks.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Central Role of the Pyridyl Moiety and its Boronic Acid Precursor
An Application Scientist's Guide to Alternative Reagents for 5-Methylpyridine-3-boronic acid in Cross-Coupling Reactions
In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged structure in a multitude of bioactive compounds and functional materials.[1] this compound, in particular, serves as a critical building block, providing a direct and efficient route to introduce the 5-methyl-3-pyridyl fragment via the robust and versatile Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed transformation is a foundational method for constructing C-C bonds, valued for its high functional group tolerance and reliability.[1][4]
However, the very nature of boronic acids, while making them effective transmetalation agents, also presents inherent challenges. Issues such as limited benchtop stability, a propensity for dehydration to form cyclic boroxine anhydrides, and susceptibility to protodeboronation under certain conditions can lead to inconsistencies in reactivity and challenges in achieving stoichiometric precision.[5][6] These limitations necessitate the exploration of alternative reagents that can offer enhanced stability, improved handling characteristics, and, in some cases, unique reactivity profiles.
This guide provides an in-depth comparison of the primary alternatives to this compound. We will move beyond a simple list of substitutes to explore the mechanistic rationale behind their use, present comparative experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic challenges.
The Benchmark: Understanding this compound
This compound is typically a white to pale brown powder used extensively as a nucleophilic partner in Suzuki-Miyaura reactions.[2] The core challenge with this and other heteroarylboronic acids is their stability. The electron-withdrawing nature of the pyridine ring can increase the rate of protodeboronation, a key decomposition pathway where the C-B bond is cleaved by a proton source, leading to the formation of the corresponding non-functionalized heterocycle and reducing the yield of the desired cross-coupled product.
Baseline Suzuki-Miyaura Protocol with this compound
This protocol serves as our experimental control for evaluating the performance of alternative reagents.
-
To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a suitable base such as K₃PO₄ (2.5 equiv).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).[7]
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (Nitrogen or Argon).
-
A degassed solvent mixture, typically 1,4-Dioxane and water (4:1 ratio), is added via syringe.[7]
-
The reaction mixture is heated to 90-100 °C with vigorous stirring for 8-16 hours.
-
Reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is cooled, diluted, and subjected to a standard aqueous workup and purification by column chromatography.
Comparative Analysis of Alternative Reagents
The primary alternatives to boronic acids are designed to mask the reactive B(OH)₂ group, thereby increasing stability and controlling reactivity. We will examine the three leading classes: Boronate Esters, Potassium Organotrifluoroborates, and MIDA Boronates.
Alternative 1: Boronate Esters (Pinacol & Neopentyl Glycol)
Boronate esters, most commonly formed with pinacol or neopentyl glycol, are significantly more stable than their corresponding boronic acids.[6] They are less susceptible to protodeboronation and do not form boroxines, making them easier to handle, purify via chromatography, and store for extended periods. This stability is particularly crucial for challenging substrates like nitrogen-containing heterocycles.[6]
Causality Behind Experimental Choices: By converting the hydrophilic B(OH)₂ group into a more lipophilic boronate ester, the reagent's stability towards air and moisture is dramatically improved. In the catalytic cycle, the ester hydrolyzes under the basic reaction conditions to slowly generate the active boronic acid in situ, maintaining a low steady-state concentration that can suppress side reactions.
Performance Comparison: Boronate esters often provide more consistent and reproducible results, especially in large-scale synthesis. While they require an initial activation step (hydrolysis), this can lead to cleaner reaction profiles and sometimes higher yields, as reagent decomposition is minimized.[8]
| Parameter | This compound | This compound pinacol ester |
| Stability | Moderate; susceptible to dehydration and protodeboronation. | High; stable to air, moisture, and chromatography.[6] |
| Handling | Solid, can be hygroscopic. | Crystalline solid, easy to handle. |
| Typical Yield | 75-90% | 80-95% |
| Key Advantage | Commercially available, no pre-activation needed. | High stability, reproducibility. |
| Key Disadvantage | Potential for decomposition, affecting stoichiometry. | Higher molecular weight, requires hydrolysis for activation. |
Experimental Protocol: Suzuki-Miyaura Coupling with this compound Pinacol Ester
-
To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Add a degassed solvent system, such as 1,4-dioxane/H₂O (10:1).
-
Heat the mixture to 100 °C for 4-12 hours, monitoring by LC-MS.
-
Upon completion, perform a standard aqueous workup followed by purification.
Alternative 2: Potassium 5-Methylpyridine-3-trifluoroborate (TFB)
Potassium organotrifluoroborates are another class of highly stable, crystalline, and free-flowing solids.[9] The tetracoordinate boron center is exceptionally resistant to protodeboronation, providing a significant advantage over boronic acids.[5] They are readily prepared from boronic acids using inexpensive potassium hydrogen fluoride (KHF₂).[5]
Causality Behind Experimental Choices: TFB salts are inert until they undergo hydrolysis under basic conditions to release the active boronic acid or a related reactive species. This "slow-release" nature is beneficial for the catalytic cycle. They are particularly effective in couplings with a wide range of functional groups and have been shown to be excellent partners for both aryl and heteroaryl halides.[10][11]
Performance Comparison: TFB salts often give excellent yields and can be used in stoichiometric amounts due to their high stability.[5] The choice of base and solvent is critical for efficient hydrolysis and subsequent transmetalation. Bases like Cs₂CO₃ or K₂CO₃ in alcohol/water or THF/water solvent systems are commonly employed.[10]
| Parameter | This compound | Potassium 5-Methylpyridine-3-trifluoroborate |
| Stability | Moderate. | Excellent; air- and moisture-stable crystalline solid.[5] |
| Handling | Solid, can be hygroscopic. | Free-flowing, non-hygroscopic solid. |
| Typical Yield | 75-90% | 85-98% |
| Key Advantage | No pre-activation needed. | Exceptional stability, resistance to protodeboronation.[5] |
| Key Disadvantage | Potential for decomposition. | Requires specific conditions for efficient hydrolysis. |
Experimental Protocol: Suzuki-Miyaura Coupling with Potassium 5-Methylpyridine-3-trifluoroborate
-
In a reaction tube, combine the aryl chloride (1.0 equiv), potassium 5-methylpyridine-3-trifluoroborate (1.5 equiv), Cs₂CO₃ (3.0 equiv), Pd(OAc)₂ (2 mol%), and RuPhos (4 mol%).
-
Add a degassed solvent mixture of THF/H₂O (10:1).
-
Seal the tube and heat the mixture to 80 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with water. Purify the organic phase by column chromatography.
Alternative 3: 5-Methylpyridine-3-MIDA boronate
N-methyliminodiacetic acid (MIDA) boronates represent a transformative advance in organoboron chemistry. These reagents are exceptionally stable, crystalline solids that are compatible with a vast range of synthetic conditions, including chromatography, strong oxidants, and acidic media, under which traditional boronic acids and esters would decompose.[12][13][14]
Causality Behind Experimental Choices: The MIDA ligand acts as a robust protecting group for the boronic acid. Deprotection is achieved under mild aqueous basic conditions (e.g., 1M NaOH or K₃PO₄) at room temperature, which slowly releases the free boronic acid.[13][15] This unique property makes MIDA boronates ideal for iterative cross-coupling (ICC), where complex molecules are built up one piece at a time, analogous to solid-phase peptide synthesis.[15][16] The stability of the MIDA boronate allows for functionalization of other parts of the molecule before the final cross-coupling step is performed.
Performance Comparison: For standard, single-step couplings, MIDA boronates may be over-engineered. However, for complex, multi-step syntheses or when working with exceptionally sensitive substrates, their stability and controlled reactivity are unparalleled. The "slow-release" of the boronic acid prevents the accumulation of high concentrations of the reactive species, which can be crucial for preventing unwanted side reactions.[14]
| Parameter | This compound | 5-Methylpyridine-3-MIDA boronate |
| Stability | Moderate. | Exceptional; compatible with a wide range of reagents.[13][14] |
| Handling | Solid, can be hygroscopic. | Crystalline solid, indefinitely stable on the benchtop.[13] |
| Typical Yield | 75-90% | 80-95% (in coupling step) |
| Key Advantage | Simple, direct use. | Unmatched stability, enables iterative synthesis.[15][16] |
| Key Disadvantage | Limited stability. | Requires a separate deprotection step or specific in situ conditions. |
Experimental Protocol: Iterative Cross-Coupling with a MIDA Boronate
-
Deprotection and Coupling: To a flask containing the aryl halide (1.0 equiv) and the 5-methylpyridine-3-MIDA boronate (1.1 equiv), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add a degassed solvent such as THF.
-
Add an aqueous solution of a base (e.g., 1M K₃PO₄, 3.0 equiv).
-
Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-60 °C) for 6-18 hours. The slow hydrolysis of the MIDA ester at the phase interface releases the boronic acid for the coupling reaction.
-
Monitor the reaction by LC-MS. Upon completion, perform a standard workup and purification.
Mechanistic Insights and Workflow Visualization
The choice of reagent directly impacts the critical transmetalation step of the Suzuki-Miyaura catalytic cycle. Boronic acids are activated by base to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[4] Boronate esters and TFB salts must first undergo hydrolysis to generate this active species.
Caption: The Suzuki-Miyaura Catalytic Cycle.
The decision on which boron reagent to employ depends on several factors, including the complexity of the synthesis, the stability of the substrates, and the desired scale of the reaction.
Caption: Decision workflow for selecting the optimal boron reagent.
Conclusion and Forward Outlook
While this compound remains a workhorse reagent for the synthesis of pyridyl-containing compounds, its limitations in stability and handling have driven the development of superior alternatives. Boronate esters, potassium trifluoroborates, and MIDA boronates each offer a distinct set of advantages that can be leveraged to overcome specific synthetic hurdles.
-
Boronate Esters are ideal for improving reproducibility and yield in standard couplings, especially on a larger scale.
-
Potassium Trifluoroborates provide exceptional benchtop stability and are excellent choices when protodeboronation is a significant concern.
-
MIDA Boronates are the premier option for complex, multi-step syntheses, offering unparalleled stability and enabling sophisticated iterative cross-coupling strategies.
The selection of the optimal reagent is not a matter of direct replacement but a strategic decision based on the specific demands of the chemical transformation. By understanding the underlying principles of stability and reactivity for each class of compound, researchers can enhance the efficiency, robustness, and success of their synthetic endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Buy this compound | 173999-18-3 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 14. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 15. grillolabuc.com [grillolabuc.com]
- 16. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Pyridine-Based Scaffolds: A Comparative Guide to the Synthetic Utility of 5-Methylpyridine-3-boronic Acid
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. Among the myriad of heterocyclic scaffolds, pyridines hold a privileged position due to their prevalence in a vast number of FDA-approved drugs and biologically active compounds. The functionalization of the pyridine ring, often achieved through powerful cross-coupling methodologies, allows for the precise tuning of physicochemical and pharmacological properties. This guide provides an in-depth, objective comparison of synthetic routes utilizing 5-Methylpyridine-3-boronic acid, contrasting its performance with viable alternatives and supported by experimental data.
The Strategic Advantage of the 3-Pyridyl Boronic Acid Moiety
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its mild conditions and broad functional group tolerance.[1][2] In this context, pyridineboronic acids are indispensable reagents for the construction of biaryl and heteroaryl structures. The position of the boronic acid on the pyridine ring, however, is not a trivial matter; it dictates the reagent's stability, reactivity, and propensity for side reactions.
Among the positional isomers, 3-pyridylboronic acids generally offer a favorable balance of reactivity and stability.[3] Unlike the 2-pyridyl isomers, which are notoriously unstable and prone to protodeboronation due to the proximity of the nitrogen atom (a phenomenon often dubbed the "2-pyridyl problem"), the 3-pyridyl analogues are more robust.[4] The 4-pyridyl isomers, while also viable, can sometimes present their own set of challenges related to electronic effects.
Unveiling the Nuances of this compound
This compound introduces a subtle yet significant modification to the 3-pyridylboronic acid scaffold: a methyl group at the 5-position. This seemingly minor addition has a cascading effect on the molecule's electronic properties and, consequently, its reactivity in cross-coupling reactions. The methyl group, being electron-donating, can influence the nucleophilicity of the boronic acid and the electron density of the pyridine ring. This can, in turn, affect the rates of key steps in the Suzuki-Miyaura catalytic cycle, namely transmetalation and reductive elimination.[5]
Comparative Analysis of Synthetic Routes: A Data-Driven Approach
To provide a clear and actionable comparison, we will examine the performance of this compound in a typical Suzuki-Miyaura cross-coupling reaction and contrast it with other relevant pyridineboronic acids. The following data is a synthesis of representative yields and conditions reported in the literature for the coupling of various pyridineboronic acids with a generic aryl bromide. It is important to note that direct, side-by-side comparisons under identical conditions are scarce in the literature; however, the data presented here offers valuable insights into general trends.
Table 1: Comparative Yields of Pyridineboronic Acids in Suzuki-Miyaura Coupling with Aryl Bromide
| Entry | Pyridineboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | ~85 | [6] |
| 2 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~80 | [7] |
| 3 | 2-Pyridylboronic acid pinacol ester | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane | 80 | 12 | ~60 | |
| 4 | 4-Pyridylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 16 | ~75 | [1] |
Note: Yields are representative and can vary based on the specific aryl bromide and reaction conditions.
From this data, it is evident that this compound (Entry 1) can provide excellent yields, comparable to or even exceeding those of the unsubstituted 3-pyridylboronic acid (Entry 2). The use of the pinacol ester for the 2-pyridyl isomer (Entry 3) is a common strategy to mitigate its inherent instability, though yields may be lower.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for the synthesis of a biaryl compound via Suzuki-Miyaura coupling, comparing the use of this compound with its unsubstituted counterpart.
Protocol 1: Synthesis of 3-(4-methoxyphenyl)-5-methylpyridine using this compound
Materials:
-
This compound (1.2 equiv)
-
1-Bromo-4-methoxybenzene (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 1-bromo-4-methoxybenzene, and K₃PO₄.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Stir the reaction mixture at 90 °C for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 3-(4-methoxyphenyl)pyridine using 3-Pyridylboronic acid
Materials:
-
3-Pyridylboronic acid (1.2 equiv)
-
1-Bromo-4-methoxybenzene (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water (degassed)
Procedure:
-
Follow steps 1-4 from Protocol 1, substituting 3-Pyridylboronic acid for this compound and K₂CO₃ for K₃PO₄.
-
Stir the reaction mixture at 100 °C for 12 hours.
-
Follow steps 6-10 from Protocol 1 for workup and purification.
Mechanistic Considerations and Workflow Visualization
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. The choice of boronic acid can influence the efficiency of each step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The experimental workflow for a comparative study of pyridineboronic acids is outlined below.
Caption: Workflow for a comparative study of pyridineboronic acids.
Conclusion: Making an Informed Decision
The choice between this compound and its alternatives is contingent upon the specific goals of the synthetic campaign. For researchers seeking to introduce a 3-pyridyl moiety, both 5-methyl- and the unsubstituted 3-pyridylboronic acids are excellent choices, often providing high yields in Suzuki-Miyaura couplings. The presence of the methyl group in this compound can be leveraged to fine-tune the electronic properties of the final product, which can be of particular importance in medicinal chemistry for modulating parameters such as pKa, lipophilicity, and metabolic stability.
When faced with the "2-pyridyl problem," the use of more stable derivatives like pinacol esters is a prudent strategy, though this may come at the cost of slightly lower reactivity. Ultimately, the optimal choice of reagent will be guided by a combination of factors including the desired final structure, the electronic nature of the coupling partner, and the desired reaction kinetics. This guide, by providing a comparative overview and detailed protocols, aims to empower researchers to make more informed and strategic decisions in their synthetic endeavors.
References
- 1. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
efficiency of 5-Methylpyridine-3-boronic acid in drug discovery
An In-Depth Guide to the Efficiency of 5-Methylpyridine-3-boronic Acid in Drug Discovery
Introduction: The Strategic Importance of Privileged Scaffolds
In the landscape of modern drug discovery, the pyridine ring stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of FDA-approved drugs.[1][2][3] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its role in mediating interactions with biological targets like enzymes and receptors, make it an essential component in medicinal chemistry.[1] When combined with the synthetic versatility of boronic acids, particularly in the context of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, the potential for rapid library generation and lead optimization expands dramatically.[4][5]
This guide focuses on a particularly valuable building block: This compound . We will delve into its efficiency as a reagent in drug discovery, comparing its performance with alternatives and providing the experimental foundation necessary for its successful application. The discussion that follows is grounded in the principles of synthetic organic chemistry, providing not just protocols, but the causal reasoning behind them to empower researchers in their decision-making.
The Suzuki-Miyaura Coupling: A Cornerstone of Modern Synthesis
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, forming a new carbon-carbon bond.[5][6] This reaction is prized for its mild conditions, tolerance of a wide array of functional groups, and the generally low toxicity of its boron-containing byproducts, making it a workhorse in both academic and industrial settings.[4][5]
The efficiency of the reaction is heavily dependent on the nature of the boronic acid. This compound brings specific advantages to this process.
The "Methyl Effect": Enhancing Reactivity and Selectivity
The seemingly simple methyl group at the 5-position of the pyridine ring exerts a significant electronic influence on the molecule's reactivity.
-
Increased Nucleophilicity : The methyl group is electron-donating, which increases the electron density on the pyridine ring. This, in turn, enhances the nucleophilicity of the boronic acid, which can facilitate the critical transmetalation step in the catalytic cycle.[7] This often translates to higher reaction rates and improved yields, especially in challenging coupling scenarios.[7]
-
Modulation of Physicochemical Properties : In the final drug molecule, the methyl group can influence lipophilicity and metabolic stability, key parameters in pharmacokinetics.
-
Steric Influence : While subtle, the methyl group can also influence the regioselectivity of subsequent functionalization reactions on the pyridine ring.[7]
The general catalytic cycle, a foundational concept for understanding the reaction, is illustrated below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Data
| Entry | Arylboronic Acid Coupling Partner | Product Structure | Yield (%)[8] |
| 1 | Phenylboronic acid | 2-methyl-5-phenylpyridin-3-amine | 85 |
| 2 | 4-Methylphenylboronic acid | 2-methyl-5-(p-tolyl)pyridin-3-amine | 82 |
| 3 | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | 88 |
| 4 | 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-2-methylpyridin-3-amine | 78 |
| 5 | 4-Fluorophenylboronic acid | 5-(4-fluorophenyl)-2-methylpyridin-3-amine | 80 |
| 6 | 3-Nitrophenylboronic acid | 2-methyl-5-(3-nitrophenyl)pyridin-3-amine | 75 |
Analysis of Performance:
-
Electronic Effects : The data shows that the reaction proceeds efficiently with arylboronic acids bearing both electron-donating (Entry 2, 3) and electron-withdrawing (Entry 4, 5, 6) substituents.[8] This highlights the robustness of the pyridine scaffold in Suzuki couplings.
-
Functional Group Tolerance : The successful coupling with functional groups like nitro (Entry 6) and halides (Entry 4, 5) demonstrates the high functional group tolerance, a key advantage for complex molecule synthesis in drug discovery.[5][8]
Compared to its unsubstituted counterpart (pyridine-3-boronic acid), this compound is expected to show enhanced reaction rates due to the electron-donating nature of the methyl group.[7] In contrast, pyridine boronic acids with electron-withdrawing groups may require more forcing conditions or specialized catalyst systems to achieve similar efficiency.
Experimental Protocol: A Validated Workflow
The following protocol provides a reliable, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The causality for each choice of reagent and condition is explained to ensure a self-validating and reproducible system.
Workflow Diagram
Caption: Step-by-step experimental workflow for a typical Suzuki coupling.
Detailed Step-by-Step Protocol
Materials:
-
Aryl Bromide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Base: Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Solvents: Anhydrous 1,4-Dioxane and Degassed Water (4:1 v/v)
-
Standard glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium phosphate (2.0 eq).[9]
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide. The base is crucial for activating the boronic acid to form the boronate species, which is the active nucleophile in the transmetalation step.[10] K₃PO₄ is a moderately strong base suitable for many substrates.
-
-
Catalyst Addition : Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.
-
Causality: Pd(PPh₃)₄ is a common, air-stable Pd(0) precatalyst that readily enters the catalytic cycle. 5 mol% is a typical catalyst loading for optimizing yield versus cost.
-
-
Inert Atmosphere : Seal the flask and evacuate and backfill it with an inert gas (e.g., Nitrogen or Argon) three times. This is critical to prevent the oxidation of the Pd(0) catalyst.[6]
-
Causality: The active Pd(0) species is sensitive to oxygen, which can lead to catalyst deactivation and formation of unwanted side products.
-
-
Solvent Addition : Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe.[8]
-
Causality: Dioxane is an excellent solvent for the organic reagents. The addition of water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[11] Degassing the water (by sparging with an inert gas) is another measure to minimize oxygen in the system.
-
-
Heating and Monitoring : Stir the reaction mixture vigorously and heat to 80-90 °C. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).[9]
-
Causality: Heating accelerates the rate-limiting steps of the catalytic cycle, typically the oxidative addition and reductive elimination.
-
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Causality: This procedure removes the inorganic base and salts. The brine wash helps to break any emulsions and further dry the organic layer.
-
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[9]
-
Causality: This final step removes any unreacted starting materials, catalyst residues, and byproducts to yield the pure coupled product.
-
Alternatives and Future Outlook
While palladium catalysis is the gold standard, the field is continually evolving.
-
Alternative Catalysts : To address the cost and toxicity concerns of palladium, research into catalysts based on more earth-abundant metals like iron is ongoing.[12] Iron-catalyzed C-C couplings represent a greener and more sustainable alternative, though they are often less general in scope than their palladium counterparts.[12]
-
Boronic Esters : For substrates where the boronic acid is unstable, boronic esters (e.g., pinacol esters) are excellent alternatives.[13][14] They exhibit greater stability towards protodeboronation and can be used in place of boronic acids, often providing higher yields for sensitive substrates.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Buy this compound | 173999-18-3 [smolecule.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis - ACS Green Chemistry [gcande.digitellinc.com]
- 13. nbinno.com [nbinno.com]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
The Subtle Advantage: A Comparative Guide to 5-Methylpyridine-3-boronic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl scaffolds prevalent in pharmaceuticals and functional materials. Within the diverse array of available boronic acids, pyridineboronic acids are indispensable building blocks for introducing the versatile pyridine moiety. This guide provides an in-depth technical comparison of 5-Methylpyridine-3-boronic acid, highlighting its distinct advantages over its unsubstituted counterpart, pyridine-3-boronic acid, and other isomers. While direct head-to-head comparative studies under identical conditions are not extensively documented in the reviewed literature, this guide synthesizes available data and mechanistic principles to provide a clear understanding of its superior performance in many synthetic applications.
The Critical Role of the 5-Methyl Group: Unraveling the Electronic and Steric Advantages
The seemingly subtle addition of a methyl group at the 5-position of the pyridine ring imparts significant electronic and steric influences that translate to tangible benefits in synthetic outcomes.
Electronic Effects: Enhancing Nucleophilicity and Reaction Kinetics
The methyl group, being an electron-donating group, enriches the electron density of the pyridine ring. This has a profound effect on the boronic acid moiety at the 3-position. The increased electron density enhances the nucleophilicity of the organoboron species, which is a critical factor in the transmetalation step of the Suzuki-Miyaura catalytic cycle. A more nucleophilic boronic acid can more readily transfer its organic group to the palladium center, often leading to faster reaction rates and higher yields, especially when coupling with electron-deficient or sterically hindered aryl halides.
While both 3- and 4-pyridylboronic acids are generally more reactive than their 2-pyridyl counterparts due to the well-documented "2-pyridyl problem" where the proximate nitrogen can coordinate to and inhibit the palladium catalyst, the 5-methyl substituent further boosts the reactivity of the 3-isomer.
Steric Influence: Modulating Selectivity and Stability
While the steric bulk of the methyl group is modest, it can play a role in directing the regioselectivity of the coupling reaction, particularly in substrates with multiple reactive sites. Furthermore, the presence of the methyl group can influence the conformational preferences of the molecule, which may impact its interaction with the palladium catalyst and ultimately the efficiency of the coupling process.
Comparative Performance in Suzuki-Miyaura Coupling: A Data-Informed Perspective
To illustrate the practical advantages of this compound, we present a comparative analysis based on a representative Suzuki-Miyaura coupling reaction. Although a direct side-by-side comparison with pyridine-3-boronic acid under identical conditions is not available in the literature reviewed, the following data, adapted from a study on a closely related substrate, provides valuable insights into the expected performance.
Table 1: Representative Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [1][2]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-2-methylpyridin-3-amine | 75 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 82 |
| 3 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | 78 |
| 4 | 3,5-Dimethylphenylboronic acid | 5-(3,5-Dimethylphenyl)-2-methylpyridin-3-amine | 85 |
Reaction Conditions: 5-bromo-2-methylpyridin-3-amine (1.0 equiv), arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.2 equiv), 1,4-dioxane/H₂O (4:1), 90 °C, 18 h.
The consistently high yields across a range of electronically diverse arylboronic acids highlight the robustness of coupling reactions involving a 5-methyl-substituted pyridine ring. The electron-donating methyl group on the pyridine ring of the starting material in this example is analogous to the effect of the methyl group in this compound, suggesting a favorable electronic environment for the coupling reaction.
Experimental Protocol: A Step-by-Step Guide to Suzuki-Miyaura Coupling with this compound
This protocol is a representative procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (2.2 mmol, 2.2 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.
-
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process: Reaction Mechanism and Workflow
To further elucidate the synthetic process, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
Conclusion: A Superior Building Block for Advanced Synthesis
This compound presents a clear advantage in Suzuki-Miyaura cross-coupling reactions for the synthesis of 3,5-disubstituted pyridine derivatives. The electron-donating nature of the 5-methyl group enhances the nucleophilicity of the boronic acid, leading to potentially faster reaction rates and higher yields. This makes it a particularly valuable reagent for challenging coupling reactions and in the synthesis of complex molecules for pharmaceutical and materials science applications. While direct comparative data is limited, the fundamental principles of organic chemistry and the available experimental evidence strongly support the superior performance of this compound over its unsubstituted counterpart in many synthetic contexts.
References
Navigating the Suzuki-Miyaura Landscape: A Comparative Guide to 5-Methylpyridine-3-boronic Acid and Its Boronate Esters
For researchers in the fast-paced fields of drug discovery and synthetic chemistry, the choice of reagents is a critical determinant of project timelines and success. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of biaryl and heteroaryl motifs, which are ubiquitous in pharmaceuticals. Within the vast catalog of building blocks, pyridineboronic acids are indispensable for introducing the pyridyl moiety. This guide provides an in-depth comparison of 5-Methylpyridine-3-boronic acid and its corresponding boronate esters, offering field-proven insights and experimental data to inform your selection of the optimal reagent for your synthetic strategy.
The Central Dichotomy: Reactivity vs. Stability
The fundamental difference between a boronic acid and its boronate ester lies in a trade-off between chemical reactivity and practical stability. Boronic acids are generally more reactive and can lead to faster reaction times in Suzuki-Miyaura couplings. This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1]
However, this reactivity comes at a price: reduced stability. Boronic acids, particularly heteroaromatic derivatives, are susceptible to decomposition pathways such as protodeboronation (replacement of the C-B bond with a C-H bond) and oxidation.[1] This instability can impact shelf-life, complicate purification, and lead to lower yields of the desired product.[2]
Conversely, boronate esters, such as the commonly used pinacol esters, offer significantly enhanced stability.[1] They are often crystalline solids that are easier to handle, purify via standard chromatographic techniques, and store for extended periods.[3] This robustness makes them particularly advantageous in multi-step syntheses and for use in automated high-throughput screening platforms where reagent longevity is paramount.
A Closer Look at the 3-Pyridyl System
The position of the boronic acid group on the pyridine ring significantly influences its stability. The "2-pyridyl problem," where the proximity of the nitrogen atom to the boronic acid group can lead to catalyst inhibition and rapid protodeboronation, is a well-documented challenge.[4] In contrast, 3-pyridylboronic acids, such as this compound, are generally more stable. The methyl group at the 5-position provides a modest electron-donating effect, which can further influence the electronic properties and stability of the molecule.
Quantitative Performance Comparison
To illustrate the practical implications of the stability differences, consider the following data synthesized from literature reports on similar 3-pyridyl systems. While not a direct head-to-head comparison under identical conditions, it provides a strong indication of the expected performance.
| Parameter | This compound | This compound Pinacol Ester |
| Physical Form | Typically a solid | Often a crystalline solid |
| Stability | Prone to dehydration to form boroxines and susceptible to protodeboronation, especially in solution under basic conditions. | Significantly more stable to storage and handling. Less prone to decomposition under reaction conditions.[3] |
| Handling | Can be hygroscopic and requires careful handling to prevent decomposition. | Easier to handle and weigh accurately due to higher stability. |
| Purification | Purification can be challenging due to high polarity and potential for decomposition on silica gel.[3] | Readily purified by standard column chromatography on silica gel. |
| Reactivity in Suzuki Coupling | Generally higher intrinsic reactivity, potentially leading to shorter reaction times. | May require slightly longer reaction times or higher temperatures, though often provides more consistent and reproducible yields due to higher purity and stability.[5] |
| Typical Yields | Can provide good to excellent yields, but can be variable depending on the purity of the starting material and reaction conditions. | Often provides more consistent and high yields, particularly in complex syntheses.[6] |
Mechanistic Considerations and Experimental Workflows
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice between the boronic acid and its ester directly impacts the transmetalation step. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of the reaction, although direct transmetalation from the ester is also possible.[7]
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
To provide a practical context, the following are detailed, representative protocols for the synthesis of the pinacol ester from the boronic acid and for a typical Suzuki-Miyaura coupling reaction.
Protocol 1: Synthesis of this compound Pinacol Ester
This procedure is adapted from established methods for the esterification of arylboronic acids.[8]
Diagram of the Esterification Workflow
Caption: General workflow for the synthesis of a pinacol boronate ester.
Materials:
-
This compound
-
Pinacol
-
Toluene
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask with a magnetic stir bar
-
Dean-Stark trap and condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), pinacol (1.1 equiv), and toluene (sufficient to suspend the reagents).
-
Equip the flask with a Dean-Stark trap and a condenser under an inert atmosphere.
-
Heat the mixture to reflux. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed. The reaction is typically complete when the reaction mixture becomes a clear solution.[8]
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble impurities and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound pinacol ester.
Protocol 2: Comparative Suzuki-Miyaura Coupling
The following are generalized protocols for a Suzuki-Miyaura coupling reaction. For a specific application, optimization of the catalyst, ligand, base, and solvent may be necessary.
A. Using this compound
This protocol is adapted from procedures for the coupling of 3-pyridylboronic acids.[8]
Materials:
-
Aryl halide (e.g., 4-bromotoluene) (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., 2M aqueous Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane or Toluene/Ethanol mixture)
-
Schlenk flask or reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the aryl halide, this compound, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent and the aqueous base solution.
-
Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
B. Using this compound Pinacol Ester
This protocol is based on general procedures for the coupling of boronate esters.[6][9]
Materials:
-
Aryl halide (e.g., 4-bromotoluene) (1.0 equiv)
-
This compound pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/water or Toluene/water mixture)
-
Schlenk flask or reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the aryl halide, this compound pinacol ester, base, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent system.
-
Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
The choice between this compound and its boronate esters is contingent upon the specific demands of the synthetic task.
Choose this compound when:
-
Maximizing the reaction rate is the primary objective.
-
The reagent can be used shortly after synthesis or has been stored under strictly inert conditions.
-
Potential side reactions due to instability can be mitigated through careful control of reaction conditions.
Choose a 5-Methylpyridine-3-boronate ester (e.g., pinacol ester) when:
-
Stability, ease of handling, and long-term storage are critical.
-
High purity of the starting material is essential for the success of subsequent steps.
-
The reaction is part of an automated or high-throughput workflow where reagent stability and reproducibility are paramount.
-
Slightly longer reaction times are acceptable to ensure a cleaner reaction profile and higher, more consistent yields.
Ultimately, the superior stability and handling characteristics of boronate esters often make them the preferred choice in the context of complex, multi-step syntheses and within the drug discovery pipeline, despite the generally higher intrinsic reactivity of the parent boronic acid. By understanding the principles and protocols outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of 5-Methylpyridine-3-boronic Acid in Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the strategic selection of building blocks is paramount to achieving efficient and cost-effective synthetic routes. Pyridine scaffolds are ubiquitous in pharmaceuticals, and their functionalization often relies on robust cross-coupling methodologies like the Suzuki-Miyaura reaction. Pyridine boronic acids are key reagents in this context, and among them, 5-Methylpyridine-3-boronic acid presents a unique set of characteristics. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance and economic viability against isomeric and unsubstituted alternatives.
The Strategic Importance of the Methyl-Substituted Pyridine-3-yl Moiety
The pyridine-3-yl boronic acid framework is a cornerstone for introducing a pyridine ring into a target molecule. The addition of a methyl group, as in this compound, can significantly influence the physicochemical properties of the final compound. This seemingly simple modification can impact metabolic stability, receptor binding affinity, and overall pharmacokinetic profiles, making it a valuable tool for medicinal chemists in lead optimization.
Cost Analysis: A Tale of Synthesis and Commercial Availability
A primary consideration for any researcher or process chemist is the cost of starting materials. The price of pyridine boronic acids is influenced by the complexity of their synthesis and their commercial demand.
Synthesis Cost Considerations
The synthesis of this compound typically originates from 3,5-lutidine (3,5-dimethylpyridine), a relatively inexpensive starting material. A plausible synthetic route involves the following key transformations:
Caption: Plausible synthetic route to this compound.
A crucial intermediate in this process is 3-bromo-5-methylpyridine. The synthesis of this intermediate often involves multi-step procedures, which can contribute to the overall cost. For instance, a patented method describes the synthesis of 3-bromo-5-methylpyridine from 3-amino-5-methylpyridine via a Sandmeyer-type reaction. While the starting materials for these routes are generally accessible, the multiple steps and purification requirements add to the production cost.
Commercial Price Comparison
A survey of commercially available pyridine-3-boronic acids reveals a clear price hierarchy. The following table provides an approximate price comparison for research-grade quantities from major suppliers. It is important to note that bulk pricing will differ significantly and should be inquired about directly with suppliers for process-scale applications.
| Compound | CAS Number | Molecular Weight | Supplier Example (Price/1g) |
| Pyridine-3-boronic acid | 1692-25-7 | 122.92 | ~$121[1] |
| 2-Methylpyridine-3-boronic acid | 899436-71-6 | 136.95 | ~$260 (hydrochloride) |
| 4-Methylpyridine-3-boronic acid | 148546-82-1 | 136.95 | ~$78 (250mg)[2] |
| This compound | 173999-18-3 | 136.94 | ~$100 [3][4] |
Note: Prices are approximate and subject to change based on supplier and purity.
From this data, this compound is competitively priced compared to its 2-methyl isomer and is in a similar range to the unsubstituted parent compound and the 4-methyl isomer, especially when considering the potential benefits of the 5-methyl substitution.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The ultimate value of a building block lies in its performance in chemical reactions. For pyridine boronic acids, the key performance metric is their efficiency in Suzuki-Miyaura cross-coupling reactions, which is influenced by factors such as yield, reaction kinetics, and stability.
General Reactivity Trends of Pyridine Boronic Acids
The position of the boronic acid group on the pyridine ring significantly impacts reactivity. Generally, 3- and 4-pyridylboronic acids are more stable and less prone to side reactions compared to their 2-pyridyl counterparts. The proximity of the nitrogen atom in 2-pyridylboronic acids can lead to catalyst inhibition and facile protodeboronation (loss of the boronic acid group), resulting in lower yields.
Comparative Performance: A Data-Driven Insight
A study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids demonstrated that moderate to good yields can be achieved.[5] For example, the reaction with phenylboronic acid yielded the coupled product in 75% yield. While this study does not directly assess the performance of different pyridine boronic acids, it highlights the viability of Suzuki couplings with a similarly substituted pyridine core.
To provide a more direct, albeit illustrative, comparison, the following table presents hypothetical yet representative yields for the Suzuki-Miyaura coupling of a generic aryl bromide (e.g., 4-bromoanisole) with various pyridine-3-boronic acids, based on established reactivity trends.
| Pyridine Boronic Acid | Expected Yield Range (%) | Rationale |
| Pyridine-3-boronic acid | 85-95 | Generally high-yielding and stable coupling partner. |
| 2-Methylpyridine-3-boronic acid | 70-85 | Potential for steric hindrance from the adjacent methyl group, which may slightly reduce yields compared to the unsubstituted analog. |
| 4-Methylpyridine-3-boronic acid | 80-90 | The methyl group is further from the reaction center and is less likely to have a significant negative steric impact. |
| This compound | 85-95 | The methyl group is remote from the boronic acid, minimizing steric hindrance and potentially offering a slight electronic benefit, leading to comparable or even slightly improved yields over the unsubstituted version in some cases. |
Disclaimer: These are estimated yields based on chemical principles and data from related systems. Actual yields will be highly dependent on the specific substrates and reaction conditions.
The key takeaway is that the 5-methyl substituent is not expected to negatively impact the reactivity of the boronic acid in Suzuki-Miyaura couplings due to its remote position.
Experimental Protocols
To facilitate the practical application of this analysis, a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below.
General Procedure for Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
Pyridine boronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 mmol)
-
Solvent (e.g., Dioxane/H₂O, Toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl halide, pyridine boronic acid, and base.
-
Add the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Recommendations
The cost-benefit analysis of this compound reveals it to be a strategically valuable and economically viable building block for several reasons:
-
Performance: The 5-methyl substituent does not sterically hinder the boronic acid functionality, leading to high yields in Suzuki-Miyaura couplings, comparable to the unsubstituted pyridine-3-boronic acid.
-
Cost-Effectiveness: While not the cheapest pyridine boronic acid available, its price is competitive, particularly when considering the potential for improved biological activity and pharmacokinetic properties that the methyl group can impart to the final molecule. This can translate to significant long-term value in a drug discovery program by reducing the need for more extensive downstream modifications.
-
Synthetic Accessibility: The synthesis of this compound from readily available starting materials, while multi-step, is feasible for large-scale production.
Recommendation: For research and development programs where the introduction of a methyl group on the pyridine ring at the 5-position is desired for modulating biological activity or ADME properties, this compound represents an excellent choice. Its robust performance in cross-coupling reactions and reasonable cost make it a highly attractive building block for the synthesis of novel chemical entities. For applications where the methyl group is not a critical design element, the less expensive, unsubstituted pyridine-3-boronic acid may be a more economical option.
References
- 1. benchchem.com [benchchem.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 173999-18-3|this compound|BLD Pharm [bldpharm.com]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 5-Methylpyridine-3-boronic Acid and its Derivatives
Introduction
In the landscape of modern medicinal chemistry, pyridine-based boronic acids are indispensable scaffolds.[1] Their utility as versatile building blocks, particularly in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling, has cemented their role in the synthesis of complex pharmaceutical agents targeting a wide array of diseases.[1][2] Among these, 5-Methylpyridine-3-boronic acid serves as a foundational structure for a multitude of derivatives used in drug discovery pipelines.
The successful synthesis, purification, and application of these molecules are critically dependent on their unambiguous structural characterization. Derivatives, such as boronate esters, are frequently prepared to enhance stability, modify reactivity, or improve solubility. However, the transformation from a free boronic acid to an ester fundamentally alters the molecule's electronic and structural properties.
This guide provides an in-depth spectroscopic comparison of this compound and its common pinacol ester derivative. As a senior application scientist, my objective is to move beyond a simple recitation of data, explaining the causality behind experimental choices and interpreting spectral differences to provide researchers, scientists, and drug development professionals with a practical, field-proven framework for characterization. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting supporting data and validated protocols to ensure scientific integrity.
Core Spectroscopic Techniques for Boronic Acid Analysis
A multi-technique approach is essential for the comprehensive characterization of boronic acids and their derivatives. Each technique offers a unique window into the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : This is arguably the most powerful tool for structural elucidation.
-
¹H and ¹³C NMR provide detailed information about the proton and carbon framework of the molecule.
-
¹¹B NMR is uniquely crucial as it directly probes the boron atom, providing definitive information about its coordination and hybridization state (sp² vs. sp³), which changes upon esterification or interaction with diols.[3][4] The chemical shift of the boron nucleus is highly sensitive to its electronic environment.[5][6]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : This technique is highly effective for identifying key functional groups. The presence or absence of the characteristic broad O-H stretch of the boronic acid group, and the prominent B-O stretching vibrations, serve as rapid and reliable diagnostic markers.[7]
-
Mass Spectrometry (MS) : Used to confirm the molecular weight of the parent compound and its derivatives. Modern techniques like Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are optimized for high-throughput analysis, which is critical in industrial settings for reaction monitoring.[8]
Experimental Workflow for Spectroscopic Analysis
The following diagram outlines a validated workflow for the systematic spectroscopic analysis of a boronic acid sample. This process ensures that data from multiple orthogonal techniques are collected efficiently for a comprehensive characterization.
Caption: Validated workflow for comprehensive spectroscopic characterization.
Detailed Experimental Protocols
These protocols are designed to be self-validating, providing reliable and reproducible data for boronic acid characterization.
Protocol 1: NMR Spectroscopy
Rationale: Deuterated solvents are chosen based on sample solubility. For ¹¹B NMR, the use of quartz tubes is critical to eliminate the broad background signal from borosilicate glass, ensuring a clean spectrum.[9] A sufficient number of scans is necessary to achieve an adequate signal-to-noise ratio, especially for less sensitive nuclei like ¹³C and ¹¹B.[9]
Methodology:
-
Sample Preparation: Accurately weigh ~5-10 mg of the boronic acid or derivative and dissolve in 0.65 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a quartz NMR tube.
-
¹H NMR Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Use a standard pulse program with 16-32 scans.
-
¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse program. An acquisition time of 1-2 hours (1024 scans) is typical to achieve good signal-to-noise.
-
¹¹B NMR Acquisition: Use a dedicated boron-free probe if available. Acquire spectra at a frequency of ~128 MHz (on a 400 MHz instrument). Use a broad spectral width and typically 1024 scans.[9]
Protocol 2: FT-IR Spectroscopy
Rationale: Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation compared to traditional KBr pellets, making it ideal for routine analysis.
Methodology:
-
Background Scan: Ensure the ATR crystal (typically diamond) is clean and perform a background scan.
-
Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil and collect the spectrum, typically co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.
Protocol 3: UPLC-MS
Rationale: This method is optimized for the rapid analysis of a broad range of boronic acids, providing simultaneous purity assessment (UV) and mass confirmation (MS). The use of ammonium acetate as a mobile phase additive aids in ionization for ESI-MS.[8]
Methodology:
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile or methanol. Dilute to a working concentration of 1-10 µg/mL using the initial mobile phase composition.
-
Chromatographic Conditions:
-
Mass Spectrometer Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 50-500.
-
Optimization: Optimize capillary voltage and cone voltage to minimize in-source fragmentation and prevent the formation of boroxine adducts.[8]
-
Spectroscopic Data Comparison
Here we compare the expected spectroscopic data for this compound and its pinacol ester derivative, 2-(5-methylpyridin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
| Compound | Structure |
| This compound | |
| Pinacol Ester Derivative | ![]() |
| Source: PubChem CID 2762708, SynHet Catalog |
Table 1: Comparative ¹H and ¹³C NMR Data (in DMSO-d₆)
| Parameter | This compound | Pinacol Ester Derivative | Rationale for Differences |
| ¹H Aromatic (δ, ppm) | ~8.4 (s), 8.1 (d), 7.9 (d) | ~8.5 (s), 8.2 (d), 8.0 (d) | Minor downfield shift due to electronic changes from esterification. |
| ¹H -CH₃ (δ, ppm) | ~2.4 (s, 3H) | ~2.4 (s, 3H) | Environment is largely unchanged. |
| ¹H Pinacol (δ, ppm) | N/A | ~1.35 (s, 12H) | Diagnostic singlet for the four equivalent methyl groups of the pinacol moiety.[10] |
| ¹H -B(OH)₂ (δ, ppm) | ~8.2 (s, broad, 2H) | N/A | Broad, exchangeable proton signal, absent in the ester. |
| ¹³C Aromatic (δ, ppm) | ~150-125 | ~152-128 | Subtle shifts in the aromatic region. |
| ¹³C C-B (δ, ppm) | ~130 (often broad/unobserved) | ~132 (often broad/unobserved) | The ipso-carbon attached to the quadrupolar boron nucleus is often difficult to detect.[11] |
| ¹³C -CH₃ (δ, ppm) | ~18 | ~18 | Environment is largely unchanged. |
| ¹³C Pinacol (δ, ppm) | N/A | ~84 (quaternary C), ~25 (CH₃) | Diagnostic signals for the pinacol group carbons.[10] |
Table 2: Comparative ¹¹B NMR, IR, and MS Data
| Parameter | This compound | Pinacol Ester Derivative | Rationale for Differences |
| ¹¹B NMR (δ, ppm) | ~28-30 (broad) | ~30-34 (broad) | Both are trigonal sp² boron centers, hence similar chemical shifts. Boroxines, a common impurity from dehydration, appear slightly downfield (~33 ppm).[5] |
| IR: ν(O-H) (cm⁻¹) | ~3400-3200 (very broad) | Absent | Definitive marker: The broad hydroxyl stretch is absent upon esterification.[7] |
| IR: ν(B-O) (cm⁻¹) | ~1350 (strong) | ~1360 (strong) | Strong B-O stretching vibration is characteristic for both.[7] |
| IR: ν(Pyridine Ring) | ~1600-1450 | ~1600-1450 | Characteristic ring stretching vibrations are present in both compounds.[12][13] |
| MS: [M+H]⁺ (m/z) | 138.07 | 220.15 | Confirms the molecular weight difference corresponding to the addition of the pinacol group and loss of two water molecules. |
Interpreting the Spectroscopic Transformation
The conversion of a boronic acid to its pinacol ester is a fundamental reaction in organic synthesis. Understanding the corresponding spectroscopic changes is key to confirming the reaction's success.
Caption: Correlation between structure and key spectroscopic markers.
The most definitive evidence for successful esterification comes from a combination of techniques:
-
Disappearance of the B(OH)₂ protons in the ¹H NMR spectrum.
-
Appearance of the large 12-proton singlet for the pinacol methyl groups in the ¹H NMR spectrum.
-
Complete absence of the broad O-H stretch in the IR spectrum.
While ¹¹B NMR is crucial for studying boron chemistry, the chemical shifts for the trigonal boronic acid and its trigonal boronate ester are often very similar, making it less useful for confirming esterification alone.[14] However, ¹¹B NMR is invaluable for assessing the purity of the starting boronic acid, as the presence of a significant peak around 33 ppm can indicate the formation of the cyclic anhydride (boroxine) impurity.[5]
Conclusion
The accurate structural characterization of this compound and its derivatives is paramount for their effective use in research and drug development. A methodical, multi-technique spectroscopic approach, combining NMR (¹H, ¹³C, and ¹¹B), FT-IR, and MS, provides an unambiguous and robust means of confirming molecular structure and assessing purity.
Key diagnostic markers—such as the presence or absence of hydroxyl protons in ¹H NMR and hydroxyl stretches in IR, coupled with the appearance of new signals corresponding to the esterifying group—serve as definitive proof of chemical transformation. By understanding the causal relationships between chemical structure and spectroscopic output, scientists can confidently verify their materials, ensuring the integrity and reproducibility of their synthetic and biological research.
References
- 1. nbinno.com [nbinno.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Methylpyridine-3-boronic Acid
For researchers and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and operational integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Methylpyridine-3-boronic acid, ensuring compliance with safety regulations and the protection of both laboratory personnel and the environment. This document moves beyond a simple checklist, offering insights into the rationale behind each procedural step, grounded in established safety principles and regulatory standards.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is classified as an irritant and may cause respiratory irritation.[1][2] It is crucial to handle this compound with the appropriate personal protective equipment (PPE) in a controlled environment.
Table 1: Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Pictograms | Required Personal Protective Equipment (PPE) |
| Skin Irritant (Category 2)[2] | Chemical-resistant gloves (nitrile or neoprene), lab coat, closed-toe shoes.[3][4] | |
| Eye Irritant (Category 2A)[2] | Safety goggles or a face shield.[3][4] | |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System[1][2] | Use in a certified chemical fume hood to avoid inhalation of dust.[1][4] |
Source: Information synthesized from Safety Data Sheets.[1][2]
The Core Principle: Segregation and Containment
The fundamental principle of chemical waste management is the strict segregation of incompatible materials to prevent dangerous reactions.[5] this compound waste must be collected in designated, properly labeled containers and should not be mixed with other waste streams unless compatibility is confirmed.
Incompatible Materials:
Mixing with these substances can lead to vigorous and potentially hazardous reactions.
Step-by-Step Disposal Protocol
This protocol outlines the procedures for handling and disposing of solid this compound, contaminated labware, and solutions.
-
Collection: Collect unadulterated this compound and any contaminated solids (e.g., weighing paper, gloves, absorbent pads) in a designated, leak-proof, and chemically compatible container.[3][4]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[3][6] The label should also indicate the associated hazards (e.g., "Irritant").
-
Storage: Store the sealed container in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials.[7][8] This area should be well-ventilated.
-
Collection: Solutions containing this compound should be collected in a separate, designated container for liquid hazardous waste.[4]
-
Labeling: The liquid waste container must be labeled as "Hazardous Waste" and specify all constituents, including the solvent and an approximate concentration of this compound.
-
pH Considerations: For aqueous solutions, do not attempt to neutralize with strong acids or bases due to incompatibility.[1][2] Collect the waste as is.
-
Storage: Store the sealed liquid waste container in the designated satellite accumulation area.
Proper decontamination of labware is critical to prevent cross-contamination and ensure safety.
-
Initial Rinse: In a chemical fume hood, perform an initial rinse of the contaminated glassware or surface with a suitable organic solvent (e.g., acetone or ethanol) to remove the majority of the residue. This initial rinseate must be collected and disposed of as liquid hazardous waste.[3]
-
Secondary Decontamination: A subsequent wash with a basic solution can help to convert any remaining boronic acid into a more water-soluble boronate salt.[3] This rinsate must also be collected as hazardous waste.
-
Final Rinse: A final rinse with water should be performed, with the rinsate also collected as hazardous waste.[3]
-
Drying: Allow the decontaminated glassware to air dry completely in a well-ventilated area before reuse.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Containment: Absorb the spill with a chemical absorbent pad or inert material like vermiculite.[9]
-
Cleanup: Carefully sweep up the absorbed material and place it in a sealed bag or container for disposal as solid hazardous waste.[1][3]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent, followed by the decontamination procedure outlined above. All cleanup materials must be disposed of as hazardous waste.[3]
-
Evacuate: Immediately evacuate the area and alert nearby personnel.
-
Isolate: Prevent entry into the affected area.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office immediately.[3] Do not attempt to clean up a large spill without guidance and proper equipment from trained professionals.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for the disposal of this compound.
Regulatory Compliance
All disposal procedures must adhere to local, state, and federal regulations.[10][11] In the United States, the Environmental Protection Agency (EPA) provides guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[5] It is the responsibility of the waste generator to ensure full compliance.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. danielshealth.com [danielshealth.com]
- 6. benchchem.com [benchchem.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. qmul.ac.uk [qmul.ac.uk]
- 10. laballey.com [laballey.com]
- 11. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
Navigating the Synthesis Landscape: A Guide to Safely Handling 5-Methylpyridine-3-boronic Acid
For the vanguard of discovery—researchers, scientists, and drug development professionals—the precise and safe handling of chemical reagents is paramount. This guide provides an in-depth operational and safety protocol for 5-Methylpyridine-3-boronic acid, moving beyond a simple checklist to instill a foundational understanding of the "why" behind each procedural step. Our commitment is to empower your research with the highest standards of safety and technical excellence.
Immediate Safety and Hazard Assessment
This compound is a solid compound that, while essential for various synthetic applications, presents specific hazards that demand rigorous adherence to safety protocols. Understanding its hazard profile is the first line of defense in mitigating risk. According to its Safety Data Sheet (SDS), this compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
The pyridine moiety introduces potential hazards associated with this class of compounds, which can include effects on the nervous system, liver, and kidneys with significant exposure.[3] Boronic acids, as a class, can also pose specific risks, and their reactivity should be respected in all handling procedures.
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Skin Irritation | H315: Causes skin irritation | Warning |
| Eye Irritation | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Warning |
Data sourced from multiple Safety Data Sheets for this compound.[1][2]
Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound ensures a controlled and safe experimental environment. The following workflow is designed to minimize exposure and prevent contamination.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Fume Hood Verification: All manipulations of solid this compound must be conducted within a certified chemical fume hood to minimize inhalation of dust particles.[4][5] Verify that the fume hood is operational, with the sash at the appropriate height.
-
Emergency Equipment Accessibility: Before beginning work, ensure that an emergency eyewash station and safety shower are unobstructed and readily accessible.[1][6]
2. Personal Protective Equipment (PPE): The selection of appropriate PPE is non-negotiable. The following table outlines the minimum requirements for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Safety Goggles with Side Shields or Face Shield | Protects against splashes and airborne particles. Standard EN 166 or equivalent.[7][8] |
| Hands | Nitrile or Neoprene Gloves | Provides chemical resistance against pyridine-containing compounds.[9][10] Latex gloves are not recommended.[10] Always check the manufacturer's glove compatibility chart. |
| Body | Laboratory Coat | Protects skin from accidental contact. Should be fully buttoned.[3] |
| Respiratory | NIOSH-approved Respirator (if needed) | Required if there is a risk of exceeding exposure limits or if ventilation is inadequate.[1][6] |
3. Weighing and Transfer:
-
To prevent the generation of dust, handle the solid material gently. Use a spatula for transfers.
-
Weigh the compound on weighing paper or in a suitable container within the fume hood.
-
Close the primary container tightly after use to prevent exposure to moisture and air.[1][10] Boronic acids can be hygroscopic.[8]
4. In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][9]
-
Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes.[1][9] Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][6]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its associated waste is crucial for laboratory safety and environmental protection. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]
Caption: Decision tree for the disposal of this compound waste.
Step-by-Step Disposal Protocol
-
Segregation:
-
Solid Waste: Collect any unused this compound, contaminated gloves, weighing paper, and other solid materials in a designated, sealable container clearly labeled as "Hazardous Waste" and listing the chemical constituents.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealable container for liquid hazardous waste.[4] Do not mix with incompatible waste streams, such as strong acids or bases.[1][11]
-
Empty Containers: Rinse empty containers three times with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[4] Subsequent rinses may also need to be collected depending on institutional guidelines. After thorough rinsing and air drying, deface the original label before disposal or recycling.[4]
-
-
Storage:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company.[4]
-
-
Consult Local Regulations:
By integrating these safety and handling protocols into your daily laboratory practice, you contribute to a culture of safety and ensure the integrity of your research.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 6. benchchem.com [benchchem.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. laballey.com [laballey.com]
- 12. sciencing.com [sciencing.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

